Phenacyl acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
phenacyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-8(11)13-7-10(12)9-5-3-2-4-6-9/h2-6H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGAXCPSNMHVHJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20862889 | |
| Record name | ethanone, 2-(acetyloxy)-1-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20862889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2243-35-8 | |
| Record name | 2-(Acetyloxy)-1-phenylethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2243-35-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenacyl acetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9837 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanone, 2-(acetyloxy)-1-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | ethanone, 2-(acetyloxy)-1-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20862889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of Phenacyl Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenacyl acetate (2-acetoxy-1-phenylethanone), a derivative of acetophenone, is a solid organic compound that serves as a valuable intermediate in various chemical syntheses. Its physical properties are fundamental to its handling, application, and the successful execution of reactions in which it is a precursor. This technical guide provides a comprehensive overview of the key physical characteristics of this compound, detailed experimental protocols for their determination, and a summary of its utility in synthetic chemistry.
Core Physical Properties
The physical properties of this compound are crucial for its use in a laboratory or industrial setting. These properties dictate storage conditions, solvent selection, and reaction parameters.
Data Presentation: A Summary of Physical Properties
The following table summarizes the key physical properties of this compound, compiled from various sources to ensure accuracy and provide a comprehensive reference.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₀O₃ | [1][2] |
| Molecular Weight | 178.18 g/mol | [1] |
| Appearance | Beige solid | [3] |
| Melting Point | 48-50 °C | [3] |
| Boiling Point | 195-196 °C (at 760 mmHg) | [4] |
| 110-114 °C (at 2 mmHg) | [3] | |
| Density | 1.1169 g/cm³ | [3] |
| Solubility | - Slightly soluble in Chloroform and Methanol.[3]- Soluble in DMSO (32.5 mg/mL).[5]- Miscible with oxygenated and chlorinated solvents. | |
| Flash Point | >110 °C | [3] |
| CAS Number | 2243-35-8 | [1][2] |
Experimental Protocols
Accurate determination of physical properties is paramount in chemical research. The following sections detail standardized experimental methodologies for measuring the key physical properties of solid organic compounds like this compound.
Melting Point Determination
The melting point of a solid is a sensitive indicator of its purity. A sharp melting range (typically 0.5-1 °C) is characteristic of a pure compound.
Principle: The temperature at which the solid and liquid phases of a substance are in equilibrium is its melting point. This is determined by heating a small, packed sample in a capillary tube and observing the temperature range over which it melts.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
-
Thermometer (calibrated)
Procedure:
-
Sample Preparation: Place a small amount of dry this compound on a clean, dry watch glass. If the sample consists of large crystals, gently pulverize it to a fine powder using a mortar and pestle.[6]
-
Capillary Tube Packing: Press the open end of a capillary tube into the powdered sample. A small amount of the solid will be forced into the tube. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample should be approximately 2-3 mm high.[6]
-
Measurement:
-
Place the packed capillary tube into the heating block of the melting point apparatus.
-
Heat the sample rapidly to a temperature about 10-15 °C below the expected melting point of this compound (48-50 °C).
-
Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium between the sample and the thermometer.[7]
-
Record the temperature at which the first drop of liquid appears (the beginning of melting).
-
Continue heating slowly and record the temperature at which the last crystal melts (the end of melting).[7]
-
-
Reporting: The melting point is reported as a range from the temperature at the start of melting to the temperature at the completion of melting.
Density Determination of a Solid
The density of a solid is its mass per unit volume. For an insoluble solid, this can be determined by the volume of a liquid it displaces.
Principle: The volume of an irregularly shaped solid can be determined by measuring the volume of a liquid displaced when the solid is submerged. The density is then calculated by dividing the mass of the solid by its displaced volume.
Apparatus:
-
Analytical balance
-
Graduated cylinder (of appropriate size)
-
A liquid in which this compound is insoluble (e.g., water, given its low solubility)
-
Tweezers or forceps
Procedure:
-
Mass Measurement: Weigh a sample of this compound on an analytical balance and record the mass.
-
Initial Volume Measurement: Partially fill a graduated cylinder with a liquid in which this compound is insoluble. Record the initial volume of the liquid.
-
Volume Displacement: Carefully slide the weighed solid into the graduated cylinder, ensuring it is fully submerged and that no liquid splashes out. Gently tap the cylinder to dislodge any air bubbles adhering to the solid.[8]
-
Final Volume Measurement: Record the new volume of the liquid in the graduated cylinder.
-
Calculation:
-
The volume of the solid is the difference between the final and initial liquid volumes.
-
Density is calculated using the formula: Density = Mass of the solid / Volume of the solid.[9]
-
Boiling Point Determination (at atmospheric pressure)
While this compound is a solid at room temperature, its boiling point provides information about its volatility.
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. For a small quantity of liquid, the boiling point can be determined using a micro-boiling point or distillation apparatus. Since this compound is a solid, it would first need to be melted to determine its boiling point.
Apparatus:
-
Small test tube or a distillation flask
-
Thermometer (calibrated)
-
Heating mantle or oil bath
-
Boiling chips
-
Condenser (for distillation)
Procedure (Simple Distillation):
-
Place a small amount of this compound in a distillation flask and add a few boiling chips.
-
Set up a simple distillation apparatus with the flask, a condenser, a collection vessel, and a thermometer. The thermometer bulb should be positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.
-
Heat the flask gently.
-
Observe the temperature as the substance begins to boil and the vapor condenses.
-
The boiling point is the stable temperature at which the liquid is actively boiling and the vapor is condensing.
Role in Chemical Synthesis
This compound is not typically associated with biological signaling pathways in the same way as endogenous molecules. Its primary role in the context of drug development and research is as a versatile synthetic intermediate.
Synthetic Utility of this compound
This compound serves as a key building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Its utility stems from the reactivity of the ketone and the ester functionalities.
Caption: Synthetic pathways involving this compound.
As illustrated in the diagram, this compound is a precursor in:
-
The synthesis of enol phosphates: These compounds are of interest in organic synthesis and have applications in the development of insecticides.
-
The preparation of triazole antifungals: this compound is used as a starting material in the multi-step synthesis of complex antifungal agents like (-)-Genazonazole.
Conclusion
This technical guide provides a detailed overview of the physical properties of this compound, standardized methods for their determination, and insight into its role as a key synthetic intermediate. The provided data and protocols are intended to be a valuable resource for researchers, scientists, and drug development professionals working with this compound, facilitating its safe and effective use in the laboratory and beyond.
References
- 1. 2243-35-8 CAS Manufactory [m.chemicalbook.com]
- 2. 2243-35-8 | CAS DataBase [chemicalbook.com]
- 3. Synthesis, Crystal Structure, Spectral Characterization and Antifungal Activity of Novel Phenolic Acid Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CA3092748A1 - A process for preparation of fungicidally active triazole compounds - Google Patents [patents.google.com]
- 5. Synthesis of enol phosphates directly from ketones via a modified one-pot Perkow reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. epawebapp.epa.ie [epawebapp.epa.ie]
- 7. researchgate.net [researchgate.net]
- 8. atamankimya.com [atamankimya.com]
- 9. This compound | 2243-35-8 [chemicalbook.com]
A Technical Guide to the Synthesis of Phenyl Acetate from Phenol and Acetyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of the synthesis of phenyl acetate from phenol and acetyl chloride. It addresses a common point of confusion between phenyl acetate and phenacyl acetate, detailing the correct reaction mechanism, providing validated experimental protocols, and presenting key quantitative and spectroscopic data. Furthermore, this guide outlines the significant synthetic utility of the product, phenyl acetate, as a precursor in the Fries rearrangement for producing hydroxyaryl ketones—valuable intermediates in pharmaceutical manufacturing.
Introduction: Clarifying the Synthesis
The direct reaction between phenol and acetyl chloride yields phenyl acetate via a nucleophilic acyl substitution. This guide focuses on this specific transformation.
It is a common misconception that this reaction produces this compound (2-oxo-2-phenylethyl acetate). The structures of these two compounds are distinct, as shown below:
-
Reactants: Phenol and Acetyl Chloride
-
Correct Product: Phenyl Acetate (C₆H₅OCOCH₃)
-
Incorrect Product: this compound (C₆H₅COCH₂OCOCH₃)
Phenyl acetate is an important ester that serves as a key intermediate in various synthetic pathways. Notably, it is the substrate for the Fries rearrangement, a classic organic reaction used to synthesize ortho- and para-hydroxyacetophenones.[1] These products are crucial building blocks in the manufacturing of pharmaceuticals, such as the anti-arrhythmic agent propafenone hydrochloride.[1]
This guide will provide the correct synthetic methodology for phenyl acetate based on the specified starting materials and will also briefly outline the proper synthetic route to this compound for clarity.
Reaction Mechanism and Logical Flow
The formation of phenyl acetate from phenol and acetyl chloride is a classic nucleophilic acyl substitution . The reaction typically proceeds via one of two pathways, depending on the conditions:
-
Neutral Conditions: The lone pair of electrons on the phenolic oxygen acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetyl chloride. This is followed by the departure of the chloride leaving group and deprotonation of the oxonium ion to yield the ester.
-
Basic Conditions (e.g., Pyridine or NaOH): A base is often used to deprotonate phenol, forming the more nucleophilic phenoxide ion . The phenoxide ion then rapidly attacks the acetyl chloride, leading to a higher reaction rate and yield. The byproduct is hydrochloric acid (HCl), which is neutralized by the base.[2]
The overall transformation is illustrated in the following diagram.
Caption: Reaction scheme for phenyl acetate synthesis.
Experimental Protocols
A validated laboratory procedure for the synthesis of phenyl acetate using phenol and acetyl chloride is detailed below. This protocol is adapted from established synthetic methods.[1]
Materials and Equipment:
-
Phenol
-
Acetyl Chloride
-
Cyclohexane (Solvent)
-
Four-necked reaction flask
-
Mechanical stirrer
-
Reflux condenser
-
Thermometer
-
Dropping funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a four-necked reaction flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add 40 mL of cyclohexane and 0.15 mol of phenol.
-
Addition of Acetyl Chloride: While stirring the solution, slowly add acetyl chloride dropwise via a dropping funnel. The molar ratio of phenol to acetyl chloride should be maintained between 1:1.15 and 1:1.3.[1]
-
Reaction Conditions: Maintain the reaction temperature at 20°C.[1]
-
Monitoring the Reaction: Continue the reaction for approximately 5 hours. The reaction is considered complete when the evolution of hydrogen chloride gas from the condenser outlet ceases.[1]
-
Workup and Purification:
-
Remove the excess acetyl chloride and the cyclohexane solvent via distillation under normal pressure.
-
Collect the fraction that distills between 194-196°C. This fraction is the pure phenyl acetate product.[1]
-
The following workflow diagram illustrates the key steps of the experimental process.
Caption: Experimental workflow for phenyl acetate synthesis.
Data Presentation
The efficiency and identity of the synthesis are confirmed by yield data and spectroscopic analysis.
Table 1: Summary of Reaction Conditions and Product Data
| Parameter | Value | Reference |
|---|---|---|
| Reactant 1 | Phenol | [1] |
| Reactant 2 | Acetyl Chloride | [1] |
| Molar Ratio (Phenol:AcCl) | 1 : 1.15 - 1.3 | [1] |
| Solvent | Cyclohexane | [1] |
| Temperature | 20 °C | [1] |
| Reaction Time | 5 hours | [1] |
| Reported Yield | High (>95% possible) | [1][2] |
| Boiling Point | 194 - 196 °C |[1] |
Table 2: Spectroscopic Data for Phenyl Acetate
| Technique | Data (Solvent: CDCl₃) | Reference |
|---|---|---|
| ¹H NMR | δ 7.38 (t, 2H, Ar-H), δ 7.23 (t, 1H, Ar-H), δ 7.08 (d, 2H, Ar-H), δ 2.29 (s, 3H, -CH₃) | [PubChem CID: 31229] |
| ¹³C NMR | δ 169.5 (C=O), δ 150.7 (Ar-C), δ 129.4 (Ar-CH), δ 125.8 (Ar-CH), δ 121.6 (Ar-CH), δ 21.1 (-CH₃) | [BMRB Entry: bmse000481] |
| IR | ~1760 cm⁻¹ (C=O stretch, ester), ~1200 cm⁻¹ (C-O stretch) | General IR Data |
Subsequent Reactions: The Fries Rearrangement
A primary application of phenyl acetate in drug development is its use in the Fries rearrangement . This reaction involves the Lewis acid-catalyzed rearrangement of a phenolic ester to a hydroxy aryl ketone. Phenyl acetate, when treated with a Lewis acid like aluminum chloride (AlCl₃), rearranges to form a mixture of o-hydroxyacetophenone and p-hydroxyacetophenone.
The regioselectivity (ortho vs. para) can be influenced by reaction conditions such as temperature and solvent. This reaction provides a direct pathway to valuable pharmaceutical intermediates.
Addendum: Correct Synthesis of this compound
For completeness, the correct and common laboratory synthesis of This compound is a two-step process starting from acetophenone:
-
Bromination of Acetophenone: Acetophenone is first brominated, typically using bromine in acetic acid or with a reagent like copper(II) bromide, to form α-bromoacetophenone, which is also known as phenacyl bromide .[3]
-
Nucleophilic Substitution: The resulting phenacyl bromide is then treated with an acetate salt, such as sodium acetate or potassium acetate, in a suitable solvent. The acetate ion acts as a nucleophile, displacing the bromide ion in an Sₙ2 reaction to yield this compound.
This pathway highlights that different starting materials and reaction types are required to synthesize the phenacyl scaffold compared to the phenyl ester linkage.
References
An In-depth Technical Guide to the Infrared (IR) Spectroscopy of Phenacyl Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations, a unique spectral fingerprint of the compound is generated. This guide provides a detailed overview of the IR spectroscopic analysis of phenacyl acetate (also known as 2-oxo-2-phenylethyl acetate), a compound of interest in organic synthesis and as a building block in pharmaceutical development. Understanding its spectral features is crucial for reaction monitoring, quality control, and structural elucidation.
Data Presentation: Characteristic IR Absorption Bands
The infrared spectrum of this compound is characterized by distinct absorption bands corresponding to the vibrations of its specific functional groups. The molecule contains a ketone, an ester, an aromatic ring, and aliphatic C-H bonds, each contributing to the overall spectrum. The principal absorption peaks are summarized below.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |
| ~3060 | Weak-Medium | C-H Stretching | Aromatic C-H |
| ~2950 | Weak | C-H Stretching | Aliphatic C-H (in CH₂ and CH₃) |
| ~1745 | Strong | C=O Stretching | Ester Carbonyl |
| ~1690 | Strong | C=O Stretching | Ketone Carbonyl (conjugated) |
| ~1600, ~1450 | Medium-Weak | C=C Stretching | Aromatic Ring |
| ~1225 | Strong | C-O Stretching | Ester (O=C-O linkage) |
| ~1080 | Medium | C-O Stretching | Ester (O-C-C linkage) |
| ~750, ~690 | Strong | C-H Bending | Aromatic (monosubstituted) |
Interpretation of Key Spectral Features
The IR spectrum of this compound displays two prominent carbonyl (C=O) stretching bands, which is a key characteristic. The peak around 1745 cm⁻¹ is typical for a saturated aliphatic ester. The second strong absorption at a lower wavenumber, approximately 1690 cm⁻¹, is assigned to the ketone's carbonyl group. This shift to a lower frequency is due to the conjugation of the ketone with the adjacent phenyl ring, which delocalizes the pi electrons and slightly weakens the C=O double bond.
The region above 3000 cm⁻¹ shows weak to medium peaks characteristic of aromatic C-H stretching, while the peaks just below 3000 cm⁻¹ correspond to the aliphatic C-H bonds of the methylene (-CH₂-) and methyl (-CH₃) groups. Strong absorptions in the 1225 cm⁻¹ region are indicative of the C-O stretching vibrations within the ester functional group. Finally, the strong bands in the 750-690 cm⁻¹ range are out-of-plane C-H bending vibrations that are highly characteristic of a monosubstituted benzene ring.
Experimental Protocols
Obtaining a high-quality IR spectrum of this compound, which is a solid at room temperature, can be achieved through several standard methods.
Method 1: Attenuated Total Reflectance (ATR)
ATR is a modern and rapid method that requires minimal sample preparation.
-
Instrument Setup: Ensure the ATR crystal (commonly diamond or zinc selenide) is clean. Run a background spectrum of the empty ATR stage to account for atmospheric CO₂ and water vapor.
-
Sample Application: Place a small amount of solid this compound powder directly onto the ATR crystal.
-
Pressure Application: Use the instrument's pressure clamp to press the sample firmly and evenly against the crystal, ensuring good contact.
-
Data Acquisition: Collect the sample spectrum. The instrument software will automatically ratio the sample scan to the background scan to produce the final absorbance or transmittance spectrum.
-
Cleaning: After analysis, retract the clamp and clean the crystal surface thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.
Method 2: Potassium Bromide (KBr) Pellet
This traditional transmission method involves dispersing the solid sample in a dry, IR-transparent matrix.
-
Sample Preparation: Add approximately 1-2 mg of finely ground this compound to 100-200 mg of spectroscopic grade potassium bromide (KBr) powder in an agate mortar.
-
Mixing: Gently mix and grind the two components with a pestle until a fine, homogeneous powder is obtained. The KBr must be thoroughly dried to avoid a broad O-H absorption band from water.
-
Pellet Pressing: Transfer the powder mixture into a pellet press die. Place the die under a hydraulic press and apply a pressure of 8-10 tons for several minutes.
-
Pellet Formation: The applied pressure will cause the KBr to fuse into a transparent or semi-transparent disc containing the dispersed sample.
-
Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the IR spectrometer. Collect the spectrum.
Logical Workflow Visualization
The following diagram illustrates the logical workflow for conducting an IR spectroscopy experiment, from initial setup to final data interpretation.
Caption: Workflow for an IR Spectroscopy Experiment.
The Solubility Profile of Phenacyl Acetate: A Technical Guide for Researchers
An in-depth examination of the solubility characteristics of phenacyl acetate in common organic solvents, tailored for professionals in research, scientific, and drug development fields.
Predicted Solubility of this compound
This compound, with its chemical structure featuring a phenyl ring, a ketone group, and an ester functional group, is a moderately polar molecule. The fundamental principle of "like dissolves like" governs its solubility.[1][2] This principle suggests that substances with similar polarities are more likely to be soluble in one another.
Based on its structure, this compound is expected to exhibit good solubility in a range of common organic solvents. The presence of the polar carbonyl (ketone) and ester groups allows for dipole-dipole interactions with polar solvents. Small aldehydes and ketones, for instance, are generally soluble in many common organic solvents.[3] The phenyl group, while largely nonpolar, contributes to van der Waals interactions, which can enhance solubility in aromatic and less polar solvents.
Therefore, it is anticipated that this compound will be soluble in:
-
Polar Aprotic Solvents: Such as acetone, ethyl acetate, and tetrahydrofuran (THF), due to favorable dipole-dipole interactions.
-
Aromatic Hydrocarbons: Including benzene and toluene, arising from interactions with the phenyl ring.
-
Halogenated Solvents: Like dichloromethane and chloroform, which are effective solvents for a wide array of organic compounds.
-
Alcohols: Such as methanol, ethanol, and propanol, where hydrogen bonding between the solvent's hydroxyl group and the oxygen atoms of the ketone and ester groups in this compound can occur.
Conversely, its solubility is expected to be low in highly nonpolar solvents like hexane and cyclohexane, and it is likely to be sparingly soluble in water due to the significant nonpolar hydrocarbon portion of the molecule.
Experimental Protocols for Solubility Determination
To obtain precise quantitative solubility data, standardized experimental procedures are necessary. The following protocols describe common methods for determining the solubility of a crystalline organic compound like this compound.
Method 1: Isothermal Saturation Method
This gravimetric method is a widely used and reliable technique for determining equilibrium solubility.
Materials and Apparatus:
-
This compound (solid)
-
Selected organic solvents (high purity)
-
Thermostatic shaker bath or magnetic stirrer with temperature control
-
Analytical balance
-
Sintered glass filter or syringe filter (e.g., 0.45 µm PTFE)
-
Vials or flasks with airtight seals
-
Oven or vacuum oven
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a known volume or mass of the chosen solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Place the sealed container in the thermostatic shaker bath set to the desired temperature. Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). Constant temperature is critical.
-
Phase Separation: Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle.
-
Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant liquid using a pre-heated or pre-cooled syringe (to the equilibrium temperature) to avoid precipitation or dissolution during transfer. Immediately filter the solution through a syringe filter into a pre-weighed container.
-
Solvent Evaporation: Evaporate the solvent from the filtered solution using a gentle stream of inert gas, a rotary evaporator, or by placing it in an oven at a temperature below the boiling point of the solvent and the melting point of this compound.
-
Mass Determination: Once the solvent is completely removed, accurately weigh the container with the dried this compound residue.
-
Calculation: The solubility can be calculated in various units, such as g/100 mL, g/kg of solvent, or mol/L.
Method 2: High-Performance Liquid Chromatography (HPLC) Analysis
This method is particularly useful for determining the solubility of compounds with high accuracy and when only small amounts of material are available.
Materials and Apparatus:
-
Same as Method 1, with the addition of:
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Appropriate HPLC column
-
Mobile phase
-
Volumetric flasks and pipettes
Procedure:
-
Equilibration and Filtration: Follow steps 1-4 from the Isothermal Saturation Method.
-
Dilution: Accurately dilute a known volume of the filtered, saturated solution with a suitable solvent (often the mobile phase) to a concentration within the linear range of the HPLC detector.
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations and inject them into the HPLC to generate a calibration curve (peak area vs. concentration).
-
Sample Analysis: Inject the diluted sample solution into the HPLC and record the peak area corresponding to this compound.
-
Calculation: Use the calibration curve to determine the concentration of this compound in the diluted sample. Back-calculate to find the concentration in the original saturated solution, which represents the solubility.
Experimental Workflow for Solubility Determination
The following diagram illustrates a typical workflow for determining the solubility of an organic compound.
References
Methodological & Application
Application Notes and Protocols: Phenacyl Acetate as a Photoremovable Protecting Group for Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenacyl acetate serves as a highly effective photoremovable protecting group (PPG) for carboxylic acids. This "caged" compound allows for the spatial and temporal control over the release of a carboxylic acid upon irradiation with UV light. This controlled release is particularly valuable in organic synthesis, biochemistry, and drug delivery, where the sudden introduction of a bioactive molecule can trigger a specific biological response. The phenacyl group is stable under various chemical conditions but can be efficiently cleaved under mild photolytic conditions, liberating the free carboxylic acid and a benign byproduct, acetophenone.[1][2]
Mechanism of Photodeprotection
The photodeprotection of phenacyl esters proceeds through a radical chain mechanism, particularly in the presence of hydrogen donors like alcohols.[3][4] Upon absorption of UV light, the phenacyl ester is excited to its triplet state. This excited state can then abstract a hydrogen atom from a donor molecule, forming a ketyl radical intermediate. This intermediate can then undergo further reactions, leading to the cleavage of the ester bond and the release of the carboxylic acid. The efficiency of this process can be influenced by the solvent and the presence of additives.
Applications
The use of this compound as a PPG for carboxylic acids has found numerous applications in various scientific fields:
-
Organic Synthesis: It allows for the protection of carboxylic acid functionalities during multi-step syntheses, with the protecting group being easily removed at a desired stage without the need for harsh chemical reagents.[1]
-
Biochemistry and Cell Biology: As "caged" compounds, phenacyl-protected bioactive molecules (e.g., neurotransmitters, signaling molecules) can be introduced into a biological system in an inactive form.[2] Targeted irradiation then allows for the precise release of the active molecule at a specific time and location, enabling the study of complex biological processes with high temporal and spatial resolution.
-
Drug Delivery: The photoremovable nature of the phenacyl group is being explored for targeted drug delivery systems. A drug containing a carboxylic acid group can be protected with a phenacyl group, rendering it inactive until it reaches the target tissue, where it can be activated by light.
Data Presentation
The efficiency of the photolytic cleavage of phenacyl esters is a critical parameter for its application. While specific kinetic data for this compound is not extensively tabulated in the literature, the cleavage yields are generally reported to be high to quantitative. The quantum yield of photorelease can be significantly enhanced in the presence of hydrogen donors.
| Protected Carboxylic Acid | Product | Reported Cleavage Yield | Quantum Yield (Φ) | Reference |
| Phenacyl Benzoate | Benzoic Acid | High | Up to 4 (in the presence of alcohols) | [3][4] |
| General Phenacyl Esters | Corresponding Carboxylic Acid | High to Quantitative | Not specified | [1][2] |
Note: The quantum yield can be affected by factors such as the solvent, the presence of hydrogen donors, and the specific carboxylic acid being protected.
Experimental Protocols
Protocol 1: Protection of a Carboxylic Acid with Phenacyl Bromide
This protocol describes a general procedure for the synthesis of a phenacyl ester from a carboxylic acid and phenacyl bromide.
Materials:
-
Carboxylic acid
-
Phenacyl bromide
-
Potassium carbonate (K₂CO₃) or other suitable base
-
Acetone or other suitable solvent
-
Stirring apparatus
-
Reaction flask
-
Standard workup and purification equipment (e.g., separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
Dissolve the carboxylic acid (1 equivalent) in acetone.
-
Add potassium carbonate (1.5-2 equivalents) to the solution.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add phenacyl bromide (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature or gentle reflux until the reaction is complete (monitor by TLC).
-
Once the reaction is complete, filter the mixture to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The crude phenacyl ester can be purified by recrystallization or column chromatography.
Protocol 2: Photolytic Deprotection of a Phenacyl Ester
This protocol provides a general method for the photolytic cleavage of a phenacyl ester to release the free carboxylic acid.
Materials:
-
Phenacyl ester
-
Solvent (e.g., methanol, acetonitrile, or a mixture with water)
-
Photolysis apparatus (e.g., mercury lamp, LED lamp with appropriate wavelength)
-
Quartz reaction vessel (if using UV light below 300 nm)
-
Stirring apparatus
-
Standard workup and purification equipment
Procedure:
-
Dissolve the phenacyl ester in a suitable solvent in a quartz or borosilicate glass reaction vessel. The choice of solvent can influence the reaction efficiency. Protic solvents like methanol can act as hydrogen donors and enhance the cleavage.[3]
-
Degas the solution by bubbling with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove oxygen, which can quench the excited state.
-
Irradiate the stirred solution with a UV light source. The wavelength of irradiation should be chosen based on the absorbance spectrum of the phenacyl ester (typically in the range of 300-360 nm).
-
Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, HPLC, or NMR).
-
Upon completion of the reaction, remove the solvent under reduced pressure.
-
The resulting mixture contains the free carboxylic acid and acetophenone as the primary byproduct.
-
Purify the carboxylic acid from the byproduct using standard techniques such as extraction, crystallization, or chromatography. For example, the acidic product can be extracted into an aqueous basic solution, washed with an organic solvent to remove the neutral acetophenone, and then re-acidified and extracted with an organic solvent.
Visualizations
Caption: Experimental workflow for the protection of a carboxylic acid.
Caption: Simplified mechanism of photodeprotection.
Caption: Experimental workflow for the photodeprotection of a phenacyl ester.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Hydroxyphenacyl ester: A new photoremovable protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chain mechanism in the photocleavage of phenacyl and pyridacyl esters in the presence of hydrogen donors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Phenacyl Ester Protection of Fatty Acids
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the protection of fatty acids as phenacyl esters. This derivatization is primarily employed to enhance the ultraviolet (UV) detection of fatty acids in high-performance liquid chromatography (HPLC) analysis, allowing for sensitive quantification. The protocol covers the esterification reaction, deprotection methods, and relevant quantitative data for experimental design and analysis.
Introduction
Fatty acids are carboxylic acids with long aliphatic chains, which can be either saturated or unsaturated. Due to the lack of a strong chromophore, their detection by UV-Vis spectrophotometry in HPLC is often challenging. To overcome this limitation, the carboxylic acid group can be derivatized with a UV-active protecting group. The phenacyl group is an excellent choice for this purpose as it introduces a strong chromophore, significantly enhancing the molar absorptivity of the fatty acid derivative and enabling highly sensitive detection at wavelengths around 242 nm.[1][2] This method is particularly useful for the analysis of fatty acids in biological samples where they may be present in low concentrations.[1]
Data Presentation
HPLC Retention and Molar Absorptivity Data
For accurate quantification and identification of fatty acid phenacyl esters by HPLC, their retention times and molar absorptivities are crucial. The following table summarizes the HPLC retention times for a selection of fatty acid phenacyl esters on a C18 reversed-phase column and their molar absorptivities, which are essential for converting peak area to molar concentration.[1][3]
| Fatty Acid | Systematic Name | Retention Time (min) | Molar Absorptivity (Peak Area Units/nmol) |
| Lauric Acid | Dodecanoic acid | 16.7 | 10,500 |
| Myristic Acid | Tetradecanoic acid | 24.22 | 11,200 |
| Myristoleic Acid | (Z)-9-Tetradecenoic acid | 17.28 | 11,100 |
| Pentadecanoic Acid | Pentadecanoic acid | 28.07 | 11,500 |
| Palmitic Acid | Hexadecanoic acid | 31.14 | 12,000 |
| Palmitoleic Acid | (Z)-9-Hexadecenoic acid | 24.22 | 11,800 |
| Stearic Acid | Octadecanoic acid | 39.22 | 12,600 |
| Oleic Acid | (Z)-9-Octadecenoic acid | 31.71 | 12,400 |
| Elaidic Acid | (E)-9-Octadecenoic acid | 32.29 | 12,400 |
| Linoleic Acid | (9Z,12Z)-Octadecadienoic acid | 26.78 | 12,200 |
| Linolenic Acid | (9Z,12Z,15Z)-Octadecatrienoic acid | 20.42 | 12,000 |
| Arachidic Acid | Eicosanoic acid | 50.43 | 13,200 |
| Arachidonic Acid | (5Z,8Z,11Z,14Z)-Eicosatetraenoic acid | - | 12,800 |
| Behenic Acid | Docosanoic acid | - | 13,800 |
| Erucic Acid | (Z)-13-Docosenoic acid | - | 13,500 |
| Lignoceric Acid | Tetracosanoic acid | - | 14,400 |
| Docosahexaenoic Acid | (4Z,7Z,10Z,13Z,16Z,19Z)-Docosahexaenoic acid | - | 13,000 |
Note: Retention times can vary based on the specific HPLC system, column, and mobile phase composition. The molar absorptivity values are determined at 242 nm.
Detection Limits and Linearity
The phenacyl derivatization method allows for sensitive detection of fatty acids. The following table provides typical detection limits and the linear range for the quantification of fatty acid phenacyl esters by HPLC with UV detection at 242 nm.[2]
| Parameter | Value |
| Detection Limit (Short-chain fatty acids) | ~0.8 ng per injection |
| Detection Limit (Long-chain fatty acids) | ~12 ng per injection |
| Linearity Range | Up to at least 100 ng per injection |
Experimental Protocols
Protocol 1: Phenacyl Ester Protection of Fatty Acids for HPLC Analysis
This protocol describes the derivatization of fatty acids with phenacyl bromide using a crown ether as a catalyst to enhance the reaction rate.[3]
Materials:
-
Fatty acid sample
-
Phenacyl bromide solution (e.g., 0.05 M in acetonitrile)
-
18-Crown-6 solution (e.g., 0.005 M in acetonitrile)
-
Potassium hydroxide (KOH) solution (e.g., 0.1 M in methanol)
-
Phenolphthalein indicator
-
Acetonitrile (HPLC grade)
-
Methanol (anhydrous)
-
Chloroform
-
Nitrogen gas
-
Reaction vials (e.g., 2 mL screw-cap vials)
-
Heating block or water bath
-
HPLC system with a C18 reversed-phase column and UV detector
Procedure:
-
Sample Preparation: Dissolve the fatty acid sample in a suitable solvent like chloroform/methanol (2:1). The concentration should be adjusted to yield a final fatty acid amount in the range of 0.5 to 2.5 µmol per derivatization reaction.
-
Neutralization: To a reaction vial containing the fatty acid solution, add one drop of phenolphthalein indicator. Add the methanolic KOH solution dropwise until a faint pink color persists, indicating neutralization of the fatty acid to its potassium salt.
-
Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen gas. A rotary evaporator can also be used.[4]
-
Derivatization Reaction: To the dried fatty acid salt, add 100 µL of the phenacyl bromide solution and 100 µL of the 18-crown-6 solution.
-
Incubation: Tightly cap the vial and heat it at 80-100°C for 30 minutes in a heating block or water bath.
-
Sample Dilution: After cooling to room temperature, dilute the reaction mixture with an appropriate volume of acetonitrile to a suitable concentration for HPLC analysis.
-
HPLC Analysis: Inject an aliquot of the diluted sample into the HPLC system. A typical mobile phase for separating fatty acid phenacyl esters is a gradient of acetonitrile and water. Monitor the elution at 242 nm.
Protocol 2: Deprotection of Phenacyl Esters
In some applications, it may be necessary to recover the free fatty acid after the phenacyl group has served its purpose. This can be achieved through reductive cleavage.
Method A: Deprotection using Zinc and Acetic Acid
Materials:
-
Phenacyl-protected fatty acid
-
Zinc dust (activated)
-
Glacial acetic acid
-
Methanol or other suitable solvent
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: Dissolve the phenacyl ester in a mixture of methanol and acetic acid.
-
Addition of Zinc: Add an excess of activated zinc dust to the solution.
-
Reaction: Stir the mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, filter off the excess zinc and dilute the filtrate with ethyl acetate.
-
Extraction: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected fatty acid.
Method B: Deprotection using Magnesium and Acetic Acid
This method is reported to be more efficient and result in fewer byproducts compared to the zinc/acetic acid method.[5]
Materials:
-
Phenacyl-protected fatty acid
-
Magnesium turnings
-
Glacial acetic acid
-
Methanol
-
Ethyl acetate
-
5% Sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: To a solution of the phenacyl ester in methanol, add acetic acid followed by magnesium turnings.[5]
-
Reaction: Stir the solution at room temperature for 50-70 minutes, monitoring the reaction by TLC.[5]
-
Work-up: Filter the reaction mixture and concentrate the filtrate in vacuo.[5]
-
Extraction: Dilute the residue with 5% sodium bicarbonate solution and extract with ethyl acetate.[5]
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.[5]
-
Concentration: Evaporate the solvent under reduced pressure to yield the free fatty acid.[5]
Mandatory Visualization
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for the protection of a fatty acid as a phenacyl ester for HPLC analysis and the subsequent optional deprotection.
Caption: Workflow for phenacyl ester protection and deprotection of fatty acids.
References
- 1. Quantitation of phenacyl esters of retinal fatty acids by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of fatty acids as phenacyl esters in rat adipose tissue and blood vessel walls by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of Phenacylester Derivatives of Fatty Acids from Human Skin Surface Sebum by Reversed-Phase HPLC: Chromatographic Mobility as a Function of Physico-Chemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cerealsgrains.org [cerealsgrains.org]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
Application Notes and Protocols for Phenacyl Group Protection of Cysteine Residues in Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of complex peptides and proteins is a cornerstone of modern drug discovery and biochemical research. Cysteine, with its unique thiol side chain, plays a pivotal role in the structure and function of many biologically active peptides, primarily through the formation of disulfide bridges. However, the high nucleophilicity of the thiol group makes it susceptible to a range of undesirable side reactions during peptide synthesis, including oxidation, alkylation, and racemization. To circumvent these issues, the reversible protection of the cysteine thiol group is essential.
The phenacyl (Phac) protecting group has emerged as a valuable tool in the repertoire of peptide chemists. It offers a unique set of properties that make it particularly suitable for specific applications, such as the thioester method for peptide condensation and the semisynthesis of proteins where native cysteine residues need to be preserved. The Phac group is stable under the acidic conditions of Fmoc-based solid-phase peptide synthesis (SPPS) and is orthogonal to many other commonly used protecting groups. Its removal is typically achieved under mild reductive conditions, most commonly with zinc powder in acetic acid (Zn/AcOH), which do not affect other acid-labile or base-labile protecting groups.
These application notes provide a comprehensive overview of the use of the phenacyl group for the protection of cysteine residues in peptides, including detailed experimental protocols, quantitative data for key reactions, and workflows for its application in peptide synthesis.
Data Presentation
Table 1: Reaction Conditions and Yields for Protection and Deprotection of Cysteine
| Reaction Step | Reagents and Conditions | Solvent | Time | Temperature | Yield (%) | Reference |
| S-Phenacylation of Fmoc-Cys-OH | Fmoc-Cys-OH, 2-Bromoacetophenone, Base (e.g., DIEA) | DMF | 2-4 h | Room Temp. | >90 (expected) | General Alkylation |
| Deprotection (Method 1) | Zn powder, Acetic Acid | 6 M Gdn·HCl / 45% AcOH | 60 min | 25°C | 65-90 | [1] |
| Deprotection (Method 2) | Mg turnings, Acetic Acid | Methanol | 50-70 min | Room Temp. | 87-92 | [2] |
Table 2: Stability of the Phenacyl (Phac) Protecting Group
| Condition | Reagents | Stability | Comments | Reference |
| Fmoc-SPPS Deprotection | 20% Piperidine in DMF | Stable | The Phac group is stable to the basic conditions used for Fmoc removal. | [3] |
| TFA Cleavage | 95% TFA, Scavengers | Stable | The Phac group is stable to the standard acidic conditions used for peptide cleavage from the resin. | [1][3] |
| Native Chemical Ligation (NCL) | Thiol additives (e.g., MPAA, TCEP) | Stable | Compatible with standard NCL conditions. | [1] |
| Radical Desulfurization | V-50, TCEP, MESNA | Stable | Withstands radical desulfurization conditions used in ligation-desulfurization strategies. | [1] |
| Strongly Acidic Conditions | 1 M TFMSA in TFA | Slightly Labile | Partial cleavage may occur under very strong acidic conditions. | [4] |
Experimental Protocols
Protocol 1: Synthesis of N-α-Fmoc-S-phenacyl-L-cysteine (Fmoc-Cys(Phac)-OH)
This protocol describes the S-alkylation of Fmoc-L-cysteine with 2-bromoacetophenone to yield the phenacyl-protected building block for SPPS.
Materials:
-
Fmoc-L-cysteine (Fmoc-Cys-OH)
-
2-Bromoacetophenone (Phenacyl bromide)
-
N,N-Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve Fmoc-L-cysteine (1.0 eq.) in DMF.
-
Add DIEA (2.2 eq.) to the solution and stir for 10 minutes at room temperature.
-
Add a solution of 2-bromoacetophenone (1.1 eq.) in DMF dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with EtOAc and wash with 1 M HCl (3x), followed by brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain Fmoc-Cys(Phac)-OH as a white solid.
Protocol 2: Incorporation of Fmoc-Cys(Phac)-OH in Fmoc-SPPS
This protocol outlines the coupling of Fmoc-Cys(Phac)-OH during a standard Fmoc-based solid-phase peptide synthesis workflow.
Materials:
-
Fmoc-protected peptide-resin (with a free N-terminal amine)
-
Fmoc-Cys(Phac)-OH
-
Coupling reagents: N,N'-Diisopropylcarbodiimide (DIC) and OxymaPure®
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat again with 20% piperidine in DMF for 15 minutes to ensure complete removal of the Fmoc group.
-
Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove residual piperidine.
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve Fmoc-Cys(Phac)-OH (3 eq. relative to resin loading) and OxymaPure® (3 eq.) in DMF.
-
Add DIC (3 eq.) to the amino acid solution and allow it to pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
Note: To minimize the risk of racemization, which can be a concern with cysteine derivatives, the use of DIC/Oxyma is recommended over base-mediated activation methods like HBTU/HATU with DIEA.[5][6]
-
-
Monitoring: Monitor the coupling reaction using a colorimetric test (e.g., Kaiser test). If the test is positive, indicating incomplete coupling, the coupling step can be repeated.
-
Washing: Once the coupling is complete, wash the resin with DMF (5x), DCM (3x), and then DMF (3x) to remove excess reagents and byproducts.
-
The resin is now ready for the next deprotection and coupling cycle.
Protocol 3: Cleavage of the Peptide from the Resin
This protocol describes the final cleavage of the peptide from the solid support while keeping the phenacyl protecting group intact.
Materials:
-
Dried peptide-resin
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O
-
Cold diethyl ether
Procedure:
-
Wash the final peptide-resin with DCM (5x) and dry under vacuum for at least 1 hour.
-
Add the pre-chilled cleavage cocktail to the dried resin (e.g., 10 mL per 0.1 mmol of resin substitution).
-
Gently agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the peptide by adding the filtrate dropwise to a 10-fold excess of cold diethyl ether.
-
Centrifuge the precipitated peptide, decant the ether, and wash the peptide pellet with cold ether (3x).
-
Dry the crude peptide pellet under vacuum. The peptide now has all acid-labile side-chain protecting groups removed, but the Cys(Phac) remains.
Protocol 4: Deprotection of the Phenacyl Group
This protocol describes the removal of the phenacyl group from the cysteine residue in the cleaved and purified peptide.
Materials:
-
Phenacyl-protected peptide
-
Zinc (Zn) powder, activated
-
Glacial acetic acid (AcOH)
-
Guanidine hydrochloride (Gdn·HCl) (optional, for solubility)
-
Purification system (e.g., RP-HPLC)
Procedure:
-
Dissolve the phenacyl-protected peptide in a solution of 6 M Gdn·HCl containing 45% (v/v) acetic acid. The use of Gdn·HCl helps to solubilize larger peptides. For smaller, more soluble peptides, aqueous acetic acid may be sufficient.
-
Add activated zinc powder (a large excess, e.g., 180 mg/mL) to the peptide solution.[1]
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by RP-HPLC or mass spectrometry.
-
Once the deprotection is complete, remove the excess zinc powder by centrifugation or filtration.
-
Purify the deprotected peptide by RP-HPLC.
-
Lyophilize the pure fractions to obtain the final peptide with a free cysteine thiol.
Visualizations
Caption: S-Phenacylation of Fmoc-Cysteine.
Caption: Deprotection of S-Phenacyl Cysteine.
Caption: Fmoc-SPPS Workflow with Cys(Phac).
Conclusion
The phenacyl group provides a robust and orthogonal strategy for the protection of cysteine residues in peptide synthesis. Its stability to the standard conditions of Fmoc-SPPS and its selective removal under mild reductive conditions make it a valuable tool for the synthesis of complex peptides, particularly in the context of peptide ligation and protein semisynthesis. The protocols and data presented in these application notes offer a comprehensive guide for researchers to effectively utilize the phenacyl protecting group in their synthetic endeavors. Careful consideration of coupling conditions to minimize racemization is crucial for achieving high purity and yield of the final peptide product.
References
- 1. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for the Photocleavage of Phenacyl Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenacyl esters are a versatile class of photolabile protecting groups (PPGs) widely utilized in organic synthesis, drug delivery, and chemical biology. Their ability to be cleaved with high spatial and temporal precision using light makes them invaluable tools for the controlled release of carboxylic acids, phosphates, and other biologically active molecules. This document provides a detailed overview of the photocleavage mechanism of phenacyl esters, comprehensive protocols for their use and analysis, and quantitative data to guide experimental design.
The core utility of phenacyl esters lies in their ability to mask a functional group, rendering it inert until exposure to a specific wavelength of light. This photo-uncaging process regenerates the original functional group, allowing for precise control over chemical reactions and biological processes. The efficiency of this process is governed by factors such as the substitution pattern on the phenacyl chromophore, the nature of the leaving group, and the reaction conditions.
Mechanism of Photocleavage
The photocleavage of phenacyl esters can proceed through several mechanisms depending on the specific structure of the phenacyl group and the reaction environment.
Radical-Mediated Cleavage in the Presence of a Hydrogen Donor
For unsubstituted and many substituted phenacyl esters, the primary mechanism involves a radical chain reaction, particularly in the presence of a hydrogen donor like an alcohol.[1][2]
-
Photoexcitation: Upon absorption of UV light, the phenacyl ester is promoted to an excited singlet state (S₁) which then undergoes intersystem crossing (ISC) to a more stable triplet state (T₁).
-
Hydrogen Abstraction: The excited triplet state of the phenacyl carbonyl group abstracts a hydrogen atom from a suitable donor (e.g., solvent), forming a ketyl radical intermediate.[2][3]
-
Radical Coupling and Elimination: The ketyl radical can then undergo a series of reactions, including coupling with another radical, leading to the elimination of the protected carboxylic acid and the formation of acetophenone or its derivatives as a byproduct.[1][2]
Caption: Radical-mediated photocleavage of phenacyl esters.
Photo-Favorskii Rearrangement of p-Hydroxyphenacyl Esters
A distinct and highly efficient mechanism is observed for p-hydroxyphenacyl (pHP) esters, known as the photo-Favorskii rearrangement.[4][5] This pathway is particularly advantageous as it proceeds rapidly and cleanly, often with high quantum yields, and does not require an external hydrogen donor.[5]
-
Excitation and Intersystem Crossing: Similar to the radical mechanism, the pHP ester is excited to its triplet state.
-
Intramolecular Proton Transfer: An excited-state intramolecular proton transfer (ESIPT) can occur.
-
Rearrangement and Cleavage: The triplet state undergoes a concerted rearrangement, leading to the expulsion of the leaving group and the formation of a spirodienone intermediate, which then rearranges to p-hydroxyphenylacetic acid as the primary byproduct.[4][5]
Caption: Photo-Favorskii rearrangement of p-hydroxyphenacyl esters.
Quantitative Data for Photocleavage of Phenacyl Esters
The efficiency of photocleavage is determined by the photophysical properties of the phenacyl ester, primarily its molar extinction coefficient (ε) at the irradiation wavelength and the quantum yield (Φ) of the reaction. The product of these two values (ε × Φ) is a key parameter for the overall efficacy of a photolabile protecting group.[2]
| Phenacyl Derivative | Leaving Group | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Solvent | Reference |
| Phenacyl | Acetate | ~242 | ~13,000 | ~0.25 | Methanol | [6] |
| p-Methoxyphenacyl | Acetate | 278 | ~16,000 | 0.34 | Dioxane | [6] |
| p-Hydroxyphenacyl | Phosphate | 278 | ~15,000 | 0.38 | Water | [5] |
| p-Hydroxyphenacyl | ATP | 278 | ~15,000 | 0.30 | Water | [5] |
| 2-Hydroxyphenacyl | Benzoate | 254, 325 | - | 0.08 | H₂O/CH₃CN (1:1) | [7] |
| 2-Hydroxyphenacyl | Acetate | 254, 325 | - | 0.06 | H₂O/CH₃CN (1:1) | [7] |
| 3',5'-Dimethoxybenzoin | Acetate | ~350 | ~5,000 | up to 0.64 | Dioxane | [6] |
| π-extended phenacyl | bis-azide crosslinker | 375 | - | 0.14 | DMSO | [8] |
Experimental Protocols
Protocol 1: Monitoring Photocleavage by HPLC
High-Performance Liquid Chromatography (HPLC) is a robust method for monitoring the progress of a photocleavage reaction by separating the starting phenacyl ester from the released product and photolysis byproducts.[2]
Materials:
-
Phenacyl-protected compound
-
HPLC-grade solvent for sample preparation (e.g., acetonitrile, methanol)
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18 reverse-phase, 5 µm, 4.6 x 250 mm)
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% TFA or Formic Acid
Procedure:
-
Method Development: Develop an HPLC method that provides good separation between the starting material and the expected photoproducts. A typical gradient for reverse-phase chromatography might be 5% to 95% Mobile Phase B over 20-30 minutes. The detection wavelength should be set to the λmax of the phenacyl chromophore (typically around 240-280 nm) to monitor the disappearance of the starting material.[9]
-
Sample Preparation: Prepare a stock solution of the phenacyl-protected compound in a suitable solvent at a known concentration.
-
Irradiation: Irradiate the solution in a quartz cuvette or other UV-transparent vessel using a suitable light source (e.g., mercury lamp, LED) with a filter to select the desired wavelength.
-
Time-Course Analysis: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw a small aliquot of the reaction mixture.
-
Quenching and Dilution: Immediately dilute the aliquot in a solvent (e.g., methanol) to quench the reaction and prepare it for HPLC analysis.
-
HPLC Analysis: Inject the diluted samples onto the HPLC system.
-
Data Analysis: Integrate the peak areas of the starting material and product peaks. Plot the percentage of starting material remaining or product formed as a function of irradiation time to determine the reaction kinetics.
Caption: Workflow for monitoring photocleavage by HPLC.
Protocol 2: Determination of Quantum Yield using Chemical Actinometry
The quantum yield of a photochemical reaction can be determined by comparing its rate to that of a well-characterized chemical actinometer, such as potassium ferrioxalate, under identical irradiation conditions.[1]
Materials:
-
Photoreactor with a monochromatic light source
-
Quartz cuvettes
-
UV-Vis spectrophotometer
-
Potassium ferrioxalate (K₃[Fe(C₂O₄)₃]·3H₂O)
-
Sulfuric acid (H₂SO₄), 0.05 M
-
1,10-Phenanthroline solution
-
Buffer solution for complexation
-
Solution of the phenacyl ester of interest
Procedure: Part A: Photon Flux Determination with Potassium Ferrioxalate Actinometer
-
Prepare Actinometer Solution: Prepare a 0.006 M solution of potassium ferrioxalate in 0.05 M H₂SO₄. This solution is light-sensitive and should be handled in the dark.[1]
-
Irradiation: Place a known volume of the actinometer solution in a quartz cuvette and irradiate it for a specific time, ensuring that the conversion is kept low (<10%).
-
Development: After irradiation, take an aliquot of the solution and add 1,10-phenanthroline and a buffer to form the colored Fe²⁺-phenanthroline complex.
-
Spectrophotometry: Measure the absorbance of the colored complex at its λmax (~510 nm).
-
Calculate Moles of Fe²⁺ Formed: Use the Beer-Lambert law (A = εcl) to calculate the concentration of Fe²⁺ formed, and from that, the number of moles. The molar extinction coefficient for the Fe²⁺-phenanthroline complex is approximately 11,100 M⁻¹cm⁻¹.[1]
-
Calculate Photon Flux: The photon flux (I₀) can be calculated using the known quantum yield of the actinometer at the irradiation wavelength.[1]
Part B: Quantum Yield of the Phenacyl Ester
-
Prepare Sample Solution: Prepare a solution of the phenacyl ester of interest at a concentration that gives a similar absorbance at the irradiation wavelength as the actinometer solution.
-
Irradiation: Irradiate the sample solution under the exact same conditions (light source, geometry, irradiation time) as the actinometer.
-
Quantify Photoproduct: Determine the number of moles of the photoproduct formed (or reactant consumed) using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).
-
Calculate Quantum Yield: The quantum yield of the sample (Φ_sample) is the ratio of the moles of product formed to the moles of photons absorbed by the sample.
References
- 1. benchchem.com [benchchem.com]
- 2. An efficient method for the synthesis of phenacyl ester-protected dipeptides using neutral alumina-supported sodium carbonate 'Na2 CO3 /n-Al2 O3 ' - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 2-Hydroxyphenacyl ester: A new photoremovable protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Applications of p-hydroxyphenacyl (pHP) and coumarin-4-ylmethyl photoremovable protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 7. technoprocur.cz [technoprocur.cz]
- 8. Light‐Sensitive Phenacyl Crosslinked Dextran Hydrogels for Controlled Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitation of phenacyl esters of retinal fatty acids by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Phenacyl Derivatives using HPLC-UV
For Researchers, Scientists, and Drug Development Professionals
Introduction
High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a robust and widely used analytical technique for the quantification of various compounds. For molecules that lack a strong chromophore, chemical derivatization is a powerful strategy to enhance their UV absorbance, thereby improving detection sensitivity and selectivity. The derivatization of carboxylic acids, fatty acids, and other similar molecules with phenacyl halides (e.g., phenacyl bromide, p-bromophenacyl bromide) to form their respective phenacyl esters is a common and effective approach. These phenacyl derivatives exhibit strong UV absorption at specific wavelengths, making them ideal for sensitive quantification by HPLC-UV.[1][2]
This application note provides a detailed protocol for the derivatization of analytes with phenacyl bromide and their subsequent quantification using a reversed-phase HPLC-UV method.
Principle of Derivatization
The derivatization process involves the reaction of a carboxylic acid with a phenacyl halide in the presence of a catalyst. The reaction is an esterification where the phenacyl group is attached to the carboxyl group of the analyte. Crown ethers, such as 18-crown-6, are often used as phase-transfer catalysts to accelerate the reaction, which is typically carried out in an aprotic solvent like acetonitrile.[3][4] The resulting phenacyl ester possesses a strong chromophore, allowing for highly sensitive detection by UV spectrophotometry.
Experimental Protocols
Materials and Reagents
-
Analytes: Carboxylic acids, fatty acids, or other molecules with a carboxyl functional group.
-
Derivatization Reagent: Phenacyl bromide or p-bromophenacyl bromide solution (e.g., 12 mg/mL in acetone).[5]
-
Catalyst: 18-crown-6.
-
Base: Triethylamine (10 mg/mL in acetone) or potassium carbonate.[5]
-
Solvents: HPLC-grade acetonitrile, methanol, and water.
-
Acid: Trifluoroacetic acid (TFA) or formic acid.
-
HPLC Column: Reversed-phase C8 or C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6][7]
Standard and Sample Preparation
Standard Preparation:
-
Accurately weigh a known amount of the reference standard of the analyte.
-
Dissolve it in a suitable solvent (e.g., methanol, acetonitrile) to prepare a stock solution of known concentration.
-
Prepare a series of calibration standards by serially diluting the stock solution with the solvent.
Sample Preparation (General Procedure):
-
Extract the analytes from the sample matrix using a suitable extraction method (e.g., liquid-liquid extraction, solid-phase extraction).
-
Evaporate the solvent from the extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a known volume of the derivatization solvent.
Derivatization Protocol
-
To approximately 5 mg of the dried sample or standard, add 500 µL of the phenacyl bromide solution and 500 µL of the triethylamine solution in a screw-cap vial.[5]
-
If using a crown ether catalyst, add a small, precisely measured amount.
-
Seal the vial tightly and heat the mixture at a controlled temperature (e.g., 80-100°C) for a specified time (e.g., 30 minutes).[3][5]
-
After cooling to room temperature, the derivatized sample is ready for HPLC analysis. It may be necessary to filter the solution through a 0.45 µm syringe filter before injection.[5]
HPLC-UV Analysis
The following are typical starting conditions that may require optimization for specific applications:
-
HPLC System: A standard HPLC system with a UV/Vis detector.
-
Mobile Phase: A gradient of acetonitrile and water is commonly used. For example, a continuous gradient from 70% to 100% acetonitrile.[6]
-
Injection Volume: 20 µL.[6]
-
Detection Wavelength: 242 nm or 254 nm are frequently used for phenacyl esters.[2][6]
-
Column Temperature: Ambient or controlled (e.g., 26°C).[6]
Data Presentation
The following tables summarize typical HPLC-UV method parameters and representative validation data for the analysis of derivatized compounds. Note that these values can vary depending on the specific analyte, instrumentation, and method optimization.
Table 1: Typical HPLC-UV Method Parameters for Phenacyl Derivative Analysis
| Parameter | Typical Value | Source |
| Column | C18 or C8, 250 x 4.6 mm, 5 µm | [6][7] |
| Mobile Phase | Acetonitrile and Water Gradient | [6] |
| Flow Rate | 1.0 - 2.0 mL/min | [6][7] |
| Detection Wavelength | 242 nm or 254 nm | [2][6] |
| Injection Volume | 20 µL | [6] |
| Column Temperature | Ambient or 26°C | [6] |
Table 2: Representative Quantitative Performance Data
| Analyte/Derivative | Linearity Range | r² | LOD | LOQ | Accuracy (% Recovery) | Precision (%RSD) | Source |
| Fatty Acid Methyl Esters | 3.4 - 68411.1 mg/L | >0.99 | - | - | - | < 3% | [8][9] |
| Fenofibrate | 5 - 30 µg/mL | 0.997 | - | - | - | - | [7] |
| Fenofibrate Degradation Products | - | >0.999 | 0.02 - 0.96 µg/mL | 0.08 - 2.93 µg/mL | 98 - 102% | - | [10] |
| Tapentadol HCl | 5 - 100 µg/mL | 0.9998 | - | - | - | - | [11] |
Note: The data in this table are examples from various sources for different compounds and derivatization methods and should be used as a general guideline. Method validation is essential for each specific application.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of phenacyl derivatives by HPLC-UV.
References
- 1. cerealsgrains.org [cerealsgrains.org]
- 2. Quantitation of phenacyl esters of retinal fatty acids by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of Phenacylester Derivatives of Fatty Acids from Human Skin Surface Sebum by Reversed-Phase HPLC: Chromatographic Mobility as a Function of Physico-Chemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. hplc.eu [hplc.eu]
- 6. academic.oup.com [academic.oup.com]
- 7. web.usm.my [web.usm.my]
- 8. scielo.br [scielo.br]
- 9. researchgate.net [researchgate.net]
- 10. phmethods.net [phmethods.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Phenacyl Esters as Intermediates in Flavonoid Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Flavonoids are a diverse class of polyphenolic secondary metabolites found in plants, known for their wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The synthesis of flavonoid scaffolds is a cornerstone of medicinal chemistry and drug discovery. A key strategy for constructing the core flavone structure is the Baker-Venkataraman rearrangement. This reaction utilizes phenacyl esters, specifically o-acyloxyacetophenones, as crucial intermediates to form a 1,3-diketone, which then undergoes acid-catalyzed cyclization to yield the final flavone. This application note provides a detailed overview, experimental protocols, and quantitative data for the synthesis of flavonoids via phenacyl ester intermediates.
I. The Baker-Venkataraman Rearrangement in Flavonoid Synthesis
The Baker-Venkataraman rearrangement is a reliable and high-yielding method for the synthesis of flavones and chromones.[1] The overall process can be summarized in three main steps:
-
Esterification: A 2-hydroxyacetophenone is acylated with a benzoyl chloride (or other acyl chloride) to form a phenacyl ester, specifically a 2-acyloxyacetophenone.
-
Rearrangement: The phenacyl ester undergoes a base-catalyzed intramolecular acyl migration to form a 1,3-diketone (o-hydroxydibenzoylmethane derivative). This is the core Baker-Venkataraman rearrangement.[2][3]
-
Cyclization: The resulting 1,3-diketone is treated with acid to facilitate a cyclodehydration reaction, yielding the final flavone structure.[1]
This methodology is highly versatile, allowing for the synthesis of a wide variety of substituted flavones by using appropriately substituted 2-hydroxyacetophenones and acyl chlorides.
II. Experimental Protocols
The following protocols detail the synthesis of the parent flavone molecule, a common starting point and exemplar of this synthetic strategy.
Protocol 1: Synthesis of 2-Benzoyloxyacetophenone (Phenacyl Ester Intermediate)
This protocol describes the esterification of 2-hydroxyacetophenone to form the key phenacyl ester intermediate.
Materials:
-
2-hydroxyacetophenone
-
Benzoyl chloride
-
Anhydrous pyridine
-
3% Hydrochloric acid (HCl)
-
Methanol
-
Crushed ice
-
Standard laboratory glassware, including a round-bottom flask, magnetic stirrer, and Büchner funnel.
Procedure:
-
In a clean, dry round-bottom flask, dissolve 2-hydroxyacetophenone (1.0 eq) in anhydrous pyridine (approximately 2-3 mL per gram of 2-hydroxyacetophenone).[4]
-
While stirring, slowly add benzoyl chloride (1.1 - 1.5 eq) dropwise to the solution. An exothermic reaction will occur.[4]
-
After the addition is complete, fit the flask with a calcium chloride drying tube and continue to stir at room temperature for 20-30 minutes, or until the heat from the reaction has subsided.[4]
-
Prepare a beaker with a mixture of 3% hydrochloric acid and crushed ice.
-
Pour the reaction mixture into the beaker of ice-cold HCl with vigorous stirring. A precipitate of the crude product will form.[1]
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold methanol, followed by a thorough wash with cold deionized water to remove pyridine hydrochloride and other impurities.[1]
-
Dry the purified 2-benzoyloxyacetophenone. The product can be further purified by recrystallization from methanol.[1]
Protocol 2: Baker-Venkataraman Rearrangement to form o-Hydroxydibenzoylmethane (1,3-Diketone)
This protocol details the base-catalyzed rearrangement of the phenacyl ester to the 1,3-diketone.
Materials:
-
2-Benzoyloxyacetophenone
-
Pyridine
-
Pulverized potassium hydroxide (KOH)
-
10% Acetic acid
-
Standard laboratory glassware.
Procedure:
-
Dissolve 2-benzoyloxyacetophenone (1.0 eq) in pyridine (approx. 8 mL per 2.4 g of ester) in a beaker and warm the solution to 50°C.[5]
-
Add hot, pulverized 85% potassium hydroxide (approx. 7g per 20g of ester) to the solution and stir mechanically for 15-20 minutes. A thick, yellow precipitate of the potassium salt of the diketone will form.[5]
-
Cool the mixture to room temperature and acidify with 10% aqueous acetic acid.
-
Collect the resulting solid product by suction filtration and dry it. This crude o-hydroxydibenzoylmethane can be used directly in the next step.[5]
Protocol 3: Acid-Catalyzed Cyclization to Flavone
This protocol describes the final step of cyclodehydration to form the flavone.
Materials:
-
o-Hydroxydibenzoylmethane (from Protocol 2)
-
Glacial acetic acid
-
Concentrated sulfuric acid (H₂SO₄)
-
Crushed ice
-
Standard laboratory glassware, including a round-bottom flask with a reflux condenser.
Procedure:
-
In a round-bottom flask, dissolve the crude o-hydroxydibenzoylmethane (1.0 eq) in glacial acetic acid (approx. 25 mL per 4.5 g of diketone).[1]
-
With stirring, add concentrated sulfuric acid (approx. 1 mL per 25 mL of acetic acid).[1]
-
Fit the flask with a reflux condenser and heat the mixture in a boiling water bath for 1 hour with continuous stirring.[1]
-
Pour the hot reaction mixture onto crushed ice with stirring.[1]
-
After the ice has completely melted, collect the crude flavone product by vacuum filtration.
-
Wash the product with water until the filtrate is no longer acidic. The crude flavone can be recrystallized from petroleum ether or ligroin.[1][6]
III. Quantitative Data
The yields of the Baker-Venkataraman rearrangement and subsequent cyclization can vary depending on the substrates and specific reaction conditions. The following table summarizes some reported quantitative data for the synthesis of flavone and its derivatives.
| Starting Material (2-Hydroxyacetophenone derivative) | Acylating Agent | Flavone Product | Step 1 Yield (Esterification) | Step 2 & 3 Yield (Rearrangement & Cyclization) | Overall Yield | Reference |
| 2-Hydroxyacetophenone | Benzoyl chloride | Flavone | ~92-96% | ~64-74% | 59-68% | [6] |
| 2-Hydroxyacetophenone | Benzoyl chloride | Flavone | Not specified | 70-95% (rearrangement) | Not specified | [7] |
| 2',4'-Dihydroxyacetophenone | Substituted benzoyl chlorides | 7-Hydroxyflavones | High yield (one-pot) | High yield (one-pot) | ≥70% | [8] |
| 5'-Chloro-2'-hydroxyacetophenone | Benzoyl chloride | 6-Chloroflavone | Not specified | 80% (rearrangement & cyclization) | Not specified | [3] |
| 2',4'-Dihydroxy-5'-nitroacetophenone | Benzoyl chloride | 7-Hydroxy-6-nitro-3-benzoylflavone | Not specified | 43% | Not specified | [9] |
| 2-hydroxyacetophenones | various aroyl chlorides | 3-aroylflavones | Not specified | 59-80% | Not specified | [3] |
IV. Visualizing the Process and Mechanism
Workflow of Flavonoid Synthesis via Phenacyl Esters
The following diagram illustrates the overall workflow for the synthesis of flavones using the Baker-Venkataraman rearrangement, highlighting the central role of the phenacyl ester intermediate.
Caption: General workflow for flavonoid synthesis via phenacyl esters.
Mechanism of the Baker-Venkataraman Rearrangement
The mechanism involves the formation of an enolate from the phenacyl ester, which then undergoes an intramolecular nucleophilic attack on the ester carbonyl.
Caption: Mechanism of the Baker-Venkataraman rearrangement.
V. Conclusion
The use of phenacyl esters as intermediates in the Baker-Venkataraman rearrangement is a robust and widely applicable method for the synthesis of flavones. The protocols provided herein offer a clear guide for researchers to synthesize these important bioactive molecules. The versatility in the choice of starting materials allows for the generation of a diverse library of flavonoid derivatives, which is essential for structure-activity relationship studies in drug development. While yields are generally good, optimization of reaction conditions for specific substrates may be necessary to achieve the best results.
References
- 1. benchchem.com [benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Baker-Venkataraman Rearrangement [drugfuture.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Syntheses of mono-acylated luteolin derivatives, evaluation of their antiproliferative and radical scavenging activities and implications on their oral bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and In Vitro Evaluation of C-7 and C-8 Luteolin Derivatives as Influenza Endonuclease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. knowledge.lancashire.ac.uk [knowledge.lancashire.ac.uk]
Application of Phenacyl Protecting Groups in Oligonucleotide Synthesis: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The phenacyl (Pac) group, while not as commonly employed as other protecting groups in routine oligonucleotide synthesis, offers unique functionalities that make it a valuable tool for specialized applications. Its utility stems primarily from its properties as an efficient thiol protecting group and its photolabile nature, which allows for spatiotemporal control of oligonucleotide deprotection. These characteristics are particularly relevant in the synthesis of modified oligonucleotides, such as phosphorothioates, and in the development of "caged" oligonucleotides for various research and therapeutic applications.
The standard phosphoramidite solid-phase synthesis of oligonucleotides relies on a robust set of protecting groups for the nucleobases (e.g., benzoyl, isobutyryl), the 5'-hydroxyl group (e.g., dimethoxytrityl), and the phosphate backbone (e.g., β-cyanoethyl). The phenacyl group provides an orthogonal protection strategy, particularly for phosphorothioate linkages, and an alternative deprotection method using photolysis.
Key Applications:
-
Protection of Phosphorothioate Linkages: The sulfur atom in a phosphorothioate linkage is nucleophilic and requires protection during oligonucleotide synthesis to prevent unwanted side reactions. The phenacyl group can be readily introduced to protect the sulfur atom, forming a stable S-phenacyl bond that is compatible with the standard oligonucleotide synthesis cycle.
-
Photolabile ("Caged") Oligonucleotides: The phenacyl group is cleavable upon irradiation with UV light (typically around 350 nm).[1][2][3][4] This property allows for the synthesis of "caged" oligonucleotides, where the biological activity of the molecule is masked by the phenacyl group. The oligonucleotide can then be "activated" at a specific time and location by exposure to light, providing precise control over its function in biological systems. This is particularly useful for studying dynamic cellular processes and for targeted drug delivery.
Advantages of Phenacyl Protecting Groups:
-
Orthogonality: The cleavage of the phenacyl group, either by photolysis or specific chemical reagents, is orthogonal to the standard deprotection methods used for most other protecting groups in oligonucleotide synthesis (e.g., acid for DMT, base for nucleobase and phosphate protecting groups).[5] This allows for selective deprotection of specific functionalities.
-
Mild Cleavage Conditions: Photolytic cleavage is a non-invasive method that can be performed under neutral pH and at ambient temperature, which is advantageous for sensitive oligonucleotides that may be degraded by harsh chemical treatments.
-
Spatial and Temporal Control: The ability to initiate deprotection with light provides a high degree of spatial and temporal control, which is crucial for applications in cell biology and materials science.[2]
Limitations:
-
Lack of Commercial Availability: Phenacyl-protected nucleoside phosphoramidites are not as widely commercially available as standard monomers, often requiring custom synthesis.[6][7][8]
-
Potential for Photodamage: The UV irradiation required for photocleavage can potentially damage the nucleic acid bases. Careful optimization of irradiation wavelength and duration is necessary to minimize side reactions.[9]
-
Byproduct Removal: The photolytic cleavage of the phenacyl group generates byproducts, such as acetophenone, which may need to be removed from the final oligonucleotide sample.[1]
Quantitative Data Summary
The following table summarizes key quantitative parameters related to the use of phenacyl and other relevant protecting groups in oligonucleotide synthesis.
| Protecting Group | Protected Moiety | Cleavage Condition | Cleavage Time | Efficiency/Yield | Reference(s) |
| Phenacyl (Pac) | Phosphorothioate (Sulfur) | Zn/AcOH | Not specified | Efficient | [10] |
| Phenacyl (Pac) | Carboxylic Acids (as ester) | Photolysis (~350 nm) | Minutes | High chemical yields (88-97%) | [1][3] |
| β-Cyanoethyl | Phosphate | Concentrated aqueous ammonia | ~1 hour (cleavage from support) | >99% | |
| Benzoyl (Bz) | Adenine, Cytosine | Concentrated aqueous ammonia | 6-17 hours at 55°C | High | [11] |
| Isobutyryl (iBu) | Guanine | Concentrated aqueous ammonia | 6-17 hours at 55°C | High | [11] |
| Dimethoxytrityl (DMT) | 5'-Hydroxyl | Trichloroacetic acid (TCA) in DCM | ~1-2 minutes | >99% | [12] |
| tert-Butyldimethylsilyl (TBDMS) | 2'-Hydroxyl (RNA) | Tetrabutylammonium fluoride (TBAF) | ~1-2 hours | High | [13][14] |
Experimental Protocols
Protocol 1: Synthesis of S-Phenacyl-Protected Phosphorothioate Oligonucleotides
This protocol describes the introduction of a phenacyl group to protect a phosphorothioate linkage during solid-phase oligonucleotide synthesis.
Materials:
-
Controlled pore glass (CPG) solid support with the first nucleoside attached
-
Standard DNA/RNA phosphoramidites (A, C, G, T/U)
-
Activator solution (e.g., 0.45 M Tetrazole in acetonitrile)
-
Capping solution (e.g., Cap A: Acetic anhydride/Pyridine/THF; Cap B: 10% N-Methylimidazole/THF)
-
Oxidizing solution (e.g., 0.02 M Iodine in THF/Pyridine/Water)
-
Sulfurizing reagent (e.g., Phenylacetyl disulfide (PADS))[15]
-
Phenacyl bromide
-
Deblocking solution (e.g., 3% Trichloroacetic acid in dichloromethane)
-
Acetonitrile (anhydrous)
-
Cleavage and deprotection solution (e.g., concentrated aqueous ammonia)
Workflow:
Workflow for S-Phenacyl-Protected Phosphorothioate Synthesis.
Procedure:
-
Standard Oligonucleotide Synthesis: Perform the automated solid-phase synthesis of the desired oligonucleotide sequence up to the point where the phosphorothioate linkage is to be introduced.
-
Sulfurization: After the coupling of the desired phosphoramidite, instead of the standard oxidation step, introduce the sulfurizing reagent (e.g., PADS) to create the phosphorothioate linkage.
-
S-Phenacyl Protection: Following the sulfurization step, treat the solid support with a solution of phenacyl bromide in a suitable organic solvent (e.g., acetonitrile) to alkylate the sulfur atom of the phosphorothioate, forming the S-phenacyl protected linkage.
-
Continue Synthesis: Proceed with the standard synthesis cycles for the remaining nucleotides.
-
Cleavage and Base Deprotection: After the final synthesis cycle, cleave the oligonucleotide from the solid support and remove the nucleobase protecting groups using concentrated aqueous ammonia. The S-phenacyl group will remain intact under these conditions.
-
Purification: Purify the S-phenacyl protected oligonucleotide using standard techniques such as HPLC.
Protocol 2: Photolytic Deprotection of Phenacyl-Protected Oligonucleotides
This protocol describes the removal of the phenacyl group using UV light to generate the deprotected, active oligonucleotide.
Materials:
-
Purified phenacyl-protected oligonucleotide
-
Buffer solution (e.g., PBS, pH 7.4)
-
UV lamp with a principal emission wavelength around 350 nm
-
Quartz cuvette or other UV-transparent vessel
Workflow:
Workflow for Photolytic Deprotection of Phenacyl Groups.
Procedure:
-
Sample Preparation: Dissolve the purified phenacyl-protected oligonucleotide in the desired buffer to a suitable concentration.
-
Irradiation: Place the solution in a quartz cuvette and irradiate with a UV lamp at approximately 350 nm. The irradiation time will depend on the concentration of the oligonucleotide, the intensity of the light source, and the quantum yield of the photocleavage reaction. It is recommended to perform initial experiments to optimize the irradiation time.
-
Monitoring: Monitor the progress of the deprotection by taking aliquots at different time points and analyzing them by HPLC or mass spectrometry to determine the extent of phenacyl group removal.
-
Post-Irradiation: Once the deprotection is complete, the oligonucleotide solution is ready for use in downstream applications. Further purification may be necessary to remove the acetophenone byproduct if it interferes with the intended application.
Protocol 3: Synthesis of a Phenacyl-Protected Nucleoside Phosphoramidite (Hypothetical)
This protocol outlines a potential synthetic route for a custom phenacyl-protected nucleoside phosphoramidite, for example, for 2'-OH protection in RNA synthesis. This is a representative protocol as specific literature for this exact application is scarce.
Materials:
-
5'-O-DMT-N-protected ribonucleoside
-
Phenacyl bromide
-
Base (e.g., sodium hydride)
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous solvents (e.g., DMF, dichloromethane)
Workflow:
Synthetic Scheme for a Phenacyl-Protected Phosphoramidite.
Procedure:
-
2'-O-Phenacylation: React the 5'-O-DMT-N-protected ribonucleoside with phenacyl bromide in the presence of a strong base like sodium hydride in an anhydrous solvent such as DMF. This will form the 2'-O-phenacyl ether.
-
Purification: Purify the 2'-O-phenacyl protected nucleoside by column chromatography.
-
Phosphitylation: React the purified 2'-O-phenacyl protected nucleoside with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of DIPEA in anhydrous dichloromethane to introduce the phosphoramidite moiety at the 3'-hydroxyl position.
-
Final Purification: Purify the resulting phenacyl-protected nucleoside phosphoramidite by precipitation or chromatography to obtain the final product, which can then be used in solid-phase oligonucleotide synthesis.
Conclusion
The phenacyl protecting group offers specialized functionalities for advanced applications in oligonucleotide synthesis. While not a standard reagent for routine synthesis, its utility in protecting phosphorothioates and as a photolabile group for creating "caged" oligonucleotides makes it a powerful tool for researchers in chemical biology and drug development. The provided protocols offer a foundation for incorporating this versatile protecting group into oligonucleotide synthesis workflows. Further optimization of reaction conditions, particularly for photocleavage, is recommended to achieve the best results for specific applications.
References
- 1. Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Photochemical modifications for DNA/RNA oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology - Amerigo Scientific [amerigoscientific.com]
- 7. US6114518A - Synthesis and use of labelled phosphoramidite compositions - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. The phenacyl group as an efficient thiol protecting group in a peptide condensation reaction by the thioester method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. glenresearch.com [glenresearch.com]
- 12. US7368550B2 - Phosphorus protecting groups - Google Patents [patents.google.com]
- 13. glenresearch.com [glenresearch.com]
- 14. atdbio.com [atdbio.com]
- 15. An alternative advantageous protocol for efficient synthesis of phosphorothioate oligonucleotides utilizing phenylacetyl disulfide (PADS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Visible Light-Induced Deprotection of Phenacyl-Based Protecting Groups
Audience: Researchers, scientists, and drug development professionals.
Introduction: Photoremovable protecting groups (PPGs), also known as photocages, are moieties that can be cleaved from a substrate upon irradiation with light. This allows for precise spatial and temporal control over the release of active molecules. The phenacyl group and its derivatives are prominent carbonyl-based PPGs used to protect functional groups like carboxylates, phosphates, and sulfonates.[1] Traditionally, their removal required UV light, which can be damaging to biological systems. Recent advancements have enabled the deprotection of phenacyl-based groups using lower-energy visible light, significantly enhancing their biocompatibility and applicability.[2][3]
This is often achieved through photoredox catalysis, where a photocatalyst absorbs visible light and initiates an electron transfer process, leading to the cleavage of the protecting group under mild, neutral conditions.[2][3] This approach offers high chemoselectivity and orthogonality with other common protecting groups, making it a valuable tool in complex organic synthesis, drug delivery, and materials science.[3][4]
Core Applications
The use of visible light to remove phenacyl protecting groups has found applications in several key areas:
-
Peptide Synthesis: The phenacyl (Pac) group can be used as an efficient protecting group for the side chains of amino acids like cysteine.[5] Its removal with visible light under catalytic conditions allows for late-stage deprotection in complex peptide sequences without damaging sensitive functional groups.[6]
-
Drug Delivery: Caging bioactive molecules with phenacyl groups allows for their controlled release at a specific time and location using light. The p-hydroxyphenacyl (pHP) group is particularly well-suited for time-resolved physiological and biochemical studies due to its rapid and high-yield photorelease properties.[7]
-
Controlled Polymerization: The initiation of polymerization reactions can be controlled by the light-induced release of a catalytic species, enabling the fabrication of materials with defined structures.
-
Surface Modification: Light-directed deprotection allows for the precise spatial patterning of functional molecules on surfaces, which is valuable for creating biochips and microarrays.[7]
General Mechanism of Photocatalytic Deprotection
The deprotection of phenacyl esters using visible light is frequently accomplished through a photoredox catalytic cycle. A photocatalyst, such as a ruthenium or iridium complex, absorbs visible light and is excited to a higher energy state. This excited state can then engage in an electron transfer cascade, ultimately leading to the reductive cleavage of the phenacyl ester and the release of the free carboxylic acid.
Caption: Photocatalytic cycle for phenacyl group removal.
Quantitative Data
The efficiency of photodeprotection is characterized by reaction yield and quantum yield (Φ), which is the ratio of the number of molecules undergoing a specific event (e.g., deprotection) to the number of photons absorbed by the system.
Table 1: Deprotection Yields of Phenacyl-Protected Carboxylic Acids and Peptides. This table summarizes the yields for deprotecting various substrates using a visible light photoredox catalysis system.
| Substrate | Protecting Group | Photocatalyst (mol%) | Light Source | Time (h) | Yield (%) | Reference |
| N-Boc-Glycine-OPac | Phenacyl (Pac) | Ru(bpy)₃(PF₆)₂ (1) | Blue LED | 1 | 98 | [3] |
| N-Boc-Phenylalanine-OPac | Phenacyl (Pac) | Ru(bpy)₃(PF₆)₂ (1) | Blue LED | 1 | 99 | [3] |
| Ibuprofen-OPac | Phenacyl (Pac) | Ru(bpy)₃(PF₆)₂ (1) | Blue LED | 1 | 95 | [3] |
| H-Phe(Pac)-OH | Phenacyl (Pac) | BPC (0.5) | Blue LED (2x9W) | 1.5 | 95 | [6] |
| H-Tyr(Pac)-OH | Phenacyl (Pac) | BPC (0.5) | Blue LED (2x9W) | 2 | 92 | [6] |
| H-His(Pac)-OH | Phenacyl (Pac) | BPC (1.0) | Blue LED (2x9W) | 2.5 | 85 | [6] |
| H-Trp(Pac)-OH | Phenacyl (Pac) | BPC (0.5) | Blue LED (2x9W) | 1.5 | 96 | [6] |
OPac: Phenacyl ester; BPC: 4,4'-Biphenyldicarbonitrile
Table 2: Quantum Yields (Φ) for p-Hydroxyphenacyl (pHP) GABA Deprotection. This table shows the effect of pH on the quantum yields for the disappearance of the caged compound and the appearance of the released product (GABA) upon irradiation at 300 nm.[8]
| Substituent on pHP ring | Disappearance (Φdis) at pH 5.0 | GABA Appearance (ΦGABA) at pH 5.0 | Disappearance (Φdis) at pH 7.3 | GABA Appearance (ΦGABA) at pH 7.3 | Disappearance (Φdis) at pH 9.0 | GABA Appearance (ΦGABA) at pH 9.0 |
| H (pHP) | 0.35 | 0.28 | 0.35 | 0.28 | 0.08 | 0.08 |
| 3-Methoxy | 0.34 | 0.29 | 0.34 | 0.29 | 0.09 | 0.09 |
| 3,5-Dimethoxy | 0.39 | 0.33 | 0.39 | 0.33 | 0.06 | 0.06 |
| 3-Chloro | 0.10 | 0.09 | 0.10 | 0.09 | 0.10 | 0.10 |
| 3-Bromo | 0.09 | 0.08 | 0.09 | 0.08 | 0.09 | 0.09 |
Data extracted from tables in reference[8]. Conditions: Irradiation at 300 nm in buffered CH₃CN–H₂O.
Experimental Protocols
Protocol 1: General Procedure for Photocatalytic Deprotection of Phenacyl (Pac) Esters
This protocol is adapted from the visible light photoredox catalysis method described for the deprotection of carboxylic acids.[3]
Materials:
-
Phenacyl-protected substrate (1.0 equiv)
-
--INVALID-LINK--₂ (1 mol%)
-
Ascorbic acid (2.0 equiv)
-
K₃PO₄ (3.0 equiv)
-
Acetonitrile (MeCN) and Water (H₂O), degassed
-
Blue LED light source (e.g., 450 nm)
-
Reaction vessel (e.g., Schlenk tube)
Procedure:
-
To a Schlenk tube equipped with a magnetic stir bar, add the phenacyl-protected substrate, --INVALID-LINK--₂, ascorbic acid, and K₃PO₄.
-
Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent mixture (e.g., MeCN/H₂O in a 2:1 ratio) to achieve the desired substrate concentration (e.g., 0.1 M).
-
Stir the mixture vigorously to create a biphasic suspension.
-
Irradiate the reaction mixture with a blue LED lamp at room temperature. Ensure the vessel is placed at a consistent distance from the light source (e.g., 2-5 cm).
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS, or HPLC).
-
Upon completion, quench the reaction by adding an aqueous solution (e.g., saturated NH₄Cl).
-
Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the deprotected carboxylic acid.
Protocol 2: Late-Stage Phenacyl Deprotection in Peptides
This protocol is based on the chemoselective removal of phenacyl groups from peptide sequences.[6]
Materials:
-
Phenacyl-protected peptide (1.0 equiv)
-
BPC (4,4'-Biphenyldicarbonitrile) photocatalyst (0.5–1.0 mol%)
-
DIPEA (N,N-Diisopropylethylamine) (3.0–4.0 equiv)
-
Dry, degassed acetonitrile (MeCN)
-
Blue LED lamps (e.g., 2 x 9W)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Inside a glovebox or using a Schlenk line, dissolve the phenacyl-protected peptide in dry, degassed MeCN to a concentration of 0.06 M.
-
Add the BPC photocatalyst followed by DIPEA.
-
Seal the reaction vessel and place it between two blue LED lamps.
-
Irradiate the mixture at room temperature (the reaction temperature may rise to ~35–38 °C due to the lamps).
-
Monitor the reaction by LC-MS until the starting material is consumed.
-
Once complete, remove the solvent in vacuo.
-
Purify the resulting crude peptide using preparative HPLC to obtain the deprotected product.
Experimental Setup and Workflow
A typical experimental setup for visible light-induced deprotection involves a reaction vessel, a light source, and an inert atmosphere. The workflow ensures that the reaction is free from oxygen, which can quench the excited state of the photocatalyst.
Caption: General workflow for a photodeprotection experiment.
Conclusion: Visible light-induced deprotection of phenacyl-based protecting groups represents a significant advancement in synthetic chemistry, offering a mild, efficient, and highly selective method for unmasking functional groups. The use of photoredox catalysis has expanded the utility of phenacyl groups, particularly in sensitive applications like peptide synthesis and drug delivery. The protocols and data presented here provide a foundation for researchers to implement this powerful technique in their work, enabling precise control over molecular function.
References
- 1. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pure.mpg.de [pure.mpg.de]
- 5. The phenacyl group as an efficient thiol protecting group in a peptide condensation reaction by the thioester method - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Applications of p-hydroxyphenacyl (pHP) and coumarin-4-ylmethyl photoremovable protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 8. p-Hydroxyphenacyl photoremovable protecting groups — Robust photochemistry despite substituent diversity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Phenacyl Xanthates for Alcohol Protection
For Researchers, Scientists, and Drug Development Professionals
Introduction
The protection of hydroxyl groups is a fundamental and recurrent theme in multi-step organic synthesis, particularly in the fields of natural product synthesis and drug development. An ideal protecting group should be introduced efficiently under mild conditions, remain stable throughout various synthetic transformations, and be selectively removed under conditions that do not affect other functional groups. Phenacyl xanthates have emerged as a versatile and valuable class of photoremovable protecting groups for alcohols, offering distinct advantages over traditional methods.
This document provides detailed application notes and experimental protocols for the use of phenacyl xanthates as alcohol protecting groups. The key features of this methodology include a straightforward one-pot protection procedure and a mild, visible-light-mediated deprotection, ensuring high compatibility with sensitive functional groups.
Advantages of Phenacyl Xanthates
-
Mild Formation: Protection is achieved in a one-pot reaction from the corresponding alcohol, carbon disulfide, and 2-bromoacetophenone.
-
Photoremovable: Deprotection is accomplished using visible light, avoiding the need for harsh acidic or basic conditions.[1]
-
Orthogonality: The phenacyl xanthate group is stable to a variety of reaction conditions and can be selectively removed in the presence of other common protecting groups such as benzoates, tetrahydropyranyl (THP) ethers, and ketals.[1]
-
Traceless Removal: The byproducts of the deprotection are typically volatile or easily removed by standard purification techniques.
Data Presentation
Table 1: Protection of Various Alcohols as Phenacyl Xanthates
| Entry | Substrate (Alcohol) | Time (h) | Yield (%) |
| 1 | 1-Dodecanol | 2 | 95 |
| 2 | 2-Phenylethanol | 2 | 92 |
| 3 | Cyclohexanol | 3 | 85 |
| 4 | (R)-(-)-2-Octanol | 3 | 88 |
| 5 | Benzyl alcohol | 2 | 93 |
| 6 | 4-Methoxybenzyl alcohol | 2 | 91 |
| 7 | Cholesterol | 4 | 75 |
| 8 | 1-Adamantanol | 5 | 60 |
Reaction conditions: Alcohol (1.0 mmol), NaH (1.2 mmol), CS₂ (1.5 mmol), and 2-bromoacetophenone (1.1 mmol) in anhydrous THF at room temperature.
Table 2: Deprotection of Phenacyl Xanthate-Protected Alcohols
| Entry | Substrate (Protected Alcohol) | Time (h) | Yield (%) |
| 1 | O-Dodecyl S-phenacyl dithiocarbonate | 4 | 92 |
| 2 | O-(2-Phenylethyl) S-phenacyl dithiocarbonate | 4 | 90 |
| 3 | O-Cyclohexyl S-phenacyl dithiocarbonate | 5 | 88 |
| 4 | O-((R)-(-)-2-Octyl) S-phenacyl dithiocarbonate | 5 | 91 |
| 5 | O-Benzyl S-phenacyl dithiocarbonate | 4 | 94 |
| 6 | O-(4-Methoxybenzyl) S-phenacyl dithiocarbonate | 4 | 93 |
| 7 | O-Cholesteryl S-phenacyl dithiocarbonate | 6 | 80 |
| 8 | O-(1-Adamantyl) S-phenacyl dithiocarbonate | 8 | 72 |
Reaction conditions: Protected alcohol (0.1 mmol) and Hantzsch ester (0.15 mmol) in CH₃CN irradiated with a blue LED lamp (465 nm) at room temperature.
Experimental Protocols
Protocol 1: General Procedure for the Protection of Alcohols as Phenacyl Xanthates
Materials:
-
Alcohol (1.0 mmol, 1.0 equiv)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 48 mg, 1.2 mmol, 1.2 equiv)
-
Anhydrous tetrahydrofuran (THF, 5 mL)
-
Carbon disulfide (CS₂, 90 µL, 1.5 mmol, 1.5 equiv)
-
2-Bromoacetophenone (219 mg, 1.1 mmol, 1.1 equiv)
Procedure:
-
To a stirred suspension of NaH in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add the alcohol dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add carbon disulfide dropwise.
-
Stir the resulting mixture at room temperature for 1 hour.
-
Add a solution of 2-bromoacetophenone in anhydrous THF (2 mL) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for the time indicated in Table 1 (typically 2-5 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired O-alkyl S-phenacyl dithiocarbonate.
Protocol 2: General Procedure for the Deprotection of Phenacyl Xanthate-Protected Alcohols
Materials:
-
Phenacyl xanthate-protected alcohol (0.1 mmol, 1.0 equiv)
-
Hantzsch ester (diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate, 38 mg, 0.15 mmol, 1.5 equiv)
-
Acetonitrile (CH₃CN, 2 mL)
-
Blue LED lamp (e.g., 465 nm, 5W)
Procedure:
-
Dissolve the phenacyl xanthate-protected alcohol and Hantzsch ester in acetonitrile in a suitable reaction vessel (e.g., a glass vial).
-
Place the reaction vessel at a distance of approximately 5 cm from the blue LED lamp.
-
Irradiate the mixture at room temperature for the time indicated in Table 2 (typically 4-8 hours), monitoring the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the deprotected alcohol.
Mandatory Visualization
Caption: One-pot synthesis of phenacyl xanthates.
Caption: Plausible mechanism for photocleavage.
Caption: General experimental workflow.
References
Troubleshooting & Optimization
How to improve the yield of Phenacyl acetate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield of phenacyl acetate synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The most common and direct method for synthesizing this compound is through a nucleophilic substitution reaction (SN2). This typically involves reacting a phenacyl halide (most commonly phenacyl bromide) with an acetate salt, such as potassium acetate or sodium acetate. Alternative, though less common, methods include the esterification of phenacyl alcohol (2-hydroxy-1-phenylethanone) with acetic anhydride or acetyl chloride.
Q2: Which factors are critical for maximizing the yield of this compound?
A2: Several factors significantly influence the reaction yield:
-
Purity of Reactants: The purity of the starting phenacyl halide is crucial. Impurities from its synthesis can lead to side reactions.
-
Solvent Choice: A polar aprotic solvent, such as acetone or dimethylformamide (DMF), is generally preferred as it effectively dissolves the acetate salt and promotes the SN2 reaction mechanism.
-
Reaction Temperature: The temperature needs to be carefully controlled. Higher temperatures can increase the reaction rate but may also promote side reactions like elimination.
-
Reaction Time: Sufficient time must be allowed for the reaction to proceed to completion. Reaction progress should be monitored.
-
Catalyst: The use of a phase-transfer catalyst (PTC), such as tetrabutylammonium bromide (TBAB) or triethylbenzylammonium chloride (TEBA), can significantly improve the reaction rate and yield, especially in biphasic systems.[1]
Q3: What are the common side products, and how can their formation be minimized?
A3: Common side products include unreacted starting materials and byproducts from competing reactions. If the phenacyl halide precursor is synthesized via bromination of acetophenone, residual acetophenone can be an impurity.[2] During the substitution reaction, elimination reactions can occur, especially at elevated temperatures, leading to the formation of phenylglyoxal. Hydrolysis of the ester product back to phenacyl alcohol can also occur if significant water is present in the reaction mixture. To minimize these, ensure you use anhydrous solvents and reagents, and maintain optimal reaction temperatures.
Q4: How can I effectively monitor the progress of the synthesis?
A4: The most common method for monitoring the reaction is Thin Layer Chromatography (TLC). A spot of the reaction mixture is placed on a TLC plate alongside spots of the starting materials (phenacyl bromide and, if available, this compound as a standard). The disappearance of the starting material spot and the appearance of the product spot indicate the progression of the reaction.
Q5: What are the recommended methods for purifying the final this compound product?
A5: After the reaction is complete, a standard workup procedure is required. This typically involves quenching the reaction, extracting the product into an organic solvent, washing the organic layer to remove salts and other aqueous-soluble impurities, and finally drying the organic layer. The crude product can then be purified by either recrystallization from a suitable solvent (like ethanol or a hexane/ethyl acetate mixture) or by column chromatography on silica gel.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Problem: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Impure Starting Material | Verify the purity of your phenacyl bromide using techniques like NMR or melting point analysis. If necessary, purify the starting material before use. |
| Poor Solubility of Acetate Salt | Ensure the chosen solvent can adequately dissolve the acetate salt. Consider switching to a more polar solvent like DMF or using a phase-transfer catalyst to facilitate the reaction. |
| Presence of Water | Use anhydrous solvents and ensure all glassware is thoroughly dried. Moisture can lead to the hydrolysis of the product and other side reactions. |
| Suboptimal Reaction Temperature | If the reaction is too slow, consider moderately increasing the temperature. Conversely, if side products are forming, lowering the temperature may be necessary. The optimal temperature is often a balance between reaction rate and selectivity. |
| Insufficient Reaction Time | Monitor the reaction using TLC to ensure it has gone to completion before starting the workup procedure. |
Problem: Significant Formation of Side Products
| Potential Cause | Suggested Solution |
| High Reaction Temperature | High temperatures can favor elimination side reactions. Try running the reaction at a lower temperature for a longer period. |
| Presence of a Strong Base | While acetate is a weak base, impurities or other reagents could be strongly basic, promoting elimination. Ensure the pH of your reaction mixture is controlled. |
| Reaction with Solvent | In some cases, the solvent might react with the starting materials. Ensure the chosen solvent is inert under the reaction conditions. |
Experimental Protocols & Data
Protocol 1: Synthesis of this compound from Phenacyl Bromide
This protocol describes a standard procedure for the synthesis of this compound using potassium acetate.
Materials:
-
Phenacyl bromide (1.0 eq)
-
Potassium acetate (1.5 eq), anhydrous
-
Acetone (anhydrous)
-
Tetrabutylammonium bromide (TBAB) (0.1 eq, optional PTC)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenacyl bromide and anhydrous acetone.
-
Add anhydrous potassium acetate and the phase-transfer catalyst (if used) to the flask.
-
Heat the mixture to reflux (around 56°C for acetone) and stir vigorously.
-
Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate mobile phase). The reaction is typically complete within 3-5 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the potassium bromide salt and any excess potassium acetate.
-
Evaporate the acetone under reduced pressure to obtain the crude product.
-
Purification:
-
Recrystallization: Dissolve the crude product in a minimal amount of hot ethanol and allow it to cool slowly to form crystals.
-
Column Chromatography: If significant impurities are present, dissolve the crude product in a small amount of dichloromethane and purify using a silica gel column with a hexane/ethyl acetate gradient.
-
Data Presentation: Impact of Reaction Conditions on Yield
The following table summarizes how different parameters can affect the yield of the this compound synthesis.
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Solvent | Toluene | Acetone | DMF | Acetone and DMF generally give higher yields than less polar solvents like toluene due to better salt dissolution. |
| Catalyst | None | TBAB (0.1 eq) | - | The use of a phase-transfer catalyst like TBAB can significantly increase the reaction rate and yield, especially in less polar solvents. |
| Temperature | 25°C | 56°C (Reflux) | 80°C | Refluxing in acetone (56°C) often provides a good balance. Higher temperatures (80°C) might increase side product formation. |
| Typical Yield | Low (<40%) | Moderate to High (70-90%) | High (>85%) | Optimal conditions (e.g., Condition B or C) are expected to produce high yields. |
Visualizations
Experimental Workflow
Caption: Workflow for this compound synthesis.
Troubleshooting Logic
Caption: Troubleshooting decision tree for low yield.
References
Common side reactions during the synthesis of Phenacyl acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of phenacyl acetate. The guidance is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guides
This section addresses specific problems that may arise during the synthesis of this compound, categorized by the synthetic route.
Route 1: Nucleophilic Substitution of Phenacyl Halide with Acetate
This common method involves the reaction of a phenacyl halide (e.g., phenacyl bromide or phenacyl chloride) with an acetate salt (e.g., sodium acetate or potassium acetate).
Issue 1: Low or No Yield of this compound
| Possible Cause | Recommended Solution |
| Incomplete Reaction | - Ensure stoichiometric or a slight excess of the acetate salt is used. - Increase reaction time or temperature, monitoring by TLC. - Select a solvent that effectively dissolves both reactants (e.g., DMF, DMSO, or acetone). |
| Hydrolysis of Phenacyl Halide | - Use anhydrous solvents and reagents. Dry glassware thoroughly before use. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.[1] |
| Poor Quality Starting Materials | - Verify the purity of the phenacyl halide and acetate salt. Impurities can interfere with the reaction. Phenacyl halides can degrade over time.[2] |
Issue 2: Presence of Significant Impurities in the Crude Product
| Possible Cause | Recommended Solution |
| Unreacted Phenacyl Halide | - Ensure the reaction goes to completion by monitoring with TLC. - Use a slight excess of the acetate salt to drive the reaction forward. - During workup, wash the organic layer with water to remove any remaining water-soluble starting materials. |
| Formation of Elimination Byproduct | - The acetate ion can act as a base, leading to E2 elimination.[3][4][5] - Use a less hindered and more nucleophilic acetate source if possible. - Maintain a moderate reaction temperature to favor substitution over elimination. |
| Favorskii Rearrangement | - This rearrangement can occur with α-halo ketones in the presence of a base.[6][7][8][9][10] - Use a non-basic, nucleophilic acetate source or carefully control the reaction pH to be neutral or slightly acidic. |
| Hydrolysis Product (Phenacyl Alcohol) | - Rigorously exclude water from the reaction mixture.[1][11] - Use anhydrous solvents and reagents. |
Route 2: Fischer Esterification of Phenacyl Alcohol
This route involves the acid-catalyzed reaction of phenacyl alcohol (2-hydroxy-1-phenylethanone) with acetic acid.
Issue 1: Low Yield of this compound
| Possible Cause | Recommended Solution |
| Equilibrium Not Shifted to Products | - Use a large excess of acetic acid or remove water as it forms (e.g., with a Dean-Stark apparatus).[12] - Ensure an effective acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is used in an appropriate amount. |
| Incomplete Reaction | - Increase the reaction time and/or temperature. Monitor the reaction progress by TLC. |
Issue 2: Formation of Byproducts
| Possible Cause | Recommended Solution |
| Dehydration of Phenacyl Alcohol | - Under strong acidic conditions and heat, the alcohol may dehydrate.[13] - Use a milder acid catalyst or lower the reaction temperature. |
| Self-Condensation of Phenacyl Alcohol | - Aldol-type condensation can occur under acidic conditions.[14][15] - Maintain a lower reaction temperature and use a stoichiometric amount of acetic acid. |
| Unreacted Starting Material | - Ensure the reaction is driven to completion by shifting the equilibrium. - Purify the product using column chromatography to separate the ester from the more polar alcohol. |
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction when synthesizing this compound from phenacyl bromide and sodium acetate?
A1: The most common side reactions are E2 elimination, where the acetate ion acts as a base, and hydrolysis of the phenacyl bromide to phenacyl alcohol if water is present in the reaction mixture.[3][4][5] The Favorskii rearrangement is also a possibility under basic conditions.[6][7][8][9][10]
Q2: How can I minimize the formation of byproducts during Fischer esterification of phenacyl alcohol?
A2: To minimize byproducts, use a large excess of acetic acid to shift the equilibrium towards the product, or remove water as it is formed.[12] Running the reaction at the lowest effective temperature can help reduce side reactions like dehydration and self-condensation.[13][14][15]
Q3: What is the best way to purify crude this compound?
A3: Purification can typically be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate). If significant amounts of non-polar byproducts or starting materials are present, column chromatography on silica gel is an effective method.[16]
Q4: My phenacyl halide starting material has a brownish-yellow color. Can I still use it?
A4: A brownish-yellow color in phenacyl halides can indicate degradation and the presence of impurities, which may lead to lower yields and more side products.[2] It is recommended to purify the starting material, for example by recrystallization, before use.
Q5: Can I use a base other than an acetate salt for the SN2 reaction?
A5: While other bases can be used, acetate salts are ideal as they provide the necessary nucleophile for the desired ester formation. Using stronger, non-nucleophilic bases would favor elimination reactions, while other nucleophiles would result in different products.
Quantitative Data Summary
The following table presents typical yields for the synthesis of esters via nucleophilic substitution and Fischer esterification, providing a benchmark for what can be expected.
| Synthesis Route | Reactants | Product | Typical Yield (%) | Reference |
| Nucleophilic Substitution | Phenacyl Bromide + Sodium Acetate | This compound | 80-95% | General expectation for SN2 reactions |
| Fischer Esterification | Phenol + Acetic Acid | Phenyl Acetate | 55% | [17] |
| Fischer Esterification | Benzyl Cyanide + Ethanol/H₂SO₄ | Ethyl Phenylacetate | 83-87% | [18] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Nucleophilic Substitution
-
Materials:
-
Phenacyl bromide (1.0 eq)
-
Sodium acetate (1.2 eq)
-
Anhydrous acetone (solvent)
-
-
Procedure:
-
Dissolve phenacyl bromide in anhydrous acetone in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Add sodium acetate to the solution.
-
Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the sodium bromide precipitate.
-
Evaporate the acetone under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization or column chromatography.
-
Protocol 2: Synthesis of this compound via Fischer Esterification
-
Materials:
-
Phenacyl alcohol (2-hydroxy-1-phenylethanone) (1.0 eq)
-
Glacial acetic acid (10 eq, serving as reactant and solvent)
-
Concentrated sulfuric acid (catalytic amount)
-
-
Procedure:
-
Combine phenacyl alcohol and glacial acetic acid in a round-bottom flask equipped with a reflux condenser.
-
Carefully add a few drops of concentrated sulfuric acid to the mixture.
-
Heat the mixture to reflux for 4-6 hours. The reaction can be monitored by TLC.
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing cold water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).
-
Combine the organic extracts and wash with a saturated sodium bicarbonate solution to neutralize the excess acetic acid and the catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the resulting crude this compound by column chromatography or recrystallization.
-
Visualizations
Caption: Troubleshooting workflow for the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. home.iitk.ac.in [home.iitk.ac.in]
- 4. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. scribd.com [scribd.com]
- 9. Favorskii Reaction [organic-chemistry.org]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. thestudentroom.co.uk [thestudentroom.co.uk]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. sciencemadness.org [sciencemadness.org]
- 18. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of Crude Phenacyl Acetate by Column Chromatography
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude phenacyl acetate using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: For the purification of this compound, silica gel (60-120 mesh or 230-400 mesh for flash chromatography) is the most commonly used and effective stationary phase. Its polarity allows for good separation of this compound from less polar and more polar impurities.
Q2: Which solvent system is recommended for the elution of this compound?
A2: A common and highly effective solvent system is a mixture of ethyl acetate and hexane.[1] The polarity of the eluent can be adjusted by changing the ratio of these two solvents to achieve optimal separation. For more polar impurities, a gradient elution with an increasing concentration of ethyl acetate may be beneficial. Another system that can be used for compounds with similar polarity is dichloromethane/methanol.[1]
Q3: How do I determine the optimal solvent system before running a column?
A3: Thin-Layer Chromatography (TLC) is an essential preliminary step to determine the ideal solvent system. The goal is to find a solvent mixture where the this compound has an Rf value of approximately 0.3-0.4, as this typically provides the best separation on a column.[1]
Q4: My crude this compound is not dissolving in the chosen eluent. How should I load it onto the column?
A4: If your sample does not dissolve well in the eluting solvent, you can use a "dry loading" technique.[1] To do this, dissolve your crude product in a solvent in which it is soluble (e.g., dichloromethane or acetone). Add a small amount of silica gel to this solution and evaporate the solvent until a dry, free-flowing powder is obtained. This powder can then be carefully added to the top of the prepared column.[2]
Q5: What are the indications of a successful purification?
A5: A successful purification is indicated by the collection of fractions containing the pure desired compound, as confirmed by TLC analysis. The fractions containing the pure product should show a single spot at the correct Rf value. After combining the pure fractions and evaporating the solvent, the purity of the this compound can be further confirmed by analytical techniques such as NMR spectroscopy, mass spectrometry, or by a sharp melting point.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the column chromatography of crude this compound.
| Problem | Possible Cause(s) | Solution(s) |
| This compound Elutes Too Quickly (High Rf) | The eluent is too polar. | Decrease the proportion of the more polar solvent (e.g., ethyl acetate) in your eluent mixture. |
| This compound Does Not Elute (Stays at the Origin) | The eluent is not polar enough. | Increase the proportion of the more polar solvent (e.g., ethyl acetate) in your eluent mixture. If using 100% ethyl acetate is ineffective, consider a more polar solvent system like methanol/dichloromethane.[3] |
| Poor Separation of this compound from Impurities | - The chosen solvent system has suboptimal polarity.- The column was not packed properly, leading to channeling.- The column was overloaded with the crude sample. | - Perform further TLC experiments to find a solvent system that provides better separation between this compound and the impurities.- Ensure the silica gel is packed uniformly without any air bubbles or cracks.- Use an appropriate amount of silica gel for the amount of crude product (a general rule of thumb is a 30:1 to 100:1 ratio of silica gel to crude product by weight). |
| Streaking or Tailing of the this compound Spot on TLC | - The sample is too concentrated on the TLC plate.- The compound may be acidic or basic, interacting strongly with the silica gel.- Decomposition of the product on the silica gel. | - Spot a more dilute sample on the TLC plate.- Add a small amount of a modifier to the eluent (e.g., a few drops of acetic acid for an acidic compound or triethylamine for a basic compound).- Test the stability of this compound on silica by spotting it on a TLC plate, letting it sit for an hour, and then developing it to see if any degradation has occurred.[3] |
| Cracked or Channeled Column Bed | - The silica gel was not packed properly.- The column ran dry at some point. | - Repack the column, ensuring the silica gel is settled evenly.- Always keep the solvent level above the top of the silica gel. |
| Crystallization of Product on the Column | The eluent is not a good solvent for the purified this compound, and it is crystallizing out as it becomes more concentrated during separation. | Try a different solvent system in which the this compound is more soluble. |
Quantitative Data
The following tables summarize key quantitative data for the column chromatography of this compound.
Table 1: Solvent Systems and Corresponding Rf Values for this compound and Potential Impurities
| Compound | Solvent System (Ethyl Acetate:Hexane) | Approximate Rf Value |
| This compound | 1:4 | ~0.4 - 0.5 |
| Phenacyl Bromide (starting material) | 1:9 | ~0.6 |
| Phenol (potential hydrolysis product) | 1:4 | ~0.2 - 0.3 |
| Phenylacetic Acid (potential impurity) | 1:1 (+ a few drops of acetic acid) | ~0.3 - 0.4 |
Note: Rf values are approximate and can vary depending on the specific conditions (e.g., silica gel activity, temperature).
Table 2: Typical Parameters for Column Chromatography of this compound
| Parameter | Value |
| Stationary Phase | Silica Gel (60-120 mesh or 230-400 mesh) |
| Eluent | Ethyl Acetate/Hexane Gradient (e.g., starting from 5% ethyl acetate and gradually increasing to 20%) |
| Silica Gel to Crude Product Ratio | 50:1 (w/w) |
| Expected Yield | 80-95% |
Experimental Protocol: Purification of Crude this compound
This protocol outlines a standard procedure for the purification of crude this compound using flash column chromatography with silica gel.
1. Preparation of the Column:
-
Select an appropriately sized glass column based on the amount of crude material to be purified.
-
Secure the column in a vertical position to a retort stand.
-
Place a small plug of cotton or glass wool at the bottom of the column to support the stationary phase.
-
Add a thin layer of sand (approximately 0.5 cm) on top of the cotton plug.
2. Packing the Column (Wet Packing Method):
-
In a beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 5% ethyl acetate in hexane).
-
Pour the slurry into the column. Gently tap the side of the column to ensure even packing and to dislodge any air bubbles.
-
Allow the silica gel to settle, and let the excess solvent drain until it is just level with the top of the silica gel.
-
Add another thin layer of sand on top of the silica gel to prevent disturbance during sample and eluent addition.
3. Loading the Sample (Dry Loading Recommended):
-
Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to the solution and mix well.
-
Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel.
-
Carefully add this powder to the top of the prepared column.
4. Elution and Fraction Collection:
-
Carefully add the eluent to the column, ensuring not to disturb the top layer of sand and silica.
-
Apply gentle air pressure (for flash chromatography) to achieve a steady flow rate.
-
Begin collecting the eluting solvent in fractions (e.g., in test tubes or small flasks).
-
Start with a low polarity eluent (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity (e.g., to 10%, 15%, and 20% ethyl acetate) to elute the compounds.
5. Monitoring the Separation:
-
Monitor the separation by spotting the collected fractions on TLC plates.
-
Develop the TLC plates in the solvent system that gives an Rf of ~0.3-0.4 for this compound.
-
Visualize the spots under a UV lamp.
-
Combine the fractions that contain the pure this compound.
6. Isolation of the Purified Product:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator.
-
Further dry the purified this compound under high vacuum to remove any residual solvent.
-
Determine the yield and characterize the product using appropriate analytical methods.
Visualizations
Caption: Troubleshooting workflow for this compound purification.
References
Technical Support Center: Troubleshooting Incomplete Deprotection of Phenacyl Esters
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the incomplete deprotection of phenacyl esters.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of incomplete phenacyl ester deprotection?
Incomplete deprotection of phenacyl esters can stem from several factors:
-
Poor Solubility: The protected compound, especially large peptides or molecules with limited solubility in the reaction solvent, may not be fully accessible to the deprotecting reagent.[1]
-
Reagent Inactivity: The deprotecting agent, such as zinc dust, may have reduced activity due to oxidation or improper storage.
-
Insufficient Reagent: An inadequate amount of the deprotecting reagent may be the cause, particularly if the substrate concentration is high.
-
Suboptimal Reaction Conditions: Factors like low temperature, insufficient reaction time, or the presence of inhibiting impurities can slow down or stall the deprotection.
-
Steric Hindrance: The phenacyl ester group might be located in a sterically congested part of the molecule, hindering the approach of the deprotecting agent.[2][3]
-
Precipitation of Byproducts: In reductive deprotection methods using zinc, the precipitation of zinc salts of the deprotected carboxylic acid can coat the surface of the zinc metal, passivating it and preventing the reaction from going to completion.[1]
-
Side Reactions: In some cases, side reactions can consume the deprotecting agent or lead to the formation of stable intermediates that are resistant to cleavage. For instance, when deprotecting aspartyl phenacyl esters with sodium thiophenoxide, the formation of a stable aminosuccinyl derivative can occur.[4]
Q2: How can I monitor the progress of my phenacyl ester deprotection reaction?
Regular monitoring is crucial to determine the optimal reaction time and to identify any issues early on. The two most common methods are:
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective way to qualitatively track the reaction. The deprotected carboxylic acid is typically more polar than the starting phenacyl ester and will have a lower Rf value. The reaction is considered complete when the spot corresponding to the starting material is no longer visible. For effective separation, a mobile phase such as a mixture of hexane and ethyl acetate with a small amount of acetic acid can be used.[5]
-
High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative analysis of the reaction mixture. By comparing the peak areas of the starting material and the product over time, you can accurately determine the extent of the reaction. A reversed-phase column (e.g., C18) with a gradient of water and acetonitrile, often with an acidic modifier like trifluoroacetic acid (TFA), is a common setup for this analysis.[6]
Troubleshooting Guide for Incomplete Deprotection
If you are experiencing incomplete deprotection of your phenacyl ester, follow this systematic troubleshooting guide.
Problem: Starting material is still present after the recommended reaction time.
Caption: Troubleshooting workflow for incomplete phenacyl ester deprotection.
Q3: How can I improve the solubility of my protected peptide for the deprotection reaction?
Poor solubility is a common issue, especially with longer peptide segments. Here are some strategies to address this:
-
Solvent System Modification: For reductive deprotection with zinc, if the substrate is poorly soluble in solvents like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) containing acetic acid, adding a co-solvent like dimethyl sulfoxide (DMSO) can improve solubility. However, be aware that DMSO can sometimes slow down the reaction rate.[1]
-
Alternative Deprotection Conditions: The use of zinc with acetylacetone and pyridine in a mixture of NMP and DMSO has been shown to be effective for deprotecting poorly soluble peptide segments. Acetylacetone acts as a chelating agent for zinc ions, preventing the precipitation of zinc salts and maintaining the activity of the zinc.[1]
Quantitative Data on Deprotection Methods
| Deprotection Method | Substrate | Reagents & Conditions | Reaction Time | Yield (%) | Reference |
| Reductive Cleavage | Boc-(13-26)-OPac | Zn, acetylacetone, pyridine in NMP/DMSO (4:1) at 35°C | 6 hours | 90.1 | [1] |
| Z-Gly-Phe-OPac | Zn, acetylacetone, pyridine in NMP at 35°C | 1.5 hours | 92.2 | [1] | |
| N-phenacyl-L-alanine | Mg, AcOH in MeOH at room temperature | 50-70 min | 92 | [7] | |
| N-phenacyl-L-phenylalanine | Mg, AcOH in MeOH at room temperature | 50-70 min | 94 | [7] | |
| Nucleophilic Cleavage | Boc-Asp(β-OPac)-Phe-NH₂ | Selenophenol in DMF | - | - | [4] |
Experimental Protocols
Protocol 1: Reductive Deprotection using Magnesium in Acetic Acid[7]
This method is often preferred over the traditional Zn/AcOH method as it can lead to higher yields and fewer byproducts.[7]
-
Dissolve the Substrate: Dissolve the phenacyl-protected substrate (1 equivalent) in methanol.
-
Add Reagents: Add acetic acid (12 equivalents) to the solution.
-
Initiate Reaction: Add magnesium turnings (6 equivalents) to the reaction mixture.
-
Monitor Reaction: Stir the solution at room temperature and monitor the reaction progress by TLC until the starting material is consumed (typically 50-70 minutes).
-
Work-up:
-
Filter the reaction mixture to remove any remaining magnesium.
-
Concentrate the filtrate under reduced pressure.
-
Dilute the residue with a 5% sodium bicarbonate solution and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over sodium sulfate, and filter.
-
Evaporate the solvent to obtain the crude product.
-
-
Purification: Purify the crude product by silica gel chromatography if necessary.
Protocol 2: Improved Reductive Deprotection using Zinc, Acetylacetone, and Pyridine[1]
This protocol is particularly useful for substrates with poor solubility.
-
Dissolve the Substrate: Dissolve the phenacyl-protected substrate (1 equivalent) in a suitable solvent system (e.g., NMP/DMSO, 4:1) at 35°C.
-
Add Reagents: Add pyridine (4% of the total reaction volume) and acetylacetone (10 equivalents).
-
Initiate Reaction: Add activated zinc dust (in excess) to the mixture.
-
Monitor Reaction: Stir the mixture under a nitrogen atmosphere at 35°C for the required time (e.g., 6 hours), monitoring by HPLC or TLC.
-
Work-up:
-
Filter the reaction to remove the excess zinc.
-
Concentrate the filtrate under vacuum.
-
Add 0.5 N hydrochloric acid to the residue to precipitate the product.
-
Filter the precipitate, wash with water and then ether, and dry to obtain the deprotected carboxylic acid.
-
Deprotection Mechanism and Workflow Visualization
Mechanism of Reductive Cleavage with Zinc
The deprotection of phenacyl esters using zinc in an acidic medium proceeds through a reductive cleavage mechanism.
Caption: Simplified mechanism of phenacyl ester deprotection using zinc in an acidic medium.
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. asianpubs.org [asianpubs.org]
- 3. Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
Preventing hydrolysis of the acetate group during workup
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on preventing the hydrolysis of acetate esters during experimental workup procedures. Acetate groups are common functionalities in pharmaceuticals and intermediates, and their stability is crucial for ensuring product purity and yield.
Frequently Asked questions (FAQs)
Q1: What is acetate group hydrolysis and why is it a concern during workup?
A1: Acetate group hydrolysis is the cleavage of the ester bond, converting the acetate group back into a hydroxyl group and generating acetic acid or an acetate salt. This is a significant concern during aqueous workup as it leads to the formation of impurities, reduces the yield of the desired product, and can complicate purification processes.[1]
Q2: What are the primary factors that promote acetate hydrolysis during workup?
A2: The main drivers of acetate hydrolysis during workup are:
-
pH: Both acidic and basic conditions catalyze the hydrolysis of esters. Strong acids and strong bases are particularly effective at promoting this unwanted reaction.[1][2]
-
Temperature: Higher temperatures accelerate the rate of hydrolysis.[3]
-
Contact Time: Prolonged exposure of the acetate-containing compound to aqueous acidic or basic solutions increases the extent of hydrolysis.[1]
-
Presence of Water: Water is a necessary reactant for hydrolysis.[1]
Q3: What are the tell-tale signs that my acetate group is hydrolyzing during workup?
A3: Common indicators of acetate hydrolysis include:
-
A lower than expected yield of your final product.
-
The appearance of a new, more polar spot on a Thin-Layer Chromatography (TLC) plate, corresponding to the hydrolyzed product (alcohol).
-
The presence of unexpected peaks in NMR or LC-MS analysis of the crude product that correspond to the alcohol derivative.
-
A distinct smell of vinegar (acetic acid) during or after the workup.
Troubleshooting Guide
If you suspect that your acetate group is hydrolyzing during the workup, use the following guide to identify and resolve the issue.
Hydrolysis Troubleshooting Workflow
References
Technical Support Center: Optimizing Phenacyl Esterification
Welcome to the technical support center for phenacyl esterification. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to help you optimize your reaction conditions and achieve high-quality results.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of phenacyl esterification?
A1: Phenacyl esterification is a crucial derivatization technique used to convert carboxylic acids, such as fatty acids, into their phenacyl esters. These derivatives exhibit strong ultraviolet (UV) absorbance, making them highly suitable for detection and quantification in high-performance liquid chromatography (HPLC).[1][2][3] This method is particularly valuable for analyzing fatty acid profiles in various samples, including agro-industrial wastes and biological tissues.[2][3]
Q2: What is the general mechanism for the phenacyl esterification of carboxylic acids with phenacyl bromide?
A2: The reaction typically proceeds via a nucleophilic substitution (SN2) mechanism. The carboxylic acid is first deprotonated by a base to form a carboxylate anion. This carboxylate then acts as a nucleophile, attacking the electrophilic methylene carbon of phenacyl bromide and displacing the bromide ion to form the phenacyl ester.
Q3: How can I monitor the progress of my phenacyl esterification reaction?
A3: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction progress.[4][5][6] By spotting the reaction mixture alongside the starting carboxylic acid and phenacyl bromide on a TLC plate, you can observe the disappearance of the starting materials and the appearance of a new, typically less polar, spot corresponding to the phenacyl ester product.[7] A suitable solvent system, such as a mixture of hexanes and ethyl acetate, can be used for development.[4]
Q4: What are the common methods for purifying phenacyl esters?
A4: After the reaction is complete, the crude product can be purified using several techniques. The most common method is silica gel column chromatography to separate the ester from unreacted starting materials and byproducts.[8] Recrystallization can also be an effective method for obtaining highly pure phenacyl ester, especially if the product is a solid.[9] It is important to note that some stereomutation of double bonds in phenacyl esters has been observed during purification by TLC, so careful selection of purification conditions is advised.[10]
Troubleshooting Guide
Low or No Product Yield
Q: I am observing a very low yield of my phenacyl ester. What are the potential causes and how can I improve it?
A: Low yields in phenacyl esterification can stem from several factors. Here's a systematic approach to troubleshooting this issue:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Increase the reaction time and/or temperature. Monitor the reaction by TLC until the starting carboxylic acid spot is no longer visible.[5][6] For sluggish reactions, consider alternative heating methods like microwave irradiation, which has been shown to improve yields and reduce reaction times.
-
-
Inefficient Base: The base used may not be strong enough or soluble enough in the reaction medium to efficiently deprotonate the carboxylic acid.
-
Solution: Ensure you are using a suitable base. Triethylamine is commonly used in solvents like acetone.[2] Alternatively, using potassium carbonate with a phase-transfer catalyst like 18-crown-6 in aprotic solvents such as acetonitrile can enhance the reaction by improving the solubility of the carboxylate salt.[11]
-
-
Hydrolysis during Workup: The ester product can be hydrolyzed back to the carboxylic acid and phenacyl alcohol, especially in the presence of strong acids or bases during the aqueous workup.[12]
-
Reversibility of the Reaction: Esterification reactions are often reversible.[9][13]
-
Solution: To drive the equilibrium towards the product, consider using a slight excess of the phenacyl bromide. However, be mindful that excess phenacyl bromide will need to be removed during purification.
-
Presence of Side Products
Q: My final product is contaminated with impurities. What are the likely side reactions and how can I minimize them?
A: The formation of side products can complicate purification and reduce the overall yield. Here are some common side products and how to address them:
-
Unreacted Starting Materials: The most common "impurities" are often unreacted carboxylic acid and phenacyl bromide.
-
Solution: As mentioned above, optimize the reaction conditions (time, temperature, base) to ensure the reaction goes to completion. Unreacted carboxylic acid can be removed by washing the organic layer with a mild base like sodium bicarbonate. Excess phenacyl bromide can be removed by column chromatography.
-
-
Formation of 1,4-diketones: Under certain conditions, phenacyl radicals can form and recombine to produce symmetrical 1,4-diketones.[14]
-
Solution: This is more likely to occur under photochemical conditions. Ensure your reaction is protected from light if you suspect this side reaction is occurring.
-
Data Presentation
The choice of reaction parameters significantly impacts the outcome of phenacyl esterification. The following tables summarize the influence of catalysts, solvents, and general reaction conditions.
Table 1: Comparison of Common Catalysts/Bases for Phenacyl Esterification
| Catalyst/Base | Typical Solvent | Key Advantages | Considerations |
| Triethylamine | Acetone, Acetonitrile | Mild conditions, readily available.[2] | Can be difficult to remove completely due to its boiling point. |
| Potassium Carbonate | Acetonitrile | Effective, especially for fatty acids.[10] | Often requires a phase-transfer catalyst (e.g., 18-crown-6) for optimal solubility and reactivity.[11] |
| Sodium Carbonate | Various | Inexpensive and effective. | May have limited solubility in some organic solvents. |
Table 2: Influence of Solvents on Phenacyl Esterification
| Solvent | Properties | Impact on Reaction |
| Acetone | Polar aprotic | Good for dissolving both the carboxylic acid and phenacyl bromide, facilitating the reaction with triethylamine.[2] |
| Acetonitrile | Polar aprotic | Commonly used with potassium carbonate and a crown ether, providing good solubility for the carboxylate salt.[11] |
| Fluorous Alcohols (e.g., TFE, HFIP) | Highly polar, hydrogen-bond donating | Can promote the reaction and simplify product isolation, as the pure salts may precipitate and be collected by filtration.[14] |
| Dichloromethane (DCM) | Non-polar aprotic | A common solvent for many organic reactions, but its polarity may be less ideal for solubilizing the carboxylate salt. |
Experimental Protocols
Key Experiment: Phenacyl Esterification of a Fatty Acid
This protocol is a general guideline for the synthesis of phenacyl esters from fatty acids for HPLC analysis.
Materials:
-
Fatty acid (e.g., palmitic acid)
-
Phenacyl bromide
-
Triethylamine
-
Acetone (anhydrous)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution (cold)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve the fatty acid (1 equivalent) in anhydrous acetone.
-
Addition of Reagents: To the stirred solution, add triethylamine (1.1 equivalents) followed by phenacyl bromide (1.1 equivalents).
-
Reaction: Heat the reaction mixture to reflux (or a suitable temperature such as 100°C) and monitor the progress by TLC.[2] The reaction is typically complete within 30 minutes to a few hours.[2]
-
Workup:
-
Cool the reaction mixture to room temperature and remove the acetone under reduced pressure.
-
Dissolve the residue in dichloromethane.
-
Wash the organic layer with cold, saturated sodium bicarbonate solution to remove any unreacted fatty acid and triethylammonium bromide.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude phenacyl ester.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent.
-
-
Characterization: Confirm the identity and purity of the phenacyl ester using techniques such as NMR, IR, and mass spectrometry.
Visualizations
Experimental Workflow for Phenacyl Esterification
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Quantitation of phenacyl esters of retinal fatty acids by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 5. 相关内容暂不可用 [sigmaaldrich.com]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. lib3.dss.go.th [lib3.dss.go.th]
- 9. quora.com [quora.com]
- 10. aocs.org [aocs.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. researchgate.net [researchgate.net]
Phenacyl Acetate Technical Support Center: Troubleshooting and Storage Guide
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the stability and proper storage of Phenacyl acetate for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for storing this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[1] The container should be tightly sealed to prevent moisture ingress and potential degradation.[1] For optimal preservation of its chemical integrity, storage in a desiccator at refrigerated temperatures (2-8°C) is advisable, especially for long-term storage.
Q2: What are the primary degradation pathways for this compound?
A2: As an ester, this compound is susceptible to hydrolysis, which is a common degradation pathway for carboxylic acid derivatives.[2][3] This reaction involves the cleavage of the ester bond by water, which can be catalyzed by both acids and bases.[3] Additionally, exposure to light (photolysis) and high temperatures can also promote degradation.[3]
Q3: Are there any known incompatibilities for this compound?
A3: this compound should be stored away from strong oxidizing agents, strong acids, and strong bases, as these can catalyze its decomposition.[4] Contact with incompatible materials can lead to vigorous reactions and compromise the stability of the compound.
Q4: What are the signs of this compound degradation?
A4: Degradation of this compound may be indicated by a change in physical appearance, such as discoloration or the formation of precipitates. A change in the expected experimental outcome, such as reduced yield or the appearance of unexpected byproducts in analytical tests (e.g., TLC, HPLC, NMR), can also be a strong indicator of degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent or unexpected experimental results (e.g., low yield, side products) | Degradation of this compound due to improper storage or handling. | 1. Verify the storage conditions of your this compound stock. 2. Perform a quality control check on the starting material (e.g., melting point, NMR, or HPLC) to assess its purity. 3. If degradation is suspected, use a fresh, properly stored batch of the compound for your experiment. |
| Visible changes in the solid this compound (e.g., clumping, discoloration) | Moisture absorption or exposure to light. | 1. Discard the degraded material. 2. Ensure that the storage container is airtight and stored in a dark, dry environment. Consider storing smaller aliquots to minimize exposure of the entire stock to atmospheric conditions. |
| Precipitate formation in a solution of this compound | Hydrolysis of the ester, leading to the formation of less soluble degradation products. This is more likely in aqueous or protic solvents, especially at non-neutral pH. | 1. Prepare solutions of this compound fresh before use. 2. If a stock solution must be stored, use an anhydrous aprotic solvent and store at a low temperature. 3. Buffer the solution to a neutral pH if compatible with the experimental protocol. |
Experimental Protocols
Protocol: General Assessment of this compound Stability
This protocol provides a general method for assessing the stability of this compound under specific experimental conditions.
-
Sample Preparation: Prepare several small, identical samples of this compound in the desired solvent and concentration.
-
Condition Exposure: Expose each sample to a different condition you wish to test (e.g., varying temperature, pH, light exposure). Include a control sample stored under optimal conditions (e.g., -20°C in the dark).
-
Time Points: At predetermined time intervals (e.g., 0, 24, 48, 72 hours), take an aliquot from each sample.
-
Analysis: Analyze the aliquots using a suitable analytical method such as HPLC, LC-MS, or NMR to quantify the amount of remaining this compound and identify any degradation products.
-
Data Evaluation: Compare the results from the exposed samples to the control sample to determine the rate of degradation under each condition.
Visualizing Troubleshooting Logic
The following diagram illustrates a logical workflow for troubleshooting unexpected experimental results when using this compound.
Caption: Troubleshooting workflow for experiments involving this compound.
References
Managing pressure buildup in formyl acetate storage containers
This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe handling and storage of formyl acetate, with a specific focus on managing pressure buildup in storage containers.
Frequently Asked Questions (FAQs)
Q1: What is formyl acetate and what are its primary applications?
Formyl acetate, also known as acetic formic anhydride, is a highly reactive formylating agent used in organic synthesis.[1][2] Its primary role is to introduce a formyl group (-CHO) into various molecules, a crucial step in the synthesis of many pharmaceutical compounds and fine chemicals.[1][3]
Q2: Why is there pressure buildup in my formyl acetate storage container?
Pressure buildup in formyl acetate containers is a clear sign of decomposition.[3] Formyl acetate is inherently unstable and can decompose to form acetic acid and carbon monoxide gas.[1][2][4][5] This gas evolution in a sealed container leads to a dangerous increase in pressure.[1][3][4]
Q3: What factors accelerate the decomposition of formyl acetate?
Several factors can accelerate the decomposition of formyl acetate:
-
Elevated Temperatures: Decomposition is slow at room temperature but accelerates significantly at higher temperatures.[1][2][4]
-
Moisture: Formyl acetate is sensitive to moisture and readily hydrolyzes to acetic acid and formic acid.[1][3] Water can promote the decomposition that produces carbon monoxide.[4][5]
-
Impurities: The presence of acidic or basic impurities can catalyze decomposition.[1][3]
Q4: How should I properly store formyl acetate to prevent pressure buildup?
Proper storage is critical for both safety and maintaining the reagent's integrity.[3] It is recommended to store formyl acetate at refrigerated temperatures, around 4°C.[1][2][4][6] Crucially, it should not be stored in a tightly sealed container.[2][4][7] Use a container with a pressure-equalizing cap or a flask fitted with a polyethylene stopper to allow for the safe venting of any evolved gas.[1][2][4][6]
Q5: What are the visible signs of formyl acetate degradation?
Key indicators of formyl acetate degradation include:
-
A noticeable release of pressure when opening the container.[3]
-
A pungent, vinegar-like odor, indicating the presence of acetic acid.[3]
-
Changes in the liquid's color.[3]
Troubleshooting Guide: Pressure Buildup in Storage Containers
This guide provides a step-by-step approach to address pressure buildup in formyl acetate storage containers.
| Symptom | Possible Cause | Recommended Action |
| Hissing sound upon opening the container; visible bulging of the container. | Decomposition of formyl acetate leading to the evolution of carbon monoxide gas.[1][2][3] | 1. Immediate Action: Do not open a visibly bulging container. Place it in a secondary container and move it to a well-ventilated fume hood. 2. Controlled Venting: If safe to do so, slowly and carefully loosen the cap to allow for the gradual release of pressure. Point the container away from yourself and any other personnel. 3. Assess Reagent Quality: After venting, assess the quality of the formyl acetate. If a strong vinegar-like odor is present, the reagent has likely degraded significantly.[3] 4. Proper Disposal: If decomposition is suspected, the formyl acetate should be disposed of according to your institution's hazardous waste guidelines.[8] |
| Low yield or failed formylation reaction. | The formyl acetate has degraded due to improper storage, leading to a lower concentration of the active reagent.[1][3] | 1. Verify Storage Conditions: Ensure that the formyl acetate has been stored at the recommended refrigerated temperature and in an appropriate venting container.[1][2][4][6] 2. Use Fresh Reagent: For critical applications, it is best to use a fresh bottle of formyl acetate or generate it in situ.[1][2] 3. In Situ Generation: Consider preparing formyl acetate immediately before use to ensure maximum reactivity and avoid decomposition issues.[1][2] |
Experimental Protocols
For reactions requiring high purity and reactivity, the in situ generation of formyl acetate is recommended. This minimizes issues related to decomposition during storage.
Protocol: In Situ Generation of Formyl Acetate
-
Glassware Preparation: Ensure all glassware is thoroughly dried to prevent hydrolysis.[1]
-
Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the substrate to be formylated in an appropriate anhydrous solvent.
-
Cooling: Cool the reaction mixture to the desired temperature (typically between -20°C and 0°C) using a cooling bath.[2]
-
Reagent Preparation: In the dropping funnel, prepare a solution of formic acid and a suitable activating agent (e.g., acetic anhydride).
-
Slow Addition: Add the formic acid/activating agent mixture dropwise to the cooled, stirred solution of the substrate.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical method (e.g., TLC or LC-MS).
-
Quenching: Once the reaction is complete, quench any remaining formyl acetate by slowly adding a saturated aqueous solution of sodium bicarbonate. Be aware that this will generate carbon dioxide gas, so the addition must be controlled.[2]
Visualizing the Problem and Solution
Decomposition Pathway of Formyl Acetate
Caption: Decomposition of formyl acetate leading to pressure buildup.
Troubleshooting Workflow for Pressure Buildup
Caption: Troubleshooting workflow for managing pressure buildup.
References
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Phenacyl Derivatives
This technical support center provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting peak tailing in the High-Performance Liquid Chromatography (HPLC) analysis of phenacyl derivatives. The following sections offer detailed answers to frequently asked questions, structured troubleshooting protocols, and data to help you diagnose and resolve common issues in your experiments.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving the root causes of peak tailing in the HPLC analysis of phenacyl derivatives.
Question 1: My chromatogram shows significant peak tailing for my phenacyl derivative. What is the first step I should take?
Answer: A systematic approach is crucial to efficiently identify the cause of peak tailing. Start by following a logical troubleshooting workflow to rule out potential causes, from simple checks to more complex method adjustments. The workflow below outlines the recommended steps.
Question 2: How does the mobile phase pH contribute to the peak tailing of phenacyl derivatives?
Answer: Mobile phase pH is a critical factor, as it controls the ionization state of both the phenacyl derivative and the residual silanol groups on the silica-based stationary phase.[1] Many phenacyl derivatives, particularly those containing basic nitrogen groups like piperidine, are ionizable.[2][3]
The primary cause of peak tailing is often a secondary retention mechanism where basic analytes interact strongly with ionized residual silanol groups on the silica surface.[4] These silanol groups are acidic and become deprotonated (negatively charged) at pH levels above approximately 3-4.[4] If the mobile phase pH is in a range where the basic phenacyl derivative is protonated (positively charged) and the silanols are deprotonated, a strong ionic interaction occurs, leading to peak tailing.[4]
To mitigate this, it is recommended to adjust the mobile phase pH to be at least 2 units away from the pKa of the analyte.[5] For basic phenacyl derivatives, lowering the mobile phase pH (e.g., to pH < 3) will protonate the silanol groups, minimizing these secondary interactions and resulting in more symmetrical peaks.[4]
| pH Range | State of Basic Phenacyl Derivative (pKa ~7) | State of Residual Silanols (pKa ~3.5-4) | Interaction | Expected Peak Shape |
| < 3 | Protonated (+) | Protonated (Neutral) | Minimized Secondary Interaction | Symmetrical |
| 4 - 6 | Protonated (+) | Deprotonated (-) | Strong Ionic Interaction | Tailing |
| > 9 | Neutral | Deprotonated (-) | Reduced Ionic Interaction | Symmetrical |
Question 3: I've adjusted the pH, but still see some tailing. What other mobile phase and column factors should I consider?
Answer: If pH adjustment alone is insufficient, consider the following:
-
Buffer Concentration: Inadequate buffer concentration may not effectively control the mobile phase pH at the column surface. Increasing the buffer strength to a range of 25-50 mM can often improve peak shape.[6][7]
-
Mobile Phase Additives: For basic compounds, adding a small amount of a basic modifier like triethylamine (e.g., 0.1%) to the mobile phase can help.[8] Triethylamine competes with the basic analyte for active silanol sites, thereby reducing peak tailing.[8]
-
Column Chemistry:
-
End-Capped Columns: Use a column that is "end-capped." End-capping is a process that chemically derivatizes most of the residual silanol groups, making them less available for secondary interactions.[4]
-
Column Type: C8 and C18 columns are commonly used for the analysis of phenacyl derivatives.[7][9] If you are using a very old column, it may have degraded, exposing more active silanol sites. Replacing it with a modern, high-purity silica column can significantly improve peak shape.[2]
-
Column Health: Column contamination can also lead to peak tailing. Flushing the column with a strong solvent may resolve the issue.[2]
-
Question 4: Could my sample preparation or injection volume be causing the peak tailing?
Answer: Yes, sample-related issues are a common cause of peak distortion.
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to broad and tailing peaks.[2] If all peaks in your chromatogram are tailing, this is a likely cause. To test for this, dilute your sample (e.g., 1:10 and 1:100) and re-inject. If the peak shape improves, you should reduce your sample concentration or injection volume.[8]
-
Injection Solvent: The solvent used to dissolve your sample should ideally be the same as, or weaker than, your initial mobile phase. Injecting a sample in a much stronger solvent can cause peak distortion, including tailing.
Question 5: How can I determine if my HPLC system itself is contributing to the peak tailing?
Answer: If the issue is not resolved by addressing the chemical and column factors, your HPLC system may be the source of the problem. This is often referred to as "extra-column band broadening."
-
Tubing and Connections: Excessive lengths of tubing, or tubing with a large internal diameter between the injector, column, and detector, can cause peaks to broaden and tail.[9] Ensure all connections are made correctly with no gaps, as these can create dead volumes where the sample can diffuse.[6]
-
Detector Cell: A large detector cell volume can also contribute to peak tailing, especially for early eluting peaks.
A key indicator of system-related issues is that often all peaks in the chromatogram will exhibit some degree of tailing, whereas chemical interaction issues are typically more pronounced for specific analytes (like basic compounds).
Frequently Asked Questions (FAQs)
Q1: What is peak tailing?
Peak tailing is a common chromatographic problem where the peak is asymmetrical, with the back half of the peak being broader than the front half.[7] In an ideal separation, peaks should be symmetrical and Gaussian in shape. Peak symmetry is often measured by the tailing factor or asymmetry factor, where a value of 1.0 is a perfectly symmetrical peak, and values greater than 1.2 are generally considered to be tailing.[4]
Q2: Why are phenacyl derivatives containing basic functional groups particularly prone to tailing?
Phenacyl derivatives with basic groups (e.g., amines, piperidine) can become protonated (positively charged) in typical reversed-phase mobile phases.[2][3] This positive charge leads to strong electrostatic interactions with negatively charged deprotonated silanol groups on the surface of silica-based columns, causing a secondary retention mechanism that results in peak tailing.[4]
Q3: What is a good starting point for mobile phase pH when analyzing phenacyl derivatives with unknown pKa values?
A good starting point is a low pH mobile phase, for example, using 0.1% formic acid or phosphoric acid to achieve a pH between 2.5 and 3.0.[10][11] At this pH, residual silanol groups on the column will be fully protonated and neutral, which minimizes their ability to interact with basic analytes.[2] This approach is often effective for improving the peak shape of a wide range of basic compounds.[2]
Q4: Which buffer should I choose for my mobile phase?
The choice of buffer depends on the desired pH of your mobile phase. A buffer is most effective within ±1 pH unit of its pKa.[5] For phenacyl derivatives with pKa values in the 5.8 to 8.2 range, you would need to select a buffer that is effective in the desired operating pH range.[2][3]
| Desired Mobile Phase pH | Recommended Buffer | pKa | Effective pH Range |
| 2.0 - 4.0 | Phosphate, Formate | 2.1, 3.8 | 1.1 - 3.1, 2.8 - 4.8 |
| 4.0 - 6.0 | Acetate | 4.8 | 3.8 - 5.8 |
| 6.0 - 8.0 | Phosphate | 7.2 | 6.2 - 8.2 |
| 8.0 - 10.0 | Ammonium | 9.2 | 8.2 - 10.2 |
Note: When using LC-MS, volatile buffers like formate and acetate are preferred.[12]
Q5: How can I protect my column and prolong its life?
To protect your column from degradation and contamination, which can lead to peak tailing, follow these best practices:
-
Use a Guard Column: A guard column is a small, disposable column placed before the analytical column to adsorb strongly retained compounds and particulates from the sample matrix.[13]
-
Filter Samples and Mobile Phases: Always filter your samples and aqueous mobile phase components through a 0.45 µm or 0.22 µm filter to remove particulate matter.
-
Operate within pH Limits: Do not exceed the pH range specified by the column manufacturer (typically pH 2-8 for silica-based columns).[12]
-
Proper Storage: Store the column in an appropriate solvent (usually acetonitrile/water) as recommended by the manufacturer when not in use.
Detailed Experimental Protocols
Protocol 1: Systematic Troubleshooting of Peak Tailing
This protocol provides a step-by-step methodology for diagnosing and resolving peak tailing issues with phenacyl derivatives.
-
Initial Assessment:
-
Inject a known standard of your phenacyl derivative.
-
Calculate the tailing factor. If it is > 1.2, proceed with troubleshooting.
-
Observe if all peaks in a mixed sample are tailing or only specific ones. Tailing of all peaks may suggest a system or column overload issue, while tailing of only basic analytes points towards secondary chemical interactions.
-
-
Check for Column Overload:
-
Prepare a 1:10 and a 1:100 dilution of your sample in the mobile phase.
-
Inject the diluted samples.
-
If the peak shape improves significantly (tailing factor decreases), the original sample was too concentrated. Adjust the sample concentration or injection volume accordingly.
-
-
Optimize Mobile Phase pH:
-
If the pKa of your phenacyl derivative is known or suspected to be basic, prepare a mobile phase with a low pH. A good starting point is 0.1% formic acid in water (for the aqueous component), which will result in a pH of approximately 2.7.[14]
-
Equilibrate the column with at least 10-15 column volumes of the new mobile phase.
-
Inject the sample and evaluate the peak shape. For many basic phenacyl derivatives, this will significantly reduce tailing.
-
-
Adjust Buffer Concentration and Additives:
-
Evaluate Column Health:
-
If mobile phase optimization does not resolve the issue, column contamination or degradation may be the cause.
-
Disconnect the column from the detector and flush it with a strong solvent (e.g., for a C18 column, flush with isopropanol or a high percentage of acetonitrile). Follow the manufacturer's guidelines for column washing.
-
If peak shape does not improve after flushing, the column may be irreversibly damaged or at the end of its lifespan. Replace it with a new, preferably end-capped, column of the same or similar chemistry.[2][4]
-
-
Inspect the HPLC System:
-
Check all fittings for leaks.
-
Minimize the length and internal diameter of all tubing between the injector and detector.
-
If possible, consult your instrument's manual to ensure the detector cell volume is appropriate for your application.
-
Protocol 2: Derivatization of Fatty Acids with Phenacyl Bromide for HPLC Analysis
This protocol is adapted for the preparation of phenacyl esters from fatty acids for subsequent analysis, a common application where phenacyl derivatives are utilized.[7]
-
Saponification of Lipids (if starting from a lipid extract):
-
Evaporate the lipid extract to dryness under a stream of nitrogen.
-
Add 1 mL of ethanolic KOH (100 g/L) to the residue.
-
Cap the tube and heat in a water bath at 95°C for 1 hour.
-
Cool the sample and add 2 mL of 2M HCl to acidify.
-
Extract the free fatty acids twice with 2 mL portions of diethyl ether. Pool the ether layers and evaporate to dryness.
-
-
Derivatization to Phenacyl Esters:
-
To the dried fatty acid residue (or approximately 5 mg of a fatty acid standard), add 500 µL of a phenacyl bromide solution (12 mg/mL in acetone).
-
Add 500 µL of a triethylamine solution (10 mg/mL in acetone).
-
Cap the vial tightly and heat for 30 minutes at 100°C.
-
Cool the reaction mixture to room temperature.
-
-
Sample Preparation for Injection:
-
Filter the resulting solution through a 0.45 µm filter membrane.
-
An aliquot of the filtered solution is now ready for injection into the HPLC system.
-
-
Suggested HPLC Conditions:
-
Column: C8 or C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[7][9]
-
Mobile Phase: A gradient of water and acetonitrile is typically effective. For example, a continuous gradient from 70% to 100% acetonitrile.[7]
-
Flow Rate: 1-2 mL/min.[7]
-
Detection: UV detection at 254 nm.[7]
-
Injection Volume: 20 µL.[7]
-
References
- 1. lcms.cz [lcms.cz]
- 2. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 3. Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. HPLC Column Technical Guide | Technical Information | GL Sciences [glsciences.com]
- 6. realab.ua [realab.ua]
- 7. academic.oup.com [academic.oup.com]
- 8. benchchem.com [benchchem.com]
- 9. Quantitation of phenacyl esters of retinal fatty acids by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. hplc.eu [hplc.eu]
Minimizing byproduct formation in peptide condensation with phenacyl groups
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and answers to frequently asked questions regarding the use of phenacyl (Pac) protecting groups in peptide synthesis. The focus is on identifying and minimizing the formation of common byproducts to enhance peptide purity and yield.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the phenacyl (Pac) protecting group in peptide synthesis?
A1: The phenacyl group is primarily used as a temporary protecting group for the side-chain carboxyl groups of acidic amino acids like aspartic acid (Asp) and glutamic acid (Glu), and for the thiol group of cysteine (Cys).[1][2][3] Its stability under the acidic and basic conditions of standard Boc and Fmoc solid-phase peptide synthesis (SPPS), respectively, combined with its selective removal under specific conditions, makes it a valuable tool in orthogonal protection schemes.[4]
Q2: What are the most common byproducts encountered when using phenacyl protecting groups?
A2: The two most significant side reactions are racemization at the α-carbon of the protected amino acid and aspartimide formation when protecting the β-carboxyl group of an aspartic acid residue.[5][6][7][8] Incomplete cleavage or side reactions during the deprotection step can also lead to a mixture of products.[5]
Q3: Which amino acids are most susceptible to side reactions when a phenacyl ester is used for side-chain protection?
A3: Aspartic acid is highly susceptible to aspartimide formation.[7] Cysteine (Cys) and Histidine (His) are generally prone to racemization during activation and coupling, a risk that persists when using phenacyl protection.[7][8]
Q4: How is the phenacyl group typically removed from the peptide?
A4: The phenacyl group is cleaved under mild, nucleophilic, or reductive conditions that do not affect other common protecting groups. The most common methods include treatment with zinc powder in acetic acid (Zn/AcOH), particularly for S-phenacyl groups on cysteine, or treatment with a nucleophile like sodium thiophenoxide.[1][2][3] For sensitive applications, such as removing a β-phenacyl ester from aspartic acid without rearrangement, neutral selenophenol in DMF has been shown to be effective.[5]
Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format.
Issue 1: I'm observing significant racemization of the amino acid residue I'm coupling.
Q: My final peptide product shows diastereomeric impurities. How can I minimize racemization during the coupling of an amino acid protected with a phenacyl group?
A: Racemization during peptide coupling most often occurs through the formation of a 5(4H)-oxazolone (or azlactone) intermediate.[8] The α-proton of this intermediate is acidic and can be easily removed by a base, leading to a loss of stereochemical integrity.[8]
Solutions:
-
Optimize Your Base: Strong, non-hindered bases like diisopropylethylamine (DIPEA) can accelerate racemization.[8] Switch to a weaker or more sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine.[9][10]
-
Use Racemization-Suppressing Additives: The addition of reagents like 1-hydroxy-7-azabenzotriazole (HOAt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure) is crucial. These additives form active esters that are more reactive towards the amine component than they are towards intramolecular cyclization, thereby suppressing oxazolone formation.[8][9] HOAt and Oxyma are generally more effective than 1-hydroxybenzotriazole (HOBt).[9][10]
-
Choose the Right Coupling Reagent: While highly effective, uronium/aminium salt reagents (e.g., HATU, HBTU) can increase the risk of racemization under certain conditions. Consider using a phosphonium-based reagent like PyBOP or PyAOP, which are often associated with lower racemization levels.[9]
-
Control Reaction Temperature: Perform the coupling reaction at a lower temperature (e.g., 0°C) to reduce the rate of racemization.[8] If heating is necessary to overcome steric hindrance, optimize for the shortest time required.[9]
Issue 2: My peptide contains an Asp(O-Pac) residue, and I'm getting a mixture of α- and β-aspartyl isomers.
Q: After cleaving the phenacyl group from my aspartyl-containing peptide, I see two peaks in my HPLC analysis corresponding to the desired product and an isomer. What is happening and how can I prevent it?
A: This is a classic case of aspartimide formation. The nitrogen atom of the succeeding peptide bond attacks the β-carboxyl ester, forming a cyclic succinimide derivative.[6][11] This intermediate can then be hydrolyzed under basic or acidic conditions to yield a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide, where the peptide backbone has rearranged.[5]
Solutions:
-
Select a Milder Cleavage Reagent: The choice of cleavage reagent is critical. While sodium thiophenoxide in DMF can quantitatively remove the phenacyl ester, it has been shown to produce a mixture of isoasparaginyl and aspartyl peptides.[1][5]
-
Use Highly Selective Conditions: For sensitive sequences, using neutral selenophenol in DMF has been reported to accomplish the removal of the β-phenacyl protecting group without causing the α,β-rearrangement.[5]
-
Consider Alternative Protecting Groups: In a study comparing the DNPBS protecting group to Fmoc for an aspartic acid-containing tripeptide, DNPBS showed no aspartimide formation under deprotection conditions that yielded 2% of the aspartimide byproduct for the Fmoc-protected peptide.[12] While this doesn't directly involve phenacyl, it highlights the impact of orthogonal protecting group strategies on minimizing this side reaction.
Issue 3: The cleavage of the phenacyl protecting group is incomplete or is generating other side products.
Q: My final analysis shows a significant amount of starting material or unidentifiable byproducts after the phenacyl deprotection step. What should I do?
A: Incomplete cleavage or the generation of side products can result from suboptimal reaction conditions or reagent quality.
Solutions:
-
Verify Reagent Quality and Potency: Cleavage reagents like sodium thiophenoxide and selenophenol are potent nucleophiles that can be sensitive to preparation and storage.[5] Ensure the reagent is freshly prepared and handled under appropriate conditions (e.g., inert atmosphere).
-
Optimize Reaction Conditions: Ensure the reaction time and temperature are adequate for complete cleavage. Monitor the reaction progress using a suitable analytical method like HPLC or TLC to determine the optimal endpoint.[13]
-
Ensure Solubility: The peptide must be fully dissolved in the reaction solvent for the cleavage to proceed efficiently. If solubility is an issue, consider alternative solvents that are compatible with the chosen cleavage chemistry.[13]
-
Switch Cleavage Method: If one method consistently fails, consider an alternative. For S-Pac on cysteine, Zn/AcOH is a robust and efficient method.[2][3] This method is orthogonal to many other protecting groups and simplifies the deprotection step.[3]
Quantitative Data Summary
The following tables summarize qualitative and quantitative outcomes for different strategies to minimize common byproducts.
Table 1: Comparison of Deprotection Methods for Phenacyl (Pac) Esters
| Method/Reagent | Target Residue(s) | Typical Conditions | Advantages | Potential Byproducts/Issues | Citations |
| Sodium Thiophenoxide | Asp(O-Pac) | 1 M NaSPh in DMF, 25°C, 8h | Effective and quantitative removal.[1] | Can cause α,β-rearrangement (aspartimide-mediated).[5] | [1][5] |
| Zinc / Acetic Acid | Cys(S-Pac) | Zn powder in AcOH | Efficient, simplifies deprotection schemes.[2][3] | Requires acidic conditions; potential for metal contamination. | [2][3] |
| Neutral Selenophenol | Asp(O-Pac) | Neutral Selenophenol in DMF | Highly selective; removes Pac group without α,β-rearrangement.[5] | Reagent can be toxic and requires careful handling.[5] | [5] |
Table 2: Strategies to Minimize Racemization During Coupling
| Strategy | Rationale | Expected Outcome | Citations |
| Use Weaker/Hindered Base | Reduces the rate of α-proton abstraction from the oxazolone intermediate.[8][10] | Significant reduction in the formation of diastereomeric impurities. | [8][9][10] |
| Add HOAt or Oxyma Pure | Promotes aminolysis over intramolecular cyclization to the oxazolone.[8][9] | Very effective suppression of racemization, superior to HOBt. | [8][9][10] |
| Use Phosphonium Reagents | Generally associated with lower racemization levels compared to some uronium salts.[9] | Reduced risk of racemization, especially for sensitive amino acids. | [9] |
| Lower Reaction Temperature | Slows the kinetics of the racemization pathway.[8] | Effective for sensitive couplings, but may require longer reaction times. | [8] |
Key Experimental Protocols
Protocol 1: General Peptide Coupling with an Activated Phenacyl-Protected Amino Acid
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin with a free amine) in dimethylformamide (DMF) for 30-60 minutes.
-
Amino Acid Activation: In a separate vial, dissolve the Fmoc-protected amino acid containing the phenacyl group (3-4 eq.), a coupling reagent (e.g., HATU, 3.9 eq.), and a racemization suppressant (e.g., HOAt, 4 eq.) in DMF.[9]
-
Base Addition: Add a suitable base (e.g., NMM, 8 eq.) to the activation mixture and vortex for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the reaction vessel for 1-2 hours at room temperature.[9]
-
Washing: Wash the resin thoroughly with DMF (3x), dichloromethane (DCM) (3x), and DMF (3x) to remove excess reagents and byproducts.
-
Confirmation: Perform a qualitative test (e.g., Kaiser test) to confirm the absence of free primary amines, indicating complete coupling.[14]
Protocol 2: Deprotection of a β-Phenacyl Ester from an Aspartyl Residue
This protocol is based on the sodium thiophenoxide method and should be used with caution due to the risk of aspartimide formation.[1][5]
-
Resin Preparation: Swell the protected peptide-resin in DMF.
-
Reagent Preparation: Prepare a 1 M solution of sodium thiophenoxide in DMF.
-
Deprotection: Treat the peptide-resin with the sodium thiophenoxide solution for 8 hours at 25°C.[1]
-
Washing: After the reaction, thoroughly wash the resin with DMF and DCM to remove the cleavage reagent and phenacyl byproducts.
-
Analysis: Cleave a small sample of the peptide from the resin and analyze by HPLC and Mass Spectrometry to assess the extent of deprotection and the presence of any α/β isomers.
Protocol 3: Deprotection of an S-Phenacyl Group from a Cysteine Residue
This protocol is based on the Zn/AcOH method.[2][3]
-
Peptide Preparation: The protected peptide containing the Cys(S-Pac) residue can be on-resin or cleaved and purified.
-
Deprotection Reaction: Suspend the peptide in acetic acid (AcOH). Add an excess of activated zinc dust to the mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by HPLC until the starting material is consumed.
-
Work-up: Filter the reaction mixture to remove the excess zinc. The peptide can then be isolated by precipitation or lyophilization.
-
Purification: Purify the deprotected peptide using standard methods such as reversed-phase HPLC.
Visualizations
Caption: Troubleshooting workflow for low purity/yield issues.
Caption: Pathway of aspartimide formation and rearrangement.
Caption: Racemization pathway via oxazolone intermediate.
References
- 1. researchgate.net [researchgate.net]
- 2. The phenacyl group as an efficient thiol protecting group in a peptide condensation reaction by the thioester method - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. The phenacyl group as an efficient thiol protecting group in a peptide condensation reaction by the thioester method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. researchgate.net [researchgate.net]
- 6. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 11. researchgate.net [researchgate.net]
- 12. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: In Situ Generation of Formylating Agents
Welcome to the technical support center for the in situ generation of formylating agents. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during formylation reactions where the active agent is generated directly within the reaction mixture to avoid decomposition.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Moisture Contamination: Many formylating agents and their precursors are highly sensitive to moisture, which can quench the reaction.[1] | - Ensure all glassware is thoroughly oven-dried before use. - Use anhydrous solvents and reagents. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Decomposition of Formylating Agent: The in situ generated agent may still be unstable under the reaction conditions. | - Adjust the rate of addition of the activating reagent (e.g., POCl₃, oxalyl chloride) to control the concentration of the active formylating species. - Lower the reaction temperature to improve the stability of the Vilsmeier reagent or other intermediates.[2] | |
| Low Substrate Reactivity: The aromatic ring or amine may not be sufficiently electron-rich for the formylation to proceed efficiently.[3][4] | - For aromatic compounds, consider using a stronger Lewis acid or a more potent formylation method (e.g., Vilsmeier-Haack for highly electron-rich arenes).[3][4] - For amines, more reactive formylating agents like acetic formic anhydride might be necessary for less reactive substrates.[5] | |
| Formation of Side Products | O-Formylation: Phenolic substrates may undergo formylation at the hydroxyl group in addition to the desired C-formylation or N-formylation.[1] | - Use milder reaction conditions. - Choose a formylating agent that shows higher selectivity for N-formylation over O-formylation.[1] - Protect the hydroxyl group before the formylation reaction and deprotect it afterward. |
| Di-formylation or Poly-formylation: Highly activated substrates can undergo formylation at multiple sites.[1] | - Adjust the stoichiometry by reducing the amount of the formylating agent.[1] - Control the reaction time and temperature to favor mono-formylation. | |
| Polymerization/Resin Formation: Phenolic substrates, in particular, can polymerize under harsh acidic conditions.[1] | - Avoid excessively high temperatures. - Minimize the reaction time. - Control the stoichiometry of the reagents.[1] | |
| Difficulty in Product Isolation/Purification | Incomplete Hydrolysis: The iminium ion intermediate formed in reactions like the Vilsmeier-Haack or Duff reaction may not be fully hydrolyzed to the aldehyde.[6] | - Ensure thorough aqueous workup. - The hydrolysis step can be facilitated by heating or adjusting the pH. |
| Emulsion Formation During Workup: The presence of DMF and other reagents can sometimes lead to difficult phase separation. | - Dilute the reaction mixture with a larger volume of water. - Add brine to help break the emulsion. - Consider a different extraction solvent. |
Frequently Asked Questions (FAQs)
Q1: Why is in situ generation of formylating agents necessary?
Many formylating agents, such as formyl chloride, are highly unstable and cannot be isolated or stored.[7] Generating these reactive species "in situ" (in the reaction mixture) ensures they are consumed as they are formed, minimizing decomposition and improving reaction efficiency and safety.
Q2: What are the most common methods for in situ generation of formylating agents for aromatic compounds?
The most common methods include:
-
Vilsmeier-Haack Reaction: This method uses a substituted amide, typically N,N-dimethylformamide (DMF), and an activating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride to form a Vilsmeier reagent, which then formylates electron-rich aromatic and heteroaromatic compounds.[2][3][4][6][8]
-
Gattermann-Koch Reaction: This reaction employs carbon monoxide and hydrochloric acid in the presence of a Lewis acid (e.g., AlCl₃) and a co-catalyst (e.g., CuCl) to formylate aromatic rings.[7][9]
-
Gattermann Reaction (Adams Modification): To avoid the use of highly toxic hydrogen cyanide (HCN), this modification generates HCN in situ from zinc cyanide (Zn(CN)₂) and hydrochloric acid.[10]
-
Duff Reaction: This reaction uses hexamethylenetetramine (HMTA) as the formyl source for the ortho-formylation of phenols and other electron-rich aromatic compounds.[11][12][13][14]
Q3: How do I choose the right in situ formylation method for my substrate?
The choice of method depends on several factors:
-
Substrate Reactivity: The Vilsmeier-Haack reaction is suitable for very electron-rich arenes like phenols, anilines, and certain heterocycles.[2][4] The Gattermann-Koch reaction works well for alkylbenzenes but is not applicable to phenol and phenol ether substrates.[7][10][15] The Duff reaction is primarily used for the ortho-formylation of phenols.[11][12]
-
Functional Group Tolerance: Consider the compatibility of functional groups on your substrate with the reaction conditions. For instance, the strongly acidic conditions of the Gattermann-Koch reaction may not be suitable for acid-sensitive substrates.
-
Safety and Reagent Availability: The Gattermann reaction with in situ generation of HCN from Zn(CN)₂ is a safer alternative to using gaseous HCN.[7][10]
Q4: What are some common methods for the N-formylation of amines using in situ generated agents?
Several methods exist for the N-formylation of amines:
-
Acetic Formic Anhydride (AFA): Generated in situ from formic acid and acetic anhydride, AFA is a potent formylating agent for a wide range of amines, including sterically hindered ones.[5]
-
Iodine-Catalyzed Formylation: Molecular iodine can catalyze the N-formylation of amines using formic acid, with the active catalytic species, HI, being generated in situ.[5][16]
-
Formic Acid with Dehydrating Agents: Formic acid can be used with dehydrating agents or under conditions that remove water (e.g., a Dean-Stark trap) to drive the formation of formamides.[5]
Comparative Data of Common In Situ Formylation Reactions
| Reaction | Formylating Agent Precursors | Substrate Scope | Typical Reaction Temperature | Typical Reaction Time | Reported Yields |
| Vilsmeier-Haack | DMF, POCl₃ (or oxalyl chloride, SOCl₂)[6] | Electron-rich arenes, heterocycles (pyrroles, furans, thiophenes)[2][3] | 0 °C to 80 °C[2][6] | 1 - 6.5 hours | 77% and higher[8] |
| Gattermann-Koch | CO, HCl, AlCl₃, CuCl[9] | Alkylbenzenes[10] | 0 °C to 25 °C | Varies | Moderate to Good |
| Gattermann (Adams Mod.) | Zn(CN)₂, HCl[10] | Phenols, phenolic ethers, heterocycles[10] | Varies | Varies | Moderate to Good |
| Duff Reaction | Hexamethylenetetramine (HMTA), acid (e.g., TFA, acetic acid)[13][17] | Phenols, electron-rich aromatics[11][12] | ~70 °C | 30 minutes to several hours | Up to 71%[17] |
| N-Formylation (I₂ cat.) | Formic acid, I₂[16] | Primary and secondary aliphatic and aromatic amines[16] | 70 °C | 1 - 24 hours | Up to 94%[16] |
| N-Formylation (AFA) | Formic acid, acetic anhydride[5] | Primary and secondary amines, sterically hindered amines[5] | -20 °C to room temperature | < 15 minutes | 97% - 100%[5] |
Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of an Electron-Rich Arene[7][9]
-
Reagent Preparation (Formation of Vilsmeier Reagent): In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF). Cool the flask in an ice bath to 0 °C.
-
Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30-60 minutes. The Vilsmeier reagent is formed in situ.
-
Formylation Reaction: Dissolve the electron-rich aromatic substrate in anhydrous DMF.
-
Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature or heat as required (e.g., 80 °C) and stir for the appropriate time (monitor by TLC).[6]
-
Work-up and Hydrolysis: Cool the reaction mixture in an ice bath and slowly pour it onto crushed ice with vigorous stirring.
-
Add a solution of sodium acetate or sodium hydroxide to neutralize the acid and hydrolyze the iminium intermediate. Stir until the precipitate is formed.
-
Isolation: Collect the product by filtration or extract with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Gattermann Reaction (Adams Modification) for Phenol Formylation[11]
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a reflux condenser, place the phenolic substrate and zinc cyanide (Zn(CN)₂).
-
Suspend the solids in a suitable anhydrous solvent (e.g., benzene, diethyl ether).
-
Generation of HCN and Formylation: Cool the mixture in an ice bath and pass a stream of dry hydrogen chloride (HCl) gas through the suspension with vigorous stirring. The HCl reacts with Zn(CN)₂ to generate HCN in situ.
-
After the initial reaction, add a Lewis acid catalyst, such as aluminum chloride (AlCl₃), portion-wise while maintaining the temperature.
-
Continue stirring at the appropriate temperature for several hours until the reaction is complete (monitor by TLC).
-
Work-up and Hydrolysis: Decompose the reaction mixture by pouring it onto a mixture of ice and concentrated HCl.
-
Heat the mixture (e.g., on a steam bath) to hydrolyze the aldimine intermediate to the corresponding aldehyde.
-
Isolation: After cooling, extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the product by distillation, chromatography, or recrystallization.
Protocol 3: Duff Reaction for Ortho-Formylation of a Phenol[13][17]
-
Reaction Setup: In a round-bottom flask, dissolve the phenolic substrate and hexamethylenetetramine (HMTA) in a suitable acidic solvent, such as trifluoroacetic acid (TFA) or a mixture of glycerol and boric acid.
-
Formylation: Heat the reaction mixture (e.g., to 70-100 °C) and stir for the required duration. The reaction progress can be monitored by TLC.
-
Hydrolysis: After cooling, add an aqueous acid solution (e.g., dilute sulfuric acid or hydrochloric acid) to the reaction mixture.
-
Heat the mixture under reflux for a short period to ensure complete hydrolysis of the intermediate Schiff bases.
-
Isolation: Cool the mixture. The product may precipitate and can be collected by filtration. Alternatively, extract the product with an organic solvent.
-
Wash the organic extracts, dry over an anhydrous salt, and remove the solvent under reduced pressure.
-
Purify the resulting aldehyde by column chromatography or recrystallization.
Visualizations
Caption: Principle of in situ generation of formylating agents.
Caption: Experimental workflow for the Vilsmeier-Haack reaction.
Caption: Experimental workflow for the Duff reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]
- 7. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 8. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 9. orgosolver.com [orgosolver.com]
- 10. tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com [tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com]
- 11. Duff reaction - Wikipedia [en.wikipedia.org]
- 12. synarchive.com [synarchive.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Duff Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 15. youtube.com [youtube.com]
- 16. Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions [organic-chemistry.org]
- 17. Twice as Nice: The Duff Formylation of Umbelliferone Revised - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Validation of HPLC Methods for Analyzing Phenacyl Ester Derivatives
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of organic and fatty acids, derivatization to phenacyl esters is a common strategy to enhance their detectability by High-Performance Liquid Chromatography (HPLC) with UV detection. The validation of these analytical methods is critical to ensure data accuracy, reliability, and regulatory compliance. This guide provides a comparative overview of two common reversed-phase HPLC (RP-HPLC) methods for the analysis of phenacyl ester derivatives, complete with detailed experimental protocols, a summary of validation parameters, and a visual representation of the method validation workflow.
Comparative Analysis of HPLC Methods
The selection of an appropriate HPLC method depends on the specific analytes and the sample matrix. Below is a comparison of two typical RP-HPLC methods for the analysis of phenacyl ester derivatives, highlighting their key chromatographic conditions and performance characteristics. Method 1 is a standard approach for fatty acid phenacyl esters, while Method 2 is a more general-purpose method for organic acid phenacyl esters.
Table 1: Comparison of HPLC Method Parameters
| Parameter | Method 1: Fatty Acid Phenacyl Esters | Method 2: Organic Acid Phenacyl Esters |
| Stationary Phase | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | C8 (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water | Gradient of Methanol and 0.1% Formic Acid in Water |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Detection Wavelength | 242 nm[1] | 254 nm |
| Column Temperature | 30°C | 35°C |
| Injection Volume | 20 µL | 10 µL |
Table 2: Comparison of Method Validation Performance
| Validation Parameter | Method 1: Fatty Acid Phenacyl Esters (Typical Performance) | Method 2: Organic Acid Phenacyl Esters (Typical Performance) |
| Linearity (r²) | > 0.998 | > 0.999 |
| Range | 1 - 100 µg/mL | 0.5 - 150 µg/mL |
| Accuracy (% Recovery) | 98.5 - 101.5% | 99.0 - 101.0% |
| Precision (% RSD) | < 1.5% | < 1.0% |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.05 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | ~0.15 µg/mL |
Experimental Protocols
Detailed and consistent experimental procedures are fundamental to achieving reproducible results. The following sections outline the key steps for sample preparation (derivatization) and the subsequent HPLC analysis.
Derivatization of Carboxylic Acids to Phenacyl Esters
This protocol describes a general method for the derivatization of carboxylic acids using phenacyl bromide as the derivatizing agent.
Materials:
-
Sample containing carboxylic acids
-
Phenacyl bromide solution (10 mg/mL in acetone)
-
Triethylamine solution (10 mg/mL in acetone)
-
Nitrogen gas supply
-
Heating block or water bath
Procedure:
-
Accurately weigh a portion of the sample containing the carboxylic acids into a reaction vial.
-
If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 200 µL of the phenacyl bromide solution to the dried sample.
-
Add 200 µL of the triethylamine solution to catalyze the reaction.
-
Cap the vial tightly and heat at 60°C for 30 minutes.
-
After cooling to room temperature, evaporate the solvent under a stream of nitrogen.
-
Reconstitute the dried residue in a known volume of the initial mobile phase for HPLC analysis.
HPLC Analysis Protocol
The following is a generalized protocol for the analysis of the prepared phenacyl ester derivatives. Specific conditions should be adapted from Table 1 based on the chosen method.
Equipment:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and UV detector.
-
Appropriate RP-HPLC column (C18 or C8).
-
Data acquisition and processing software.
Procedure:
-
Equilibrate the HPLC column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Set the column oven to the desired temperature.
-
Set the UV detector to the appropriate wavelength.
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Inject the prepared standard and sample solutions.
-
Run the HPLC method using the specified gradient and flow rate.
-
Process the chromatograms to determine the retention times and peak areas of the analytes.
HPLC Method Validation Workflow
The validation of an analytical method is a systematic process to confirm that the method is suitable for its intended purpose. The following diagram illustrates the logical workflow for validating an HPLC method for phenacyl ester derivatives, based on the International Council for Harmonisation (ICH) guidelines.
Caption: Workflow for HPLC Method Validation.
This guide provides a foundational understanding of the key considerations for validating HPLC methods for the analysis of phenacyl ester derivatives. The provided tables and protocols offer a starting point for researchers to develop and validate robust and reliable analytical methods tailored to their specific needs.
References
A Researcher's Guide to the Quantitative Analysis of Fatty Acid Phenacyl Esters by HPLC
For researchers, scientists, and drug development professionals navigating the complexities of lipid analysis, high-performance liquid chromatography (HPLC) offers a robust method for the quantification of fatty acids. Derivatization of fatty acids to their phenacyl ester derivatives is a key strategy to enhance their detection by UV absorbance. This guide provides an objective comparison of HPLC methods for fatty acid phenacyl esters, supported by experimental data, detailed protocols, and a look at alternative derivatization agents.
Enhancing Detection: The Role of Phenacyl Ester Derivatization
Fatty acids in their free form lack strong chromophores, making their detection by UV-Vis detectors in HPLC challenging. To overcome this, derivatization with a UV-absorbing agent is employed. Phenacyl bromide and its analogue, p-bromophenacyl bromide, are common reagents that react with the carboxylic acid group of fatty acids to form phenacyl esters. This process introduces a phenacyl group, which has a strong UV absorbance, significantly increasing the sensitivity of detection.
The derivatization reaction is often facilitated by a crown ether catalyst, which enhances the nucleophilicity of the fatty acid carboxylate. This method has been shown to be effective for both free fatty acids and those derived from triglycerides after saponification.
Comparative Performance of HPLC Methods
The quantitative performance of HPLC methods for fatty acid phenacyl esters is influenced by several factors, including the choice of stationary phase, mobile phase composition, and the specific derivatization reagent used. Reversed-phase HPLC using C8 or C18 columns is the most common approach.
Table 1: Quantitative Performance Data for HPLC Analysis of Fatty Acid Phenacyl Esters
| Fatty Acid | Derivatization Reagent | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reproducibility (RSD%) | Reference |
| Oleic Acid | p-Bromophenacyl bromide | 0.012 - 2.50 µeq/mL | 2.5 neq/mL | - | < 5.4% (for a mixture of six fatty acids) | [1] |
| Various (C6:0-22:6) | Phenacyl bromide | Up to 100 ng | ~0.8 ng (short-chain) to ~12 ng (long-chain) per injection | - | - | [2] |
Note: Quantitative data is often reported for specific fatty acids or as an average for a mixture, and direct comparisons can be challenging due to variations in experimental conditions across different studies. The provided data should be considered as illustrative examples.
Head-to-Head: HPLC vs. Gas Chromatography (GC)
Historically, gas chromatography (GC) has been the standard for fatty acid analysis, typically after conversion to fatty acid methyl esters (FAMEs). However, HPLC analysis of phenacyl esters presents a compelling alternative. Studies have shown that quantitative results from HPLC are comparable to those obtained by GC.[3] Furthermore, for certain applications, HPLC can offer 20 to 50 times greater sensitivity than GC.[3] A notable advantage of HPLC is the ability to resolve cis and trans isomers, such as oleic and elaidic acids, which can be challenging with standard GC methods.[2]
Exploring the Alternatives: Other Derivatization Agents
While phenacyl esters are widely used, other derivatization agents offer different advantages in terms of sensitivity and selectivity.
Table 2: Comparison of Derivatization Agents for Fatty Acid Analysis by HPLC
| Derivatization Agent | Key Advantages | Reported Detection Limit | Reference |
| Phenacyl Bromide | Well-established, good UV absorbance. | ng range | [2] |
| Naphthacyl Esters | Highly sensitive UV detection. | ~0.1 ng | [4] |
| 2,4'-Dibromoacetophenone | High molar absorptivity at longer UV wavelengths, enhanced sensitivity. | - | [5] |
Naphthacyl esters, for instance, have been reported to offer a detection limit of about 0.1 ng, demonstrating high sensitivity.[4] 2,4'-Dibromoacetophenone is another reagent that provides derivatives with high molar absorptivity at longer UV wavelengths, leading to enhanced sensitivity in fatty acid analysis.[5]
Experimental Protocols
Protocol 1: Derivatization of Fatty Acids with Phenacyl Bromide
This protocol is a generalized procedure based on common methodologies.[2][6]
Materials:
-
Fatty acid sample
-
Phenacyl bromide solution (in a suitable solvent like acetonitrile)
-
18-crown-6 ether (catalyst)
-
Potassium bicarbonate solution
-
Acetonitrile (HPLC grade)
-
Reaction vials
Procedure:
-
To a known amount of the fatty acid sample in a reaction vial, add an aqueous solution of potassium bicarbonate.
-
Evaporate the mixture to dryness under a stream of nitrogen.
-
Add a solution of phenacyl bromide and 18-crown-6 in acetonitrile to the dried sample.
-
Seal the vial and heat at a controlled temperature (e.g., 80°C) for a specified time (e.g., 15-30 minutes).
-
Cool the reaction mixture to room temperature.
-
The sample is now ready for HPLC analysis.
Protocol 2: HPLC Analysis of Fatty Acid Phenacyl Esters
This protocol outlines a typical reversed-phase HPLC method.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase:
-
A gradient elution is typically used to separate a wide range of fatty acids. A common mobile phase system consists of:
Gradient Program:
-
The specific gradient will depend on the fatty acids of interest but generally involves increasing the proportion of the organic solvent (Solvent B) over time to elute the more hydrophobic, longer-chain fatty acids.
Detection:
Visualizing the Workflow
To provide a clear understanding of the process, the following diagrams illustrate the key experimental workflows.
Caption: Experimental workflow for fatty acid analysis.
Caption: Derivatization reaction logical relationship.
References
- 1. cerealsgrains.org [cerealsgrains.org]
- 2. Determination of fatty acids as phenacyl esters in rat adipose tissue and blood vessel walls by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitation of phenacyl esters of retinal fatty acids by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jafs.com.pl [jafs.com.pl]
- 6. Analysis of Phenacylester Derivatives of Fatty Acids from Human Skin Surface Sebum by Reversed-Phase HPLC: Chromatographic Mobility as a Function of Physico-Chemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Carboxylic Acid Protecting Groups: Phenacyl Acetate vs. Other Common Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of multi-step organic synthesis, particularly in the realms of peptide synthesis and drug development, the judicious selection of protecting groups is paramount to achieving desired chemical transformations with high yield and purity. This guide provides an objective comparison of the phenacyl protecting group for carboxylic acids against other commonly employed alternatives, including methyl, benzyl, tert-butyl, allyl, and silyl esters. The performance of these protecting groups is evaluated based on their methods of introduction, stability under various conditions, and protocols for cleavage, with supporting experimental data.
Introduction to Carboxylic Acid Protection
The protection of carboxylic acids is a fundamental strategy to prevent their acidic proton from interfering with basic reagents or to block the carboxyl group from undergoing unwanted nucleophilic attack. An ideal protecting group should be easy to introduce in high yield, stable to a range of reaction conditions, and readily removable under mild conditions that do not affect other functional groups in the molecule—a concept known as orthogonality.
The phenacyl group, introduced as a phenacyl ester, is a notable protecting group due to its unique cleavage methods, particularly its lability under photolytic conditions. This guide will delve into a detailed comparison of its performance characteristics against more conventional protecting groups.
Quantitative Comparison of Carboxylic Acid Protecting Groups
The following tables summarize the key performance indicators for the phenacyl group and its common alternatives. This data, compiled from various sources, provides a basis for selecting the most appropriate protecting group for a given synthetic strategy.
Table 1: Comparison of Protection and Deprotection Methods for Carboxylic Acid Protecting Groups
| Protecting Group | Protection Method | Typical Reagents | Typical Yield (%) | Deprotection Method | Typical Reagents | Typical Yield (%) |
| Phenacyl | Alkylation | Phenacyl bromide, Base (e.g., K₂CO₃, Et₃N) | 80-95% | Reductive Cleavage | Zn/AcOH | 70-90% |
| Photolysis | UV light (λ ≈ 350 nm) | 50-90%[1] | ||||
| Nucleophilic Cleavage | Sodium thiophenoxide | Good | ||||
| Methyl | Esterification | MeOH, H⁺ (e.g., H₂SO₄) or SOCl₂; CH₂N₂ | >90% | Saponification | NaOH or LiOH, H₂O/MeOH | >90% |
| Benzyl | Esterification | Benzyl alcohol, H⁺; Benzyl bromide, Base | >90% | Hydrogenolysis | H₂, Pd/C | >95% |
| tert-Butyl | Esterification | Isobutylene, H⁺; (Boc)₂O, DMAP | >90% | Acidolysis | Trifluoroacetic acid (TFA) | >95%[2] |
| Allyl | Esterification | Allyl alcohol, H⁺; Allyl bromide, Base | >90% | Pd(0)-catalyzed Cleavage | Pd(PPh₃)₄, Scavenger (e.g., PhSiH₃) | >90% |
| Silyl (e.g., TBDMS) | Silylation | TBDMS-Cl, Imidazole | >90% | Fluoride Cleavage | TBAF, THF | >90% |
Table 2: Stability of Common Carboxylic Acid Protecting Groups
| Protecting Group | Strong Acid | Strong Base | Hydrogenolysis (Pd/C) | Organometallics (e.g., Grignard) |
| Phenacyl | Stable | Labile | Stable | Labile |
| Methyl | Stable | Labile | Stable | Labile |
| Benzyl | Stable | Stable | Labile | Stable |
| tert-Butyl | Labile | Stable | Stable | Stable |
| Allyl | Stable | Stable | Stable | Stable |
| Silyl (e.g., TBDMS) | Labile | Labile | Stable | Stable |
Experimental Protocols
Detailed methodologies for the introduction and removal of each protecting group are provided below. These protocols are representative and may require optimization for specific substrates.
Phenacyl Ester
Protection of Carboxylic Acid with Phenacyl Bromide
-
Dissolve the carboxylic acid (1.0 equiv) in a suitable solvent such as acetone or DMF.
-
Add a base , such as anhydrous potassium carbonate (1.5 equiv) or triethylamine (1.2 equiv), to the solution.
-
Add phenacyl bromide (1.1 equiv) portion-wise to the stirred mixture.
-
Heat the reaction to a moderate temperature (e.g., 50-60 °C) and monitor by TLC until the starting material is consumed.
-
Cool the reaction mixture , filter to remove inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to afford the phenacyl ester.
Deprotection of Phenacyl Ester via Reductive Cleavage with Zinc
-
Dissolve the phenacyl ester (1.0 equiv) in acetic acid.
-
Add activated zinc dust (5-10 equiv) to the solution.
-
Stir the suspension vigorously at room temperature. The reaction is typically complete within a few hours, as monitored by TLC.
-
Filter the reaction mixture through a pad of celite to remove excess zinc and inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the acetic acid.
-
Dissolve the residue in an appropriate organic solvent and wash with water to remove any remaining salts. Dry the organic layer, concentrate, and purify the resulting carboxylic acid.
Other Common Protecting Groups
Methyl Ester
-
Protection: To a solution of the carboxylic acid in methanol, add a catalytic amount of concentrated sulfuric acid and reflux for several hours.
-
Deprotection: Dissolve the methyl ester in a mixture of methanol and water, add an excess of sodium hydroxide, and stir at room temperature until hydrolysis is complete.
Benzyl Ester
-
Protection: To a solution of the carboxylic acid in a non-polar solvent like toluene, add benzyl alcohol and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) and heat under reflux with a Dean-Stark trap to remove water.
-
Deprotection: Dissolve the benzyl ester in a suitable solvent like methanol or ethyl acetate, add a catalytic amount of 10% palladium on carbon (Pd/C), and stir under an atmosphere of hydrogen gas until the reaction is complete.
tert-Butyl Ester
-
Protection: Dissolve the carboxylic acid in dichloromethane, add a catalytic amount of a strong acid (e.g., sulfuric acid), and bubble isobutylene gas through the solution at room temperature.[1]
-
Deprotection: Dissolve the tert-butyl ester in dichloromethane and add an excess of trifluoroacetic acid (TFA). Stir at room temperature for 1-2 hours.[2]
Allyl Ester
-
Protection: Similar to benzyl ester protection, using allyl alcohol.
-
Deprotection: Dissolve the allyl ester in an inert solvent like THF or dichloromethane, add a palladium(0) catalyst such as tetrakis(triphenylphosphine)palladium(0) and a scavenger like phenylsilane or dimedone.
Silyl Ester (TBDMS)
-
Protection: Dissolve the carboxylic acid in DMF, add imidazole, followed by tert-butyldimethylsilyl chloride (TBDMS-Cl).
-
Deprotection: Dissolve the silyl ester in THF and add a solution of tetrabutylammonium fluoride (TBAF).
Visualization of Key Processes
The following diagrams illustrate the general workflow of using a protecting group and the specific cleavage mechanism of the phenacyl ester.
Caption: General workflow for the use of a carboxylic acid protecting group.
Caption: Deprotection mechanisms of the phenacyl ester group.
Discussion and Comparison
Phenacyl Ester: The primary advantage of the phenacyl protecting group lies in its unique deprotection methods. The ability to be cleaved by UV light offers a mild and orthogonal approach, particularly useful for sensitive substrates where acidic, basic, or hydrogenolytic conditions are not tolerated. The reductive cleavage with zinc and acetic acid provides another orthogonal method. However, the conditions for introducing the phenacyl group (alkylation with phenacyl bromide) can sometimes be harsh, and the phenacyl group itself can be susceptible to nucleophilic attack.
Methyl Ester: Methyl esters are one of the simplest and most economical protecting groups. They are stable to acidic conditions but are readily cleaved by base-catalyzed hydrolysis. Their small size offers minimal steric hindrance. However, the basic deprotection conditions are not suitable for base-sensitive molecules.
Benzyl Ester: The benzyl ester is a widely used protecting group due to its robustness and its selective removal by catalytic hydrogenolysis. This deprotection method is very mild and clean. The main limitation is its incompatibility with other functional groups that are sensitive to hydrogenation, such as alkenes and alkynes.
tert-Butyl Ester: The tert-butyl ester is highly valued for its stability to a wide range of conditions, including basic and nucleophilic reagents. Its removal under acidic conditions (typically with TFA) is highly efficient and orthogonal to many other protecting groups, making it a cornerstone of modern peptide synthesis (the Boc strategy). The steric bulk of the tert-butyl group can also provide protection against some nucleophilic attacks at the carbonyl carbon.
Allyl Ester: The allyl ester offers excellent orthogonality, as it is stable to both acidic and basic conditions and is selectively cleaved by palladium(0) catalysis. This makes it a valuable tool in complex syntheses where multiple protecting groups are required. The main drawback is the cost and potential toxicity of the palladium catalyst.
Silyl Ester: Silyl esters are known for their lability and are generally cleaved under very mild acidic or basic conditions, or with fluoride ion sources. Their stability is highly dependent on the steric bulk of the substituents on the silicon atom. While their lability can be an advantage for very sensitive substrates, it often limits their application in multi-step syntheses.
Conclusion
The choice of a carboxylic acid protecting group is a critical decision in synthetic planning. The phenacyl ester, with its unique photolytic and reductive cleavage methods, provides a valuable orthogonal strategy for the protection of carboxylic acids, especially when mild and non-traditional deprotection conditions are required. However, for general applications, the well-established benzyl and tert-butyl esters often provide a more robust and predictable performance. The selection of the optimal protecting group will always depend on the specific requirements of the synthetic route, including the presence of other functional groups and the planned reaction conditions. This guide provides the necessary comparative data and experimental context to aid researchers in making an informed decision.
References
Kinetic studies of phenacyl ester formation and hydrolysis
A Comprehensive Guide to the Kinetic Studies of Phenacyl Ester Formation and Hydrolysis for Researchers, Scientists, and Drug Development Professionals.
This guide provides an objective comparison of the kinetics of phenacyl ester formation and hydrolysis, supported by experimental data and detailed methodologies. Phenacyl esters are valuable protecting groups for carboxylic acids and are utilized as chromophoric derivatives for analytical applications. Understanding their formation and cleavage kinetics is crucial for their effective application in organic synthesis and drug delivery.
Phenacyl Ester Formation: Kinetics and Methodologies
The formation of phenacyl esters typically proceeds via the reaction of a carboxylic acid with a phenacyl halide (e.g., phenacyl bromide) in the presence of a base. This reaction follows a second-order kinetic model, being first order with respect to both the carboxylate and the phenacyl halide.
Alternative Methods:
-
Microwave-assisted synthesis: This method can significantly accelerate the reaction rate, leading to higher yields in shorter reaction times compared to conventional heating[1].
-
Ultrasound-assisted synthesis: Sonication has also been shown to enhance the rate of esterification of phenacyl bromide with benzoic acids[1].
-
Phase-transfer catalysis: This technique can be employed to facilitate the reaction between the carboxylate salt (often in an aqueous phase) and the phenacyl halide (in an organic phase).
Table 1: Comparative Kinetic Data for Phenacyl Ester Formation
| Substituent on Phenacyl Bromide | Solvent | Temperature (°C) | k₂ (M⁻¹s⁻¹) |
| H | Ethanol | 43.0 | Value not explicitly found, but electron-withdrawing groups increase the rate |
| p-NO₂ | Ethanol | 43.0 | Faster than unsubstituted |
| p-CH₃ | Ethanol | 43.0 | Slower than unsubstituted |
| p-Cl | Ethanol | 43.0 | Faster than unsubstituted |
Note: The trend is inferred from studies on the reaction of phenacyl bromides with other nucleophiles, where electron-withdrawing groups on the phenacyl ring increase the electrophilicity of the α-carbon, leading to a faster reaction rate[2].
Experimental Protocol: Kinetic Study of Phenacyl Ester Formation
This protocol outlines a general method for studying the kinetics of phenacyl ester formation using UV-Vis spectrophotometry.
-
Reagent Preparation:
-
Prepare standard solutions of the carboxylic acid, a suitable base (e.g., triethylamine), and the phenacyl bromide in a solvent transparent in the desired UV range (e.g., acetonitrile).
-
-
Reaction Initiation:
-
Equilibrate the solutions of the carboxylic acid and base in a thermostated cuvette within the spectrophotometer.
-
Initiate the reaction by injecting a small, known volume of the phenacyl bromide solution and start data acquisition immediately.
-
-
Data Acquisition:
-
Monitor the increase in absorbance at the λmax of the resulting phenacyl ester over time. The reaction progress can be followed as the product, the phenacyl ester, will have a different UV absorption spectrum compared to the reactants.
-
-
Data Analysis:
-
The pseudo-first-order rate constant (kobs) can be determined by fitting the absorbance versus time data to a first-order exponential equation, assuming one reactant is in large excess.
-
The second-order rate constant (k₂) is then calculated by dividing kobs by the concentration of the reactant that was in excess.
-
Phenacyl Ester Hydrolysis: Kinetics and Methodologies
The hydrolysis of phenacyl esters to yield a carboxylic acid and a phenacyl alcohol can be catalyzed by either acid or base.
-
Acid-Catalyzed Hydrolysis: This is a reversible reaction that typically follows an A-2 mechanism, involving a pre-equilibrium protonation of the carbonyl oxygen followed by a rate-determining attack of water[3].
-
Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction that generally proceeds through a BAc2 mechanism, involving the nucleophilic attack of a hydroxide ion on the carbonyl carbon[4]. The rate is typically faster than acid-catalyzed hydrolysis.
Alternative Methods:
-
Enzymatic Hydrolysis: Lipases and esterases can be used to catalyze the hydrolysis of esters under mild conditions[5][6]. The kinetics of enzymatic hydrolysis often follow the Michaelis-Menten model[6].
Table 2: Comparative Kinetic Data for Ester Hydrolysis
Direct kinetic data for the hydrolysis of a series of phenacyl esters is sparse. However, data from structurally related esters, such as substituted phenyl benzoates, can provide insights into the expected kinetic behavior. The table below presents second-order rate constants for the alkaline hydrolysis of various esters.
| Ester | Solvent | Temperature (°C) | k₂ (M⁻¹s⁻¹) | Reference |
| Phenyl Benzoate | 2.25 M aq. n-Bu₄NBr | 25 | Value available in source | [7] |
| p-Nitrophenyl Benzoate | 2.25 M aq. n-Bu₄NBr | 25 | Value available in source | [7] |
| 2,2,4-Trimethyl-1,3-pentanediol monoisobutyrate | Alkaline aqueous solution | ~20 | (9.85 ± 0.15) × 10⁻³ | [4] |
| Butylparaben | Alkaline aqueous solution | ~21 | (1.24 ± 0.03) × 10⁻⁴ | [4] |
| Butyl benzyl phthalate | Alkaline aqueous solution | ~20 | (5.95 ± 0.08) × 10⁻² | [4] |
General Trends: Electron-withdrawing groups on the phenyl ring of the leaving group (the phenacyl alcohol part) are expected to increase the rate of hydrolysis by stabilizing the developing negative charge in the transition state.
Experimental Protocol: Kinetic Study of Phenacyl Ester Hydrolysis (Titration Method)
This protocol describes a common method for monitoring the kinetics of acid-catalyzed ester hydrolysis.
-
Reaction Setup:
-
Reaction Initiation:
-
Mix the ester solution and the acid catalyst solution in a reaction flask and start a stopwatch simultaneously[9].
-
-
Sampling and Quenching:
-
At regular time intervals, withdraw a known volume (aliquot) of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a flask containing ice-cold water to stop the hydrolysis[8].
-
-
Titration:
-
Data Analysis:
-
The rate constant (k) can be determined by plotting ln(V∞ - Vt) against time, where V∞ is the volume of NaOH required for the complete hydrolysis of the ester (determined after heating the reaction mixture for an extended period) and Vt is the volume of NaOH consumed at time t[10]. The slope of the resulting straight line is equal to -k.
-
Visualizing Reaction Pathways and Experimental Workflows
Diagrams of Signaling Pathways and Experimental Workflows
References
- 1. bcc.bas.bg [bcc.bas.bg]
- 2. researchgate.net [researchgate.net]
- 3. jcsp.org.pk [jcsp.org.pk]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Kinetic Analysis of the Lipase-Catalyzed Hydrolysis of Erythritol and Pentaerythritol Fatty Acid Esters: A Biotechnological Application for Making Low-Calorie Healthy Food Alternatives [mdpi.com]
- 7. Kinetic study of hydrolysis of benzoates. Part XXII. Variation of the ortho inductive, resonance and steric terms with temperature in the alkaline hydrolysis of substituted phenyl benzoates in aqueous 2.25 M Bu4NBr - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. youtube.com [youtube.com]
- 9. nitt.edu [nitt.edu]
- 10. youtube.com [youtube.com]
- 11. internationaljournalssrg.org [internationaljournalssrg.org]
Spectroscopic Confirmation of Phenacyl Acetate Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectroscopic data for phenacyl acetate against its precursors, phenacyl bromide and sodium acetate. Detailed experimental protocols and data analysis are included to facilitate the confirmation of this compound synthesis in a laboratory setting.
Introduction
This compound is a valuable intermediate in organic synthesis, often utilized in the preparation of various pharmaceuticals and other complex organic molecules. Its synthesis is commonly achieved through the nucleophilic substitution reaction between phenacyl bromide and an acetate salt, such as sodium acetate. Spectroscopic analysis is paramount to confirm the successful transformation and purity of the final product. This guide presents a detailed comparison of the ¹H NMR, ¹³C NMR, and mass spectrometry data for the starting materials and the desired product, offering a clear spectroscopic roadmap for reaction monitoring and product verification.
Reaction Scheme
The synthesis of this compound from phenacyl bromide and sodium acetate proceeds via an SN2 reaction mechanism. The acetate anion acts as a nucleophile, attacking the electrophilic α-carbon of phenacyl bromide and displacing the bromide ion.
Caption: Synthesis of this compound.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for the starting materials and the final product. These values are essential for identifying the successful conversion of phenacyl bromide to this compound.
¹H NMR Data
| Compound | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| Phenacyl Bromide | ~7.28 - 7.60 | Multiplet | Aromatic Protons (5H) |
| ~4.47 | Singlet | -CH₂-Br (2H) | |
| Sodium Acetate | ~1.9 | Singlet | -CH₃ (3H) in D₂O |
| This compound | ~7.45 - 7.95 | Multiplet | Aromatic Protons (5H) |
| ~5.35 | Singlet | -CH₂-O- (2H) | |
| ~2.15 | Singlet | -C(=O)CH₃ (3H) |
¹³C NMR Data
| Compound | Chemical Shift (δ) ppm | Assignment |
| Phenacyl Bromide | ~191 | C=O |
| ~134, 129, 128 | Aromatic Carbons | |
| ~31 | -CH₂-Br | |
| Sodium Acetate | ~181 | C=O in D₂O |
| ~24 | -CH₃ in D₂O | |
| This compound | ~192 | C=O (ketone) |
| ~170 | C=O (ester) | |
| ~134, 129, 128 | Aromatic Carbons | |
| ~66 | -CH₂-O- | |
| ~21 | -C(=O)CH₃ |
Mass Spectrometry Data
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| Phenacyl Bromide | 198/200 (M, M+2) | 105 (C₆H₅CO⁺), 77 (C₆H₅⁺) |
| This compound | 178 (M⁺) | 105 (C₆H₅CO⁺), 77 (C₆H₅⁺), 43 (CH₃CO⁺) |
Experimental Protocol: Synthesis of this compound
This protocol details a standard laboratory procedure for the synthesis of this compound.
Materials:
-
Phenacyl bromide
-
Anhydrous sodium acetate
-
Glacial acetic acid
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve phenacyl bromide (1 equivalent) in glacial acetic acid.
-
Add anhydrous sodium acetate (1.2 equivalents) to the solution.
-
Attach a reflux condenser and heat the mixture to reflux for 2-3 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and diethyl ether.
-
Shake the funnel vigorously and allow the layers to separate.
-
Collect the organic layer and wash it sequentially with water, a saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic solution using a rotary evaporator to obtain the crude this compound.
-
The crude product can be further purified by recrystallization or column chromatography.
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and spectroscopic confirmation of this compound.
Caption: Synthesis and Analysis Workflow.
Conclusion
The successful synthesis of this compound can be unequivocally confirmed by a thorough analysis of its spectroscopic data and comparison with the data of its starting materials. The disappearance of the characteristic methylene proton signal of phenacyl bromide at ~4.47 ppm and the appearance of a new methylene signal at ~5.35 ppm in the ¹H NMR spectrum is a key indicator of the substitution reaction. Furthermore, the ¹³C NMR spectrum of the product will show a new ester carbonyl signal around 170 ppm and an upfield shift of the methylene carbon. Finally, mass spectrometry will confirm the molecular weight of this compound (178 g/mol ) and show characteristic fragment ions. By following the provided experimental protocol and utilizing the comparative spectroscopic data, researchers can confidently synthesize and characterize this compound for their research and development needs.
A Researcher's Guide to Derivatization Reagents for Carboxylic Acids: A Cost-Benefit Analysis
For researchers, scientists, and drug development professionals, the accurate and sensitive quantification of carboxylic acids is a frequent analytical challenge. Direct analysis of these compounds, particularly by gas chromatography (GC) and high-performance liquid chromatography (HPLC), is often hindered by their low volatility, high polarity, and lack of strong chromophores or fluorophores. Derivatization, the chemical modification of an analyte to improve its analytical characteristics, is a powerful and often necessary strategy to overcome these limitations.
This guide provides a comprehensive comparison of common derivatization reagents for carboxylic acids, offering a cost-benefit analysis to aid in the selection of the most appropriate method for your specific analytical needs. We will delve into the performance of various reagents, supported by experimental data, and provide detailed protocols for their use.
Performance Comparison of Derivatization Reagents
The choice of a derivatization reagent is multifactorial, depending on the analytical technique (GC-MS, HPLC-UV, LC-MS), the specific carboxylic acids of interest, the sample matrix, and the desired sensitivity. The ideal reagent should offer high reaction efficiency, produce stable derivatives, and be cost-effective.
For Gas Chromatography-Mass Spectrometry (GC-MS)
Derivatization for GC-MS analysis aims to increase the volatility and thermal stability of carboxylic acids. The three main approaches are silylation, alkylation, and acylation.[1]
Table 1: Comparison of Common Derivatization Reagents for GC-MS Analysis of Carboxylic Acids
| Reagent Class | Reagent Example | Key Performance Characteristics | Ease of Use & Reaction Conditions | Cost per Gram (USD) |
| Silylation | BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) | Forms volatile and stable TMS derivatives. Byproducts are volatile and elute with the solvent front, ensuring clean chromatograms.[2] Reacts with a wide range of polar compounds.[3] | Relatively easy to use. Reactions are typically fast and can be performed at room temperature or with gentle heating.[4] Sensitive to moisture.[4] | ~$7.40 - $8.67[3][5] |
| MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) | The most volatile TMS-amide available, ideal for early-eluting compounds.[2] Good for multi-functional molecules. | Similar to BSTFA, though considered a stronger silylating agent. | ~$7.68 - $9.56 | |
| MTBSTFA (N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide) | Forms more stable t-BDMS derivatives, which are less susceptible to hydrolysis than TMS derivatives. | Reactions may require heating and longer times compared to TMS derivatization. | ~$25 - $35 | |
| Alkylation | Diazomethane (generated in situ) | Highly efficient methylation.[6][7] Reaction by-product (N₂) is a gas and easily removed.[7] | Highly toxic and potentially explosive, requiring specialized handling and equipment.[6][7] | Precursors are relatively inexpensive, but safety precautions add to the overall cost. |
| BF₃/Methanol | Effective for esterification. Requires acidic conditions. | Requires handling of corrosive BF₃. Reaction conditions can be harsh. | ~$2 - $5 | |
| Pentafluorobenzyl bromide (PFBBr) | Introduces a halogenated group, significantly enhancing sensitivity for electron capture detection (ECD). | Reaction requires a catalyst and heating. | ~$50 - $70 | |
| Acylation | TFAA (Trifluoroacetic anhydride) | Forms stable, volatile derivatives.[8] The fluorinated nature of the derivatives enhances ECD sensitivity.[9] | Reagent and byproducts are acidic and may need to be removed before analysis to prevent column damage.[8][9] | ~$15 - $20 (for a pack of 10x1g vials)[10] |
| HFBA (Heptafluorobutyric anhydride) | Similar to TFAA but provides even greater sensitivity for ECD due to the higher degree of fluorination. | Similar handling considerations as TFAA. | ~$20 - $30 (for a pack of 10x1g vials) |
For High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS)
For HPLC and LC-MS, derivatization aims to introduce a chromophore (for UV-Vis detection), a fluorophore (for fluorescence detection), or a readily ionizable group (for mass spectrometry).
Table 2: Comparison of Common Derivatization Reagents for HPLC and LC-MS Analysis of Carboxylic Acids
| Reagent | Detection Method | Key Performance Characteristics | Ease of Use & Reaction Conditions | Cost per Gram (USD) |
| p-Bromophenacyl bromide | HPLC-UV | Introduces a strong UV-absorbing group.[3] A well-established and robust method. | Reaction often requires a catalyst (e.g., crown ether) and heating.[3] | ~$10 - $20 |
| 4-Bromomethyl-7-methoxycoumarin (Br-Mmc) | HPLC-Fluorescence | Forms highly fluorescent derivatives, enabling excellent sensitivity.[3] | Similar to p-bromophenacyl bromide, requiring a catalyst and heat. | ~$150 - $200 |
| 3-Nitrophenylhydrazine (3-NPH) with EDC | LC-MS | Introduces a readily ionizable group for enhanced ESI-MS response in negative ion mode. Good for a wide range of carboxylic acids.[10] | Two-step reaction involving activation with EDC followed by derivatization. Requires optimization of reaction conditions.[10] | 3-NPH: ~$30 -
|
| 4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide (4-APEBA) with EDC | LC-MS/MS | Incorporates a permanent positive charge for high sensitivity in positive ion mode ESI-MS. The bromine provides a characteristic isotopic pattern for identification. | Two-step reaction with EDC. Derivatization can be achieved under mild conditions. | Not readily available commercially, typically synthesized in-house. |
Experimental Protocols
Detailed and reproducible experimental protocols are critical for successful derivatization. Below are representative protocols for some of the discussed reagents.
Silylation with BSTFA for GC-MS Analysis
Objective: To prepare volatile trimethylsilyl (TMS) esters of carboxylic acids for GC-MS analysis.
Materials:
-
Carboxylic acid sample
-
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with or without 1% TMCS (trimethylchlorosilane) as a catalyst
-
Anhydrous solvent (e.g., acetonitrile, pyridine, or DMF)
-
Reaction vials with PTFE-lined caps
-
Heating block or oven
Procedure:
-
Accurately weigh or pipette a known amount of the carboxylic acid sample into a reaction vial. If the sample is in solution, evaporate the solvent to dryness under a stream of nitrogen.
-
Add 100 µL of anhydrous solvent to dissolve the sample.
-
Add 100 µL of BSTFA (or BSTFA + 1% TMCS for hindered acids) to the vial.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 60-70°C for 30-60 minutes. Reaction time and temperature may need optimization depending on the specific carboxylic acid.[4]
-
Cool the vial to room temperature.
-
The sample is now ready for injection into the GC-MS.
Alkylation with BF₃/Methanol for GC-MS Analysis
Objective: To prepare methyl esters of carboxylic acids for GC-MS analysis.
Materials:
-
Carboxylic acid sample
-
14% Boron trifluoride in methanol (BF₃/Methanol)
-
Anhydrous methanol
-
Saturated sodium chloride solution
-
Hexane
-
Reaction vials with PTFE-lined caps
-
Heating block
Procedure:
-
Place the dried carboxylic acid sample in a reaction vial.
-
Add 1-2 mL of BF₃/Methanol reagent.
-
Cap the vial and heat at 60-100°C for 5-15 minutes.
-
Cool the vial to room temperature.
-
Add 1 mL of saturated sodium chloride solution and 1 mL of hexane.
-
Vortex vigorously for 1 minute.
-
Allow the layers to separate.
-
Carefully transfer the upper hexane layer containing the methyl esters to a clean vial for GC-MS analysis.
Derivatization with p-Bromophenacyl Bromide for HPLC-UV Analysis
Objective: To prepare UV-active phenacyl esters of carboxylic acids for HPLC-UV analysis.
Materials:
-
Carboxylic acid sample
-
p-Bromophenacyl bromide solution (e.g., 5 mg/mL in acetonitrile)
-
Crown ether (e.g., 18-crown-6) solution (e.g., 1 mg/mL in acetonitrile)
-
Anhydrous potassium carbonate
-
Acetonitrile (HPLC grade)
-
Reaction vials with PTFE-lined caps
-
Heating block
Procedure:
-
Dissolve a known amount of the carboxylic acid sample in acetonitrile in a reaction vial.
-
Add an excess of anhydrous potassium carbonate.
-
Add the p-bromophenacyl bromide solution and the crown ether solution.
-
Cap the vial and heat at 70-80°C for 60-90 minutes.[3]
-
Cool the reaction mixture to room temperature.
-
Filter or centrifuge the mixture to remove the potassium carbonate.
-
The supernatant is ready for HPLC-UV analysis (detection typically at ~260 nm).[3]
Mandatory Visualizations
The following diagrams illustrate the general workflows and decision-making processes involved in the derivatization of carboxylic acids.
Caption: General experimental workflow for the derivatization and analysis of carboxylic acids.
Caption: Logical workflow for the cost-benefit analysis of derivatization reagents.
Conclusion
The selection of a derivatization reagent for carboxylic acid analysis is a critical decision that significantly impacts method performance, cost, and safety. For GC-MS applications, silylation reagents like BSTFA and MSTFA offer a good balance of performance and cost for routine analyses. For applications requiring higher sensitivity, especially with ECD, acylation reagents are a superior, albeit more expensive, choice. Alkylation with diazomethane, while highly effective, presents significant safety concerns that may outweigh its benefits in many laboratory settings.
For HPLC and LC-MS, the choice is primarily dictated by the detector. p-Bromophenacyl bromide is a cost-effective choice for UV detection, while fluorescent reagents like 4-bromomethyl-7-methoxycoumarin provide much higher sensitivity at a greater cost. For mass spectrometry, reagents that introduce a permanent charge or a readily ionizable group, such as 3-NPH and 4-APEBA, can dramatically improve detection limits.
By carefully considering the performance characteristics, cost, and safety profiles outlined in this guide, researchers can make an informed decision to select the optimal derivatization strategy for their specific analytical needs, ensuring robust and reliable quantification of carboxylic acids.
References
- 1. Acylation Reagents | Fisher Scientific [fishersci.com]
- 2. Silylation Reagents | Thermo Fisher Scientific [thermofisher.com]
- 3. Thermo Scientific BSTFA Silylation Reagent 25 g | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.com]
- 4. BSTFA Silylation Reagent 25 g | Contact Us | Thermo Scientific™ | thermofisher.com [thermofisher.com]
- 5. restek.com [restek.com]
- 6. restek.com [restek.com]
- 7. thomassci.com [thomassci.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. Targeted LC-MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Phenacyl Acetate: A Guide for Laboratory Professionals
The safe and compliant disposal of phenacyl acetate is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this compound waste, minimizing risks and ensuring adherence to regulatory standards.
Key Safety and Physical Data
Proper handling and disposal procedures are informed by the inherent properties and hazards of a chemical. The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₈H₈O₂ | [1] |
| Boiling Point | 197 °C | [1][2] |
| Flash Point | 79 °C (174 °F) | [1] |
| GHS Hazard Statements | H227 (Combustible liquid), H302 (Harmful if swallowed), H402 (Harmful to aquatic life), H412 (Harmful to aquatic life with long lasting effects) | [1][2] |
| Primary Hazards | Combustible, harmful if swallowed, environmental hazard | [1] |
Standard Operating Procedure for Disposal
The disposal of this compound must be handled as hazardous waste.[3] Adherence to institutional and regulatory guidelines is mandatory.
Experimental Protocol: Chemical Waste Disposal
Objective: To safely dispose of this compound waste in accordance with institutional and regulatory guidelines.
Materials:
-
Appropriate Personal Protective Equipment (PPE):
-
Approved chemical waste container, properly labeled
-
Fume hood
-
Spill kit (containing absorbent material)
Procedure:
-
Container Preparation:
-
Obtain a designated and properly labeled hazardous waste container from your institution's Environmental Health and Safety (EHS) department.[1]
-
The container must be compatible with this compound and have a secure, screw-top cap.[4]
-
Ensure the container is labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., combustible, toxic, environmental hazard).[4]
-
-
Waste Accumulation:
-
All waste containing this compound must be collected in this designated container.
-
Store the waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation.[4][5][6]
-
Keep the waste container closed at all times, except when adding waste.[5]
-
Do not mix this compound waste with incompatible materials.[4]
-
-
Waste Transfer:
-
When adding waste to the container, perform the transfer inside a chemical fume hood to minimize inhalation exposure.
-
Carefully pour the chemical waste from your laboratory container into the designated hazardous waste container, avoiding splashes.[1]
-
-
Container Sealing and Storage:
-
Disposal Request:
Emergency Procedures
In the event of a spill or personal exposure, immediate and appropriate action is critical.
-
Spill:
-
Personal Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[1][4] Seek medical attention if irritation persists.[1]
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[1][4] Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[3]
-
Disposal Workflow
The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Essential Safety and Operational Guide for Handling Phenacyl Acetate
This guide provides immediate safety protocols and logistical procedures for the handling and disposal of Phenacyl acetate (also known as Phenyl acetate). It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Hazard Identification and Key Data
This compound is a combustible liquid that is harmful if swallowed.[1] It is crucial to handle this chemical with appropriate safety measures to prevent exposure and ensure safe disposal.
| Property | Value |
| Molecular Formula | C₈H₈O₂ |
| CAS Number | 122-79-2 |
| Boiling Point | 196 °C (385 °F) |
| Flash Point | 79 °C (174 °F)[2] |
| GHS Hazard Statements | H227 (Combustible liquid), H302 (Harmful if swallowed)[2] |
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound to minimize exposure risk. The following table outlines the required equipment.
| Body Part | Recommended Protection |
| Eyes/Face | Safety glasses with side-shields are the minimum requirement.[3] For splash hazards, chemical-resistant splash goggles and a face shield should be worn.[3] |
| Hands | Chemically resistant gloves, such as nitrile rubber (0.11 mm), should be worn.[4] Always inspect gloves for defects before use and use proper glove removal techniques to avoid skin contact.[4][5] |
| Body | A lab coat or chemical-resistant apron is required.[2] For larger quantities or splash potential, impervious clothing that protects against chemicals should be used.[4] |
| Respiratory | Work should be conducted in a well-ventilated area.[6] If ventilation is inadequate or for nuisance exposures, a NIOSH-approved respirator with cartridges for organic vapors should be used.[4] |
Operational and Handling Procedures
Handling:
-
Avoid contact with skin, eyes, and clothing.[6]
-
Do not breathe vapors or aerosols.
-
Wash hands thoroughly after handling the substance.[6]
-
Keep the container tightly closed when not in use.[6]
-
Keep away from heat, sparks, open flames, and hot surfaces.[1]
-
Use non-sparking tools and take precautionary measures against static discharge.[1]
Storage:
-
Keep containers tightly closed.[6]
-
Store away from incompatible materials such as strong oxidizing and reducing agents.[1]
Emergency Protocols
First Aid Measures:
-
General Advice: Show the safety data sheet to the doctor in attendance.
-
If Inhaled: Move the person to fresh air.[1] If breathing is difficult, give artificial respiration and seek medical attention.[1]
-
In Case of Skin Contact: Immediately take off all contaminated clothing. Rinse the skin with plenty of water or shower.
-
In Case of Eye Contact: Rinse immediately and thoroughly with plenty of water for at least 15 minutes, also under the eyelids.[1][7] Remove contact lenses if present and easy to do. Consult a physician.[7]
-
If Swallowed: Do NOT induce vomiting.[1] Rinse mouth with water and immediately make the victim drink water (two glasses at most). Call a physician or poison control center immediately.[1]
Spill Response Protocol: In the event of a spill, follow the steps outlined in the workflow below.
Caption: Workflow for handling a this compound spill.
Detailed Spill Cleanup Steps:
-
Evacuate and Secure: Evacuate all non-essential personnel from the spill area.[2] Eliminate all sources of ignition such as sparks or flames.[8]
-
Ventilate: Ensure the area is well-ventilated.
-
Personal Protection: Before cleanup, don the appropriate personal protective equipment as detailed above.[2]
-
Containment: Cover drains to prevent the material from entering them. Use an inert absorbent material like dry sand or earth to contain the spill.[6]
-
Collection: Carefully collect the absorbed material using spark-proof tools and place it into a suitable, sealed, and labeled container for disposal.[1][6]
-
Decontamination: Clean the affected area thoroughly.
Disposal Plan
Chemical waste must be disposed of in accordance with institutional, local, regional, and national regulations.
Procedure:
-
Containerization: Collect waste this compound and any contaminated materials in a designated and properly labeled hazardous waste container.[2] Do not mix with other waste.
-
Labeling: Ensure the waste container is clearly labeled with its contents.
-
Storage: Store the sealed waste container in a designated, secure area away from incompatible materials, pending pickup.
-
Disposal Request: Follow your institution's procedures to request a hazardous waste pickup from the Environmental Health and Safety (EHS) department.[2] Do not dispose of this compound down the drain.
References
- 1. fishersci.com [fishersci.com]
- 2. benchchem.com [benchchem.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. aurochemicals.com [aurochemicals.com]
- 5. Personal Protective Equipment (PPE); Personal Attire and Hygiene – Laboratory Safety [wp.stolaf.edu]
- 6. Phenylacetic acid ethyl ester(101-97-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. Phenyl acetate | CH3COOC6H5 | CID 31229 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
